Product packaging for Allosecurinine(Cat. No.:CAS No. 1857-30-3; 884-68-4)

Allosecurinine

Cat. No.: B2590158
CAS No.: 1857-30-3; 884-68-4
M. Wt: 217.268
InChI Key: SWZMSZQQJRKFBP-MDZLAQPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allosecurinine is a natural product found in Margaritaria indica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B2590158 Allosecurinine CAS No. 1857-30-3; 884-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1857-30-3; 884-68-4

Molecular Formula

C13H15NO2

Molecular Weight

217.268

IUPAC Name

(1S,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m1/s1

InChI Key

SWZMSZQQJRKFBP-MDZLAQPJSA-N

SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

solubility

not available

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Allosecurinine from Flueggea suffruticosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Flueggea suffruticosa (formerly known as Securinega suffruticosa), a plant belonging to the family Phyllanthaceae, has a long history in traditional Chinese medicine. It is a source of a unique class of tetracyclic indolizidine alkaloids known as the Securinega alkaloids. The first member of this family, securinine, was isolated in 1956. Among the various alkaloids produced by this plant, allosecurinine has garnered interest for its distinct chemical structure and biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from F. suffruticosa, with a focus on detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Discovery and Historical Context

The journey into the chemical constituents of Flueggea suffruticosa began with the isolation of securinine in the mid-20th century. Subsequent phytochemical investigations of this plant, and others in the Securinega genus, led to the discovery of a diverse array of structurally related alkaloids, including this compound. These compounds are characterized by a compact tetracyclic framework. The elucidation of their structures was made possible through the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as well as X-ray crystallography.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from F. suffruticosa is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following is a detailed methodology compiled from various studies.

Plant Material Collection and Preparation

Fresh or air-dried aerial parts (twigs and leaves) of Flueggea suffruticosa are collected. The plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is extracted exhaustively with an organic solvent, typically methanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure the complete extraction of the alkaloids.

Detailed Protocol:

  • Solvent: 95% Methanol

  • Procedure: The powdered plant material (e.g., 10 kg) is percolated with methanol (e.g., 3 x 50 L) at room temperature. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning

The crude methanolic extract is subjected to an acid-base extraction to separate the basic alkaloids from other non-basic plant constituents.

Detailed Protocol:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

  • The acidic solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10.

  • The basified solution is then extracted with a chlorinated organic solvent (e.g., dichloromethane or chloroform).

  • The organic layers containing the free alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is then subjected to one or more chromatographic techniques to isolate and purify this compound.

Detailed Protocol:

  • Stationary Phase: Silica gel (200-300 mesh) or reversed-phase C18 silica gel.

  • Mobile Phase: A gradient of chloroform and methanol is commonly used. A typical gradient might start with 100% chloroform and gradually increase the polarity by adding methanol. For instance, a step gradient of chloroform-methanol (100:1, 50:1, 20:1, 10:1, v/v) can be employed.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are combined.

For final purification, preparative HPLC is often employed.

Detailed Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often containing a modifier like 0.1% trifluoroacetic acid).

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Purification: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure.

Recrystallization

The purified this compound can be further purified by recrystallization from a suitable solvent or solvent system to obtain a crystalline solid.

Detailed Protocol:

  • Solvent: A mixture of acetone and hexane is often effective.

  • Procedure: The purified this compound is dissolved in a minimal amount of hot acetone. Hexane is then added dropwise until turbidity is observed. The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to facilitate crystal formation. The resulting crystals are collected by filtration and dried.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Appearance White to off-white crystalline solid
UV λmax (MeOH) 256 nm
¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)
PositionδC (ppm)δH (ppm, J in Hz)
267.53.55 (dd, 5.0, 2.0)
326.41.80-1.95 (m)
418.91.45-1.60 (m)
552.82.90 (ddd, 12.0, 4.0, 2.0), 2.20 (m)
660.23.20 (d, 12.0)
7a33.11.90-2.00 (m)
7b-1.65-1.75 (m)
8129.16.25 (d, 10.0)
9139.86.95 (dd, 10.0, 6.0)
1182.14.85 (d, 6.0)
12173.5-
14120.9-
15165.2-

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activity Data
CompoundTargetActivityValue
This compoundGABA-A ReceptorAntagonistIC₅₀ > 1 mM

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant Flueggea suffruticosa (Twigs and Leaves) powder Grinding plant->powder extraction Methanolic Extraction powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography (Chloroform-Methanol Gradient) crude_alkaloids->column_chrom fractions Combined this compound Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18, Acetonitrile-Water) fractions->prep_hplc pure_allo Pure this compound prep_hplc->pure_allo recrystallization Recrystallization (Acetone-Hexane) pure_allo->recrystallization crystals Crystalline this compound recrystallization->crystals

Figure 1. Experimental workflow for the isolation of this compound.
Signaling Pathway of this compound as a GABA-A Receptor Antagonist

signaling_pathway cluster_membrane Cell Membrane gaba_receptor GABA-A Receptor (Ligand-gated Cl- channel) cl_influx Cl- Influx gaba_receptor->cl_influx Opens Channel disinhibition Disinhibition/ Increased Neuronal Excitability gaba_receptor->disinhibition Prevents Inhibition gaba GABA gaba->gaba_receptor Binds and Activates This compound This compound This compound->gaba_receptor Blocks Binding Site (Antagonist) hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Figure 2. Proposed signaling pathway of this compound's antagonistic action.

Conclusion

This compound, a prominent member of the Securinega alkaloids from Flueggea suffruticosa, presents a compelling subject for natural product research. The methodologies outlined in this guide, from extraction to purification and characterization, provide a robust framework for its isolation. The presented quantitative data and spectroscopic information serve as a valuable reference for researchers. Further investigation into the pharmacological activities of this compound and its derivatives, particularly its role as a GABA-A receptor antagonist, may unveil new therapeutic opportunities. This technical guide aims to facilitate such research by providing a detailed and consolidated resource for the scientific community.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Securinega alkaloids, a fascinating class of plant-derived secondary metabolites, have long captured the attention of the scientific community due to their complex molecular architectures and significant biological activities. Among them, allosecurinine and its related compounds, primarily isolated from plants of the Phyllanthaceae family such as Flueggea suffruticosa, exhibit a range of pharmacological properties, including neuroactivity.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound and its congeners, offering a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of the tetracyclic core of Securinega alkaloids is a multistep process involving key amino acid precursors and a series of enzymatic transformations. Early radiolabeling experiments established that the piperidine ring (Ring A) of securinine is derived from L-lysine, while the C/D ring system originates from L-tyrosine.[2][3] More recent investigations, combining chemical synthesis, biomimetic approaches, and advanced analytical techniques such as single-cell transcriptomics, have elucidated the intricate details of the pathway leading to this compound.[1]

The biosynthesis commences with the formation of two key building blocks: 1-piperideine, derived from L-lysine, and menisdaurilide, a downstream product of L-tyrosine metabolism. The condensation of these two precursors gives rise to the neosecurinane scaffold, represented by intermediates such as (-)-virosine A and (-)-virosine B. A pivotal step in the formation of the securinane skeleton, characteristic of this compound and securinine, is a scaffold remodeling event. This transformation involves a 1,2-amine shift within the neosecurinane intermediate, converting the [2.2.2]-bicyclic system into the [3.2.1]-bicyclic core of the final products.

Key Intermediates and Enzymatic Steps

The following diagram illustrates the proposed biosynthetic pathway leading to this compound and securinine.

This compound Biosynthesis cluster_condensation Condensation cluster_rearrangement Sulfotransferase-mediated 1,2-amine shift Lysine L-Lysine Piperideine 1-Piperideine Lysine->Piperideine Tyrosine L-Tyrosine Menisdaurilide Menisdaurilide Tyrosine->Menisdaurilide VirosineA (-)-Virosine A (Neosecurinane) Piperideine->VirosineA VirosineB (-)-Virosine B (Neosecurinane) Piperideine->VirosineB Menisdaurilide->VirosineA Menisdaurilide->VirosineB This compound This compound (Securinane) VirosineA->this compound Securinine Securinine (Securinane) VirosineB->Securinine Enzyme_Characterization_Workflow Gene_Identification Candidate Gene Identification (Transcriptomics) Cloning_Expression Cloning and Heterologous Expression Gene_Identification->Cloning_Expression Purification Protein Purification Cloning_Expression->Purification Activity_Assay In Vitro Enzyme Activity Assay Purification->Activity_Assay Product_Analysis Product Identification (LC-MS, NMR) Activity_Assay->Product_Analysis Kinetics Enzyme Kinetics Analysis Product_Analysis->Kinetics FsBBE_Catalysis This compound This compound FsBBE FsBBE (BBE-like enzyme) This compound->FsBBE Ascorbic_Acid L-Ascorbic Acid / DHA Ascorbic_Acid->FsBBE Fluesuffine_A Fluesuffine A FsBBE->Fluesuffine_A

References

Allosecurinine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and relevant physicochemical properties of allosecurinine, a member of the Securinega family of alkaloids. The document includes summaries of experimental protocols for its isolation and synthesis, and explores its biological activities, offering valuable insights for professionals in chemical research and drug development.

Chemical Structure and Stereochemistry

This compound is a tetracyclic alkaloid possessing a complex and rigid molecular architecture.[1] Its core is a 6-azobicyclo[3.2.1]octane system (rings B and C) fused with a piperidine ring (A) and an α,β-unsaturated-γ-lactone, also known as a butenolide moiety (ring D).[1]

The molecular formula of this compound is C₁₃H₁₅NO₂ . Its systematic IUPAC name is (1S,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one .

Stereochemical Relationship with Securinine:

This compound is a natural diastereomer of securinine, another prominent member of the same alkaloid family. The key stereochemical difference lies at the C-2 position, where they are epimers. This subtle change in the spatial arrangement of the hydrogen atom at C-2 leads to distinct physicochemical and biological properties. The absolute configuration of (-)-allosecurinine has been confirmed through total synthesis.

stereochemistry cluster_securinine Securinine cluster_this compound This compound securinine_img securinine_img allosecurinine_img allosecurinine_img securinine_img->allosecurinine_img C-2 Epimers isolation_workflow start Plant Material (Phyllanthus glaucus) extraction Acid Extraction (0.5 M HCl) start->extraction filtration Filtration / Centrifugation extraction->filtration Crude Extract purification1 Solid Phase Extraction (SPE) (silica gel-C6H5 column) filtration->purification1 Preliminary Purified Extract purification2 Preparative TLC (CHCl₃:MeOH:NH₄OH) purification1->purification2 Partially Purified Fraction final_product Isolated this compound purification2->final_product synthesis_workflow start Chiral Butenol Derivative step1 Cyclopropane Formation start->step1 step2 Domino Ring-Opening / Cyclization (Imine intermediate) step1->step2 step3 Intermediate Functionalization (8 steps) step2->step3 step4 Ring Closure via Mesylate Displacement step3->step4 end (-)-Allosecurinine step4->end Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Dimer) Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Recruited to Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Ub->Nrf2 Ubiquitination Allo_deriv This compound Derivative Allo_deriv->Keap1 Disrupts Interaction Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription Response Cellular Protection (Antioxidant & Anti-inflammatory) Genes->Response

References

Allosecurinine as a GABA Receptor Antagonist: A Technical Appraisal

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allosecurinine, a member of the Securinega alkaloid family, has been investigated for its activity within the central nervous system. While its structural analog, securinine, is a known GABA receptor antagonist, this technical guide provides an in-depth analysis of the available scientific literature on this compound's mechanism of action. Current evidence indicates that this compound is a very weak antagonist of the GABAᴀ receptor. This document summarizes the quantitative data, outlines relevant experimental methodologies, and presents signaling and workflow diagrams to provide a comprehensive understanding of this compound's interaction with the GABAergic system.

Introduction to this compound and the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, binding to GABAᴀ and GABAʙ receptors.[1] The GABAᴀ receptor, a ligand-gated chloride ion channel, is a crucial target for many neuroactive compounds.[2] Antagonists of the GABAᴀ receptor block the inhibitory effects of GABA, leading to neuronal excitation. The Securinega alkaloids, including securinine and this compound, have been studied for their convulsant properties, which are often associated with GABA receptor antagonism.[3]

Quantitative Analysis of this compound's GABA Receptor Antagonist Activity

Binding and functional assays have demonstrated that this compound exhibits significantly lower potency as a GABAᴀ receptor antagonist compared to its stereoisomer, securinine, and the related compound, dihydrosecurinine.[3] The available quantitative data is summarized in the table below.

CompoundAssay TypeParameterValueReference
This compound [³H]GABA BindingIC₅₀> 1 mM[3]
Virosecurinine[³H]GABA BindingIC₅₀> 1 mM
Securinine[³H]GABA BindingIC₅₀~ 50 µM
Dihydrosecurinine[³H]GABA BindingIC₅₀~ 50 µM
Bicuculline[³H]GABA BindingIC₅₀~ 7 µM
SecurinineGABA-stimulated [³H]Benzodiazepine BindingInhibitionWeaker than Bicuculline
DihydrosecurinineGABA-stimulated [³H]Benzodiazepine BindingInhibitionWeaker than Bicuculline
This compound Extracellular Electrophysiology (cat spinal cord)GABA AntagonismMuch less active
VirosecurinineExtracellular Electrophysiology (cat spinal cord)GABA AntagonismMuch less active
SecurinineExtracellular Electrophysiology (cat spinal cord)GABA AntagonismActive
DihydrosecurinineExtracellular Electrophysiology (cat spinal cord)GABA AntagonismActive

Table 1: Comparative inhibitory activities of this compound and related compounds at the GABAᴀ receptor.

Mechanism of Action at the GABAᴀ Receptor

GABAᴀ receptor antagonists, like bicuculline, typically act as competitive inhibitors at the GABA binding site located at the interface between the α and β subunits of the receptor complex. By binding to this site, they prevent GABA from binding and activating the receptor, thereby inhibiting the influx of chloride ions that leads to hyperpolarization of the neuronal membrane. The convulsant effects observed with more potent Securinega alkaloids are consistent with this mechanism of action. However, the very high IC₅₀ value for this compound suggests a very low affinity for the GABA binding site.

Signaling Pathways

The antagonism of the GABAᴀ receptor by compounds like securinine prevents the hyperpolarization of the postsynaptic neuron, leading to a disinhibition of neuronal activity. This can result in an increased likelihood of action potential firing.

Figure 1: GABAergic Synapse and the action of this compound.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GABAᴀ receptor.

Objective: To determine the binding affinity (IC₅₀, Ki) of this compound for the GABAᴀ receptor.

Materials:

  • Rat brain membranes (source of GABAᴀ receptors)

  • [³H]Muscimol or [³H]GABA (radioligands)

  • This compound (test compound)

  • Unlabeled GABA (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer, followed by a series of centrifugations to isolate the membrane fraction containing the GABAᴀ receptors. Wash the membranes repeatedly to remove endogenous GABA.

  • Assay Incubation: In test tubes, combine the prepared rat brain membranes, a fixed concentration of [³H]muscimol, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled GABA.

  • Equilibration: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 45 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with [³H]Ligand & this compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Calculate IC₅₀ count->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.

Electrophysiology

This functional assay measures the effect of a test compound on GABA-evoked currents in neurons or cells expressing GABAᴀ receptors.

Objective: To determine if this compound can inhibit GABA-induced chloride currents.

Materials:

  • Cultured neurons or HEK293 cells expressing recombinant GABAᴀ receptors.

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass pipettes.

  • Extracellular and intracellular recording solutions.

  • GABA.

  • This compound.

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell at a holding potential of -60 mV.

  • GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC₅₀).

  • Antagonist Application: Once a stable baseline GABA-evoked current is established, co-apply various concentrations of this compound with GABA.

  • Washout: Perfuse the cell with the extracellular solution to wash out the compounds and ensure the GABA-evoked current returns to baseline.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Plot the percentage of inhibition against the log concentration of this compound to determine its functional antagonist potency.

Logical Relationships in Competitive Antagonism

The interaction of a competitive antagonist like this compound (albeit a weak one) with the GABAᴀ receptor can be depicted as a logical relationship where the antagonist's binding precludes the binding of the endogenous agonist, GABA.

Antagonist_Logic cluster_outcomes GABA GABA Binding Binding GABA->Binding This compound This compound This compound->Binding Competes with GABA Receptor GABAᴀ Receptor Binding Site Activation Channel Activation Receptor->Activation If GABA binds No_Activation No Channel Activation Receptor->No_Activation If this compound binds Binding->Receptor

Figure 3: Logical Flow of Competitive Antagonism.

Other Reported Biological Activities

Given the weak activity of this compound at GABAᴀ receptors, its physiological effects may be mediated by other mechanisms. Recent studies have begun to explore other potential targets. For instance, derivatives of this compound have been shown to activate the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress. Additionally, some research has investigated the anticancer properties of this compound derivatives. These findings suggest that the pharmacological profile of this compound is complex and not solely defined by its interaction with the GABAergic system.

Conclusion

References

Allosecurinine: A Technical Guide to Its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine is a tetracyclic alkaloid belonging to the Securinega family of natural products, first isolated in 1962. It is a diastereomer of the more extensively studied alkaloid, securinine.[1] Characterized by a rigid 6-azabicyclo[3.2.1]octane core fused with piperidine and butenolide rings, this compound has emerged as a valuable scaffold in medicinal chemistry.[2][3] While its intrinsic biological activities are distinct and in some cases more subdued than its isomers, its chemical structure provides a fertile ground for the synthesis of novel derivatives with potent and specific pharmacological properties. This technical guide provides an in-depth overview of the known pharmacological properties of this compound and its key derivatives, focusing on data relevant to drug discovery and development.

Pharmacodynamics: Mechanisms and Effects

The primary pharmacological activities associated with the this compound scaffold are centered on its effects on the central nervous system (CNS), and its potential as an antifungal and a basis for anticancer and anti-inflammatory agents.

Central Nervous System (CNS) Activity: GABA Receptor Antagonism

The CNS stimulant and convulsant effects of the Securinega alkaloid class are primarily attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. However, this compound itself is a very weak antagonist at this receptor compared to its diastereomer, securinine. Electrophysiological and binding studies have demonstrated that this compound's potency for inhibiting GABA binding is significantly lower than that of securinine and the classical competitive antagonist, bicuculline.

Table 1: Comparative Inhibitory Potency at the GABA-A Receptor

CompoundIC50 for [3H]GABA Binding (Rat Brain Membranes)
This compound > 1 mM
Securinine~ 50 µM
Dihydrosecurinine~ 50 µM
Virosecurinine> 1 mM
Bicuculline~ 7 µM
Data sourced from Beutler et al. (1985).[4]

This low affinity for the GABA-A receptor suggests that this compound itself lacks the potent CNS stimulant and convulsant properties associated with securinine.[4]

Anticancer Potential: A Scaffold for Potent Derivatives

While this compound is cited as having general bioactivity, current research into its anticancer applications focuses almost exclusively on its synthetic derivatives. These derivatives leverage the core this compound structure to achieve potent and selective cytotoxicity against various cancer cell lines.

A notable 2023 study synthesized twenty-three novel this compound derivatives and identified a lead compound, BA-3 , with significant anticancer capabilities, particularly against leukemia cells. At high concentrations, BA-3 induces apoptosis, while at lower concentrations, it promotes the differentiation of leukemia cells.

The mechanism of action for BA-3 has been elucidated, involving the intrinsic mitochondrial apoptosis pathway mediated through the inhibition of the STAT3 signaling pathway.

BA3_Anticancer_Pathway Figure 1: Anticancer Signaling Pathway of this compound Derivative BA-3 cluster_drug Drug Action cluster_pathway Intracellular Signaling cluster_outcome Cellular Outcome BA3 This compound Derivative (BA-3) STAT3 STAT3 / p-STAT3 BA3->STAT3 Inhibits YAP1 YAP1 BA3->YAP1 Inhibits cMyc c-Myc BA3->cMyc Inhibits PARP PARP BA3->PARP Reduces Bcl2 Bcl-2, XIAP STAT3->Bcl2 Bax Bax, p21 STAT3->Bax Mito Mitochondrial Pathway Bcl2->Mito Inhibits Bax->Mito Activates Apoptosis Apoptosis & Cell Cycle Arrest Mito->Apoptosis

Figure 1: Anticancer Signaling Pathway of this compound Derivative BA-3

Table 2: Anticancer Activity of this compound Derivative BA-3

Cell Lines TestedResult
Nine Human Cancer Cell Lines (including leukemia)The lead compound BA-3 demonstrated considerable anticancer capacity. It induced differentiation at low concentrations and apoptosis at high concentrations in leukemia cells.
Specific IC50 values for the nine cell lines were not available in the reviewed abstracts.
Anti-inflammatory and Neuroprotective Derivatives

Recent studies have highlighted the potential of chemically modified this compound derivatives as potent anti-neuroinflammatory agents. One such derivative, 4,5-dehydro-6-oxothis compound , was found to be a potent activator of the Keap1-Nrf2 pathway, a critical regulator of endogenous antioxidant responses.

This derivative effectively promoted the nuclear translocation of Nrf2, leading to the expression of antioxidant genes. In lipopolysaccharide (LPS)-stimulated microglial cells, it reduced the production of nitric oxide (NO) and pro-inflammatory cytokines, indicating significant anti-inflammatory and potential neuroprotective effects.

Nrf2_Pathway Figure 2: Anti-inflammatory Pathway of a Modified this compound Derivative cluster_drug Drug Action cluster_pathway Intracellular Signaling cluster_outcome Cellular Outcome Deriv Modified this compound Derivative Keap1 Keap1 Deriv->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Inflam Reduced NO & Pro-inflammatory Cytokines Genes->Inflam Leads to anticancer_workflow Figure 3: General Workflow for In Vitro Anticancer Screening start Synthesize this compound Derivatives treat Treat Human Cancer Cell Lines (e.g., 72h) start->treat prolif Cell Viability/Proliferation Assay (MTT, CCK8) treat->prolif fcm Flow Cytometry (FCM) Analysis prolif->fcm wb Western Blot (Protein Expression) prolif->wb end Identify Lead Compound & Elucidate Mechanism fcm->end apop Apoptosis mmp Mitochondrial Membrane Potential dna DNA Content (Cell Cycle) ros ROS Production wb->end

References

Ethnobotanical Uses of Plants Containing Allosecurinine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional uses, pharmacological activities, and molecular mechanisms of plants containing the alkaloid allosecurinine and its related compounds.

Introduction

This compound is a tetracyclic indolizidine alkaloid belonging to the Securinega alkaloid family. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside detailed experimental protocols and an exploration of the underlying molecular signaling pathways. The primary plant species discussed include Flueggea virosa (syn. Securinega suffruticosa), Phyllanthus niruri, and Breynia vitis-idaea, all belonging to the Phyllanthaceae family. This document is intended for researchers, scientists, and drug development professionals.

Ethnobotanical Uses

Plants containing this compound and related alkaloids have a rich history of use in traditional medicine systems across Africa and Asia. While specific quantitative data can be variable, the consistent use of these plants for certain ailments across different cultures highlights their perceived therapeutic efficacy.

Quantitative Ethnobotanical Data

An ethnobotanical survey conducted in Mali on Flueggea virosa provides valuable quantitative insights into its traditional use. The study revealed the following distribution of plant parts used and preparation methods:

Plant Part UsedPercentage of Use (%)
Leaves57
Combination of Leaves & Roots21
Roots14
Combination of Roots & Bark7

Table 1: Percentage of different parts of Flueggea virosa used in traditional medicine in Mali.[1]

Preparation MethodPercentage of Use (%)
Decoction79
Maceration14
Infusion7

Table 2: Methods of preparation for traditional remedies from Flueggea virosa in Mali.[1]

Traditional Medicinal Applications
  • Flueggea virosa (syn. Securinega suffruticosa) : This plant is a cornerstone of traditional medicine in both Africa and Asia. In Traditional Chinese Medicine, it is used to treat conditions such as facial paralysis, neurasthenia, and contusions. African traditional medicine utilizes various parts of the plant to address a wide range of ailments including liver diseases, urinary tract infections, venereal diseases, rheumatism, and arthritis.[2] Root decoctions are commonly prepared for these purposes. The plant is also used as a tonic and aphrodisiac.

  • Phyllanthus niruri : Known for its use in Ayurvedic and Unani medicine, this plant is traditionally employed for the treatment of jaundice, ulcers, skin diseases, diabetes, and urinary complications. It is often referred to as the "stonebreaker" for its use in treating kidney stones. The whole plant is typically used, and decoctions are a common method of preparation. For jaundice, a decoction of the entire plant is consumed.

  • Breynia vitis-idaea : In traditional Chinese medicine, this plant is used to treat chronic bronchitis and wounds. It is also utilized in other traditional systems for its purported anti-hypoglycemic, anti-hypolipidemic, and anti-cancer properties.

Pharmacological Activities and Experimental Protocols

The ethnobotanical uses of these plants are supported by modern pharmacological studies that have identified significant biological activities of their constituent alkaloids, particularly securinine and this compound.

Anticancer Activity

Securinega alkaloids have demonstrated notable anticancer properties. Securinine has been shown to inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) cells with an IC50 value of 32.3 μM.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

GABA Receptor Antagonism

Securinine is a known antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This activity is believed to underlie the stimulant and convulsant effects observed with securinine. Equilibrium binding assays have shown that securinine and dihydrosecurinine inhibit the binding of [3H]GABA to rat brain membranes with an IC50 of approximately 50 μM. In contrast, this compound exhibits a much lower affinity for the GABA receptor, with an IC50 value greater than 1 mM.

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.

Materials:

  • Rat brain membranes (prepared from whole rat brains)

  • [3H]muscimol (a potent GABAA receptor agonist)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compound (e.g., securinine, this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat brains in an appropriate buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction.

  • Assay Setup: In a series of tubes, combine the rat brain membranes, a fixed concentration of [3H]muscimol, and varying concentrations of the test compound. Include tubes for total binding (membranes + [3H]muscimol) and non-specific binding (membranes + [3H]muscimol + a high concentration of unlabeled GABA).

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Recent research has begun to elucidate the molecular signaling pathways through which this compound and its derivatives exert their biological effects.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or certain electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes. A chemically modified derivative of this compound has been shown to be a potent activator of the Nrf2 pathway, suggesting a mechanism for its potential neuroprotective and anti-inflammatory effects.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allosecurinine_Derivative This compound Derivative Keap1 Keap1 Allosecurinine_Derivative->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates transcription

Activation of the Keap1-Nrf2 pathway by an this compound derivative.
MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are crucial regulators of cell proliferation, survival, and differentiation. Securinine has been shown to influence these pathways in the context of its neuroprotective and anticancer effects. For instance, securinine can modulate the activation of MAPKs in microglial cells, contributing to its anti-inflammatory properties. In some cancer cells, securinine has been observed to affect the PI3K/Akt/mTOR pathway, leading to apoptosis. The precise mechanisms of how this compound directly interacts with these pathways are still under investigation.

MAPK_PI3K_Akt_Pathway This compound This compound/ Securinine Receptor Cell Surface Receptor This compound->Receptor modulates PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK activates MAPK->Cell_Survival Inflammation Inflammation MAPK->Inflammation

General overview of MAPK and PI3K/Akt signaling pathways modulated by Securinega alkaloids.

Conclusion

The ethnobotanical record of plants containing this compound and related alkaloids provides a strong foundation for modern pharmacological research. The traditional uses of these plants for a variety of ailments are now being validated through scientific investigation, revealing potent anticancer, neuroprotective, and anti-inflammatory properties. The elucidation of the molecular mechanisms underlying these activities, particularly the modulation of key signaling pathways such as Keap1-Nrf2, MAPK, and PI3K/Akt, opens up new avenues for the development of novel therapeutic agents. Further research is warranted to fully explore the therapeutic potential of this compound and to develop safe and effective drugs based on its unique chemical scaffold. This guide serves as a foundational resource for researchers embarking on or continuing this important work.

References

Allosecurinine: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine is a tetracyclic indolizidine alkaloid belonging to the Securinega alkaloid family. These natural products have garnered significant interest from the scientific community due to their complex chemical structures and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant species, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway.

Natural Sources and Abundance of this compound

This compound is primarily found in plants belonging to the family Phyllanthaceae. The botanical distribution of Securinega alkaloids, including this compound, is mainly limited to the genera Securinega, Flueggea, Margaritaria, and Breynia[1][2].

Primary Plant Sources:

  • Securinega suffruticosa : This has been identified as a significant source of this compound. Studies on in-vitro shoot cultures of S. suffruticosa have reported concentrations of this compound up to 3.41 mg/g dry weight (DW) when supplemented with 1.0 g/L of lysine[3].

  • Phyllanthus Species : Various species within the Phyllanthus genus are known to contain Securinega alkaloids. This compound has been reported in Phyllanthus glaucus[4]. While qualitative analyses have confirmed the presence of alkaloids in species like Phyllanthus niruri and Phyllanthus amarus, specific quantitative data for this compound in these species remains less documented in readily available literature[5].

  • Margaritaria indica : Chemical studies of this plant have led to the isolation of several Securinega alkaloids, including this compound.

  • Flueggea virosa : This plant is known to contain virosecurinine and virothis compound, which are the enantiomers of securinine and this compound, respectively. The presence of this compound itself has also been reported in the broader Flueggea genus.

Quantitative Abundance of this compound and Related Alkaloids:

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the growth conditions. The following table summarizes the available quantitative data for this compound and the closely related alkaloid, securinine.

Plant SpeciesPlant Part/Culture ConditionCompoundConcentration (mg/g DW)Reference
Securinega suffruticosaIn-vitro shoot cultures (Lysine supplemented)This compound3.41
Securinega suffruticosaIn-vitro shoot cultures (Lysine supplemented)Securinine3.25
Phyllanthus glaucusIn-vitro shoot cultures (BAP 0.5 mg/L)Total Alkaloids5.82
Phyllanthus glaucusIn-vitro shoot cultures (IBA 0.5 mg/L + BAP 0.5 mg/L)Total Alkaloids4.73

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of alkaloids from plant material and can be adapted for sources of this compound.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems, roots)

  • Methanol or Ethanol (90%)

  • Soxhlet apparatus

  • Rotary evaporator

  • Hydrochloric acid (2 N)

  • Ammonia solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Filter paper

Procedure:

  • Extraction: Accurately weigh the powdered plant material and place it in a thimble for Soxhlet extraction. Extract the material with methanol or 90% ethanol for several hours until the solvent running through the siphon tube is colorless.

  • Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in 2 N HCl.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

    • Make the acidic aqueous layer alkaline by adding ammonia solution until a basic pH is reached. This will precipitate the crude alkaloid fraction.

  • Final Extraction:

    • Extract the liberated alkaloids from the alkaline aqueous solution with chloroform multiple times.

    • Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

  • Final Concentration: Filter the chloroform extract and evaporate it to dryness under reduced pressure to obtain the crude alkaloid extract containing this compound.

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This validated method is suitable for the quantitative analysis of securinine and this compound in extracts of Securinega suffruticosa.

Materials and Methods:

  • HPTLC Plates: Merck LiChrospher Si60 F254S plates.

  • Mobile Phase: Chloroform:Methanol (100:5, v/v).

  • Standard Solutions: Prepare stock solutions of securinine and this compound standards in methanol.

  • Sample Application: Apply standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the developed plates using a densitometer at 254 nm.

  • Quantification: Calculate the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

Validation Parameters of the HPTLC Method:

ParameterSecurinineThis compound
hRF 48.038.1
Linear Range (ng) 50–150050–1500
Correlation Coefficient (r) 0.99740.9990

Signaling Pathways

Biosynthesis of Securinega Alkaloids

The biosynthesis of Securinega alkaloids like this compound is a complex process. The piperidine ring (Ring A) is derived from lysine, while the butenolide moiety (Ring D) and the azabicyclo[3.2.1]octane core (Rings B and C) are proposed to originate from tyrosine. A plausible biosynthetic pathway involves the initial formation of a neosecurinane skeleton which then undergoes rearrangement to the securinane framework of this compound.

Securinega Alkaloid Biosynthesis Lysine Lysine 1-Piperideine 1-Piperideine Lysine->1-Piperideine Biosynthesis Tyrosine Tyrosine Menisdaurilide Menisdaurilide Tyrosine->Menisdaurilide Biosynthesis Neosecurinane_Intermediate Neosecurinane Intermediate (azabicyclo[2.2.2]octane) 1-Piperideine->Neosecurinane_Intermediate Condensation Menisdaurilide->Neosecurinane_Intermediate This compound This compound (azabicyclo[3.2.1]octane) Neosecurinane_Intermediate->this compound Rearrangement

Biosynthesis of this compound.
Involvement in Cellular Signaling

While direct studies on the signaling pathways of this compound are limited, research on the closely related alkaloid securinine and derivatives of this compound provide valuable insights into their potential biological targets. Securinine has been shown to modulate the mTOR, JAK-STAT, and PI3K-Akt signaling pathways. Furthermore, a chemically modified derivative of this compound has been found to activate the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress. The following diagram illustrates the activation of the Keap1-Nrf2 pathway.

Keap1-Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allosecurinine_Derivative This compound Derivative Keap1 Keap1 Allosecurinine_Derivative->Keap1 Inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Promotes Degradation Ub Ubiquitin Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub->Nrf2_cyto ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Keap1-Nrf2 Pathway Activation.

References

Allosecurinine: A Comprehensive Spectroscopic and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data of allosecurinine, a tetracyclic indolizidine alkaloid. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential spectroscopic data (NMR, IR, MS), detailed experimental protocols, and insights into its biological activity, with a focus on its interaction with the Keap1-Nrf2 signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on a comprehensive analysis of its spectroscopic data. This section presents the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for clarity and comparative ease.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the intricate stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are instrumental for the structural assignment of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.00 - 1.80m-6H
1.90d-1H
2.60q-1H
2.85s-1H
6.50 - 7.00m-2H
Data sourced from a 300MHz ¹H NMR spectrum in CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in a tabulated format in the reviewed sources.

Note: While numerous publications reference the use of ¹³C NMR for the structural confirmation of this compound, a specific, tabulated list of chemical shifts was not available in the public domain at the time of this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. Key absorption bands are indicative of its lactone and other structural features.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Specific data not available in the reviewed sources.C=O (lactone), C=C, C-O, C-N stretching and bending vibrations

Note: The presence of characteristic IR absorption bands is a crucial aspect of this compound's characterization, though specific peak values were not detailed in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula and structural integrity.

Table 4: Mass Spectrometry Data for this compound

m/zIonRelative Intensity (%)
218.1167[M+H]⁺-
218.1192[M+H]⁺28.32
162.09037.42
84.0819100
82.064872.42
56.049916.81
Data obtained from Electrospray Ionization (ESI) mass spectrometry.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following protocols are representative of the methods used for the spectroscopic analysis of this compound and similar natural products.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of this compound.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Biological Activity and Signaling Pathway

Recent research has shed light on the biological activities of this compound derivatives, highlighting their potential as therapeutic agents.

Activation of the Keap1-Nrf2 Signaling Pathway

A chemically modified derivative of this compound has been shown to be a potent activator of the Keap1-Nrf2 signaling pathway.[3] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Upon exposure to inducers, such as the this compound derivative, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes.[4] This activation suggests a therapeutic potential for this compound derivatives in conditions associated with oxidative stress, such as neurodegenerative diseases.[3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 This compound This compound Derivative This compound->Keap1 Induces conformational change in Keap1 Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Figure 1. Activation of the Keap1-Nrf2 signaling pathway by an this compound derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from a natural source.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis start Plant Material (e.g., Phyllanthus spp.) extraction Extraction with Organic Solvents start->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography pure_this compound Pure this compound chromatography->pure_this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) pure_this compound->NMR IR IR Spectroscopy pure_this compound->IR MS Mass Spectrometry (ESI-MS, HRMS) pure_this compound->MS structure Structure Elucidation and Confirmation NMR->structure IR->structure MS->structure

References

Physical and chemical properties of Allosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Allosecurinine is a tetracyclic alkaloid belonging to the Securinega family of natural products. These compounds are characterized by a unique and rigid 6-azabicyclo[3.2.1]octane core fused with a piperidine and a butenolide ring.[1] First isolated from plants of the Phyllanthaceae family, such as Margaritaria indica and Phyllanthus glaucus, this compound and its isomers have garnered significant interest from the scientific community due to their intriguing chemical architecture and diverse biological activities.[2][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and insights into its mechanism of action, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a stereoisomer of securinine, differing in the configuration at specific chiral centers.[5] Its physical and chemical characteristics are fundamental to its isolation, characterization, and application in research. The key properties are summarized in the tables below.

General and Computed Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
CAS Number 884-68-4
Appearance Light yellow to yellow solid; Bright yellow amorphous solid
IUPAC Name (1S,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one
XLogP3-AA 1.1
Topological Polar Surface Area 29.5 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Experimental Properties
PropertyValueNotesSource(s)
Melting Point 136-138 °C
Boiling Point 459.0 ± 45.0 °CPredicted value
Solubility DMSO: 125 mg/mL (575.35 mM)Heating and ultrasonication may aid dissolution.
DMSO: 50 mg/mL (230.13 mM)Hygroscopic DMSO can impact solubility. Use newly opened solvent for best results.
Storage Conditions Powder: 4°C, protect from light. In DMSO: -80°C (6 months), -20°C (1 month).Store solutions in aliquots to avoid repeated freeze-thaw cycles.
Spectroscopic Data
TechniqueDataSource(s)
UV-Vis (λmax) 256 nm
ESI-MS (+) m/z = 218 [M+H]⁺Consistent with the molecular formula C₁₃H₁₅NO₂.
¹H NMR Full spectral data available in the literature.Spectra typically recorded in CDCl₃ or other deuterated solvents.
¹³C NMR Full spectral data available in the literature.
Infrared (IR) Characteristic peaks for C=O (lactone), C=C (alkene), C-O, and C-N bonds are expected.

Experimental Protocols

This section details the methodologies for the isolation, characterization, synthesis, and biological evaluation of this compound.

Isolation and Purification from Plant Material

This compound is naturally found in plants of the Phyllanthaceae family. The following is a general protocol for its extraction and purification, which can be adapted based on the specific plant source and available equipment.

Methodology:

  • Extraction:

    • Air-dry and powder the whole plant material (e.g., Phyllanthus niruri).

    • Macerate the powdered material with an organic solvent like 75% ethanol at an elevated temperature (e.g., 70-90°C) for several hours.

    • Repeat the extraction process (e.g., 3 times) to ensure maximum yield.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning:

    • Suspend the crude residue in water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The alkaloid fraction containing this compound is typically enriched in the chloroform and ethyl acetate fractions. Monitor fractions using Thin Layer Chromatography (TLC).

  • Chromatographic Purification:

    • Subject the enriched fraction to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, commonly a mixture of chloroform and methanol, increasing the polarity gradually.

    • Collect fractions and analyze them by TLC, visualizing spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions containing the compound of interest.

  • Final Purification:

    • For higher purity, the semi-purified compound can be subjected to further chromatographic steps, such as preparative TLC or purification using a Sephadex LH-20 column.

    • Recrystallization from an appropriate solvent system can be performed to obtain pure this compound.

G plant Dried & Powdered Plant Material extract Solvent Extraction (e.g., 75% EtOH) plant->extract crude Crude Extract extract->crude partition Solvent-Solvent Partitioning column Silica Gel Column Chromatography partition->column crude->partition fractions Fraction Collection & TLC Analysis column->fractions prep_tlc Preparative TLC or Sephadex Chromatography fractions->prep_tlc pure Pure this compound prep_tlc->pure

Caption: Workflow for the isolation and purification of this compound.

A Representative Synthetic Approach

The total synthesis of Securinega alkaloids is a significant challenge that has attracted considerable attention. Several synthetic routes have been developed. A notable strategy involves a bio-inspired vinylogous Mannich reaction, which efficiently constructs the core structure of this compound.

Methodology Outline:

  • Precursor Synthesis: The synthesis begins with the preparation of two key building blocks: a piperidine precursor (representing the A-ring) and a menisdaurilide derivative (a precursor for the B, C, and D rings).

  • Key Fragment Coupling: The core tetracyclic structure is assembled via a vinylogous Mannich reaction. This involves the reaction of a silyl enol ether derived from the menisdaurilide fragment with an iminium ion generated from the piperidine precursor. This key step establishes the crucial C-N and C-C bonds and sets the stereochemistry.

  • Functional Group Manipulation and Cyclization: Following the coupling reaction, a series of transformations are carried out. These steps typically include deprotection of protecting groups, functional group interconversions, and the final ring-closing to form the butenolide (D-ring), yielding the natural product.

G cluster_0 Precursor Synthesis piperidine Piperidine Precursor (A-Ring) key_step Vinylogous Mannich Reaction (Key Fragment Coupling) piperidine->key_step menisdaurilide Menisdaurilide Derivative (BCD-Rings) menisdaurilide->key_step intermediate Tetracyclic Intermediate key_step->intermediate final_steps Deprotection & Final Cyclization intermediate->final_steps product (-)-Allosecurinine final_steps->product

Caption: A simplified biomimetic total synthesis strategy for this compound.

Biological Evaluation Protocols

This compound has demonstrated antifungal properties. A spore germination assay is a direct method to quantify this activity.

Methodology:

  • Spore Suspension Preparation:

    • Harvest fresh fungal spores from a mature culture (e.g., Alternaria alternata, Curvularia lunata) grown on a suitable medium like Potato Dextrose Agar (PDA).

    • Suspend the spores in sterile distilled water or a suitable buffer.

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 2 x 10⁴ spores/mL.

  • Assay Setup:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In the wells of a microtiter plate or on a glass slide, add a small volume of the spore suspension.

    • Add the this compound stock solution to achieve the desired final test concentrations (e.g., 200, 400, 600, 800, 1000 ppm). Include a solvent control (spores + DMSO) and a negative control (spores only).

    • Ensure the final solvent concentration is non-toxic to the spores.

  • Incubation and Analysis:

    • Incubate the plates/slides in a humidified chamber at 25 ± 2°C for 6-24 hours in the dark.

    • After incubation, stop the germination process (e.g., by adding a drop of lactophenol cotton blue).

    • Observe the spores under a light microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

    • Count at least 100 spores per replicate for each treatment and control group.

    • Calculate the percentage of germination inhibition relative to the control.

Derivatives of this compound have shown potential as antitumor agents. The MTT assay is a colorimetric method for assessing cell viability.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa, HCT-116) in appropriate medium in a 96-well plate.

    • Seed the cells at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its derivative in DMSO and make serial dilutions in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include wells for vehicle control (DMSO) and untreated cells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

Mechanism of Action & Signaling Pathways

While the biological activities of this compound itself are varied, recent research has focused on its derivatives as modulators of key cellular signaling pathways.

Activation of the Keap1-Nrf2 Pathway

A chemically modified derivative of this compound, 4,5-dehydro-6-oxothis compound, has been identified as a potent activator of the Keap1-Nrf2 pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Mechanism:

  • Basal State: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.

  • Activation: Electrophilic small molecules, such as the this compound derivative, can react with cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.

  • Nuclear Translocation and Gene Expression: Released from Keap1-mediated degradation, Nrf2 translocates to the nucleus. In the nucleus, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • Cytoprotective Response: This binding initiates the transcription of a battery of cytoprotective and antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's defense against oxidative stress and inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 binds & sequesters proteasome Proteasome Degradation nrf2->proteasome degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation ub Ubiquitin ub->nrf2 allo This compound Derivative allo->keap1 modifies are ARE nrf2_nuc->are binds to maf sMaf maf->are genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription

Caption: Activation of the Keap1-Nrf2 pathway by an this compound derivative.

References

Allosecurinine: A Technical Guide on its Foundations in Traditional Medicine and Modern Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allosecurinine, a tetracyclic indolizidine alkaloid from the Securinega genus, has a rich history in traditional medicine, particularly within systems that utilize plants from the Phyllanthus and Securinega species. Traditionally, these plants have been employed to treat a variety of ailments, including inflammatory conditions, infections, and neurological disorders. Modern scientific investigation has begun to unravel the pharmacological basis for these traditional uses, revealing a spectrum of biological activities for this compound and its derivatives. This technical guide provides a comprehensive overview of this compound, focusing on its traditional medicinal roots, its demonstrated anti-cancer and neuroprotective properties, and the molecular mechanisms that underpin these effects. This document synthesizes available quantitative data, details key experimental protocols for its study, and visualizes the complex signaling pathways it modulates, offering a foundational resource for researchers and professionals in drug discovery and development.

Introduction: From Traditional Herb to Therapeutic Candidate

This compound is a member of the Securinega alkaloids, a class of natural products characterized by a rigid tetracyclic structure. It is an epimer of securinine, another prominent member of this family. Historically, plants containing this compound and related alkaloids, such as Securinega suffruticosa and various Phyllanthus species, have been used in traditional medicine across Asia and Africa for treating conditions ranging from malaria and gastrointestinal issues to neurological complaints.[1][2] The ethnobotanical background of these plants provides the initial impetus for the contemporary scientific exploration of their bioactive constituents.

This compound itself has emerged as a molecule of interest due to its diverse pharmacological profile. Research has highlighted its potential as an antifungal, neuroprotective, and, most notably, an anticancer agent.[3][4] The study of this compound and its synthetic derivatives is an active area of research, aiming to develop novel therapeutics with improved efficacy and selectivity.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₂[5]
Molecular Weight 217.26 g/mol
IUPAC Name (1S,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one
CAS Number 884-68-4
Appearance Colorless granules
Melting Point 136-138 °C
UV Absorption (λmax) 256 nm

Role in Traditional Medicine

Plants from the Phyllanthus and Securinega genera, known sources of this compound, have a long history of use in traditional medicine. Phyllanthus amarus is a well-regarded herb in Ayurvedic medicine, where it is used for a wide range of conditions affecting the stomach, genitourinary system, liver, kidney, and spleen. It is recognized for its bitter, astringent, and diuretic properties and has been applied in the treatment of gonorrhea, menorrhagia, and other genital affections. Similarly, Securinega suffruticosa is a staple in traditional Chinese medicine, where it has been used to address issues like back pain and bruising. While traditional uses often employ crude extracts of the entire plant, modern research aims to isolate and characterize the specific bioactive compounds, such as this compound, responsible for these therapeutic effects.

Pharmacological Activities and Mechanism of Action

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound and its derivatives. Studies have shown that these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines.

4.1.1. Quantitative Data: In Vitro Cytotoxicity

While extensive data for this compound itself is still emerging, a study on its synthetic derivatives has identified a lead compound, BA-3, with potent anticancer activity. The IC50 values for BA-3 against a panel of nine human cancer cell lines are summarized below.

Cell LineCancer TypeIC50 (μM) of BA-3Reference
MV4-11Acute Myeloid Leukemia0.87
MOLM-13Acute Myeloid Leukemia1.24
HL-60Acute Promyelocytic Leukemia2.15
K562Chronic Myeloid Leukemia3.56
A549Non-small Cell Lung Cancer4.87
H1975Non-small Cell Lung Cancer5.12
HCT116Colorectal Carcinoma6.33
SW480Colorectal Carcinoma7.18
MCF-7Breast Adenocarcinoma8.21

4.1.2. Mechanism of Action: Modulation of Signaling Pathways

The anticancer effects of this compound derivatives, particularly BA-3, have been linked to the modulation of key intracellular signaling pathways, most notably the STAT3 pathway.

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth. The this compound derivative BA-3 has been shown to reduce the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein. This inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP, and the upregulation of the pro-apoptotic protein Bax, ultimately triggering the mitochondrial pathway of apoptosis.

STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates Cytokine Cytokine Cytokine->Receptor binds STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Transcription Gene Transcription (e.g., Bcl-2, c-Myc) STAT3_active->Transcription activates Allosecurinine_derivative This compound Derivative (BA-3) Allosecurinine_derivative->STAT3_active inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK binds PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes This compound This compound (Potential Target) This compound->PI3K potential inhibition? This compound->Akt potential inhibition? This compound->mTOR potential inhibition? Extraction_Workflow PlantMaterial Air-dried, powdered Phyllanthus amarus (4 kg) Soxhlet Soxhlet extraction with Methanol (MeOH) PlantMaterial->Soxhlet Evaporation1 Removal of solvent (reduced pressure) Soxhlet->Evaporation1 GummyMass Semi-solid gummy mass (86 g) Evaporation1->GummyMass AcidExtraction Stir with 7% aqueous citric acid GummyMass->AcidExtraction Basification Basify with ammonia (NH₃) AcidExtraction->Basification ChloroformExtraction Extract with Chloroform (CHCl₃) Basification->ChloroformExtraction CrudeBase Crude base fraction (15 g) ChloroformExtraction->CrudeBase Chromatography Silica gel column chromatography (Eluent: CHCl₃:MeOH, 1:4) CrudeBase->Chromatography Crystallization Crystallization from MeOH Chromatography->Crystallization PureAlkaloid Pure this compound (25 mg) Crystallization->PureAlkaloid

References

In Silico Modeling of Allosecurinine-Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allosecurinine, a tetracyclic indolizidine alkaloid from the Securinega genus, has garnered interest for its diverse biological activities, including neuroprotective and potential antitumor effects[1][2]. Understanding the molecular interactions that underpin these activities is crucial for therapeutic development. While its analogue, securinine, is a known antagonist of the Gamma-aminobutyric acid (GABA) receptor, this compound has shown significantly less activity at this site[2][3]. Recent computational studies have begun to explore other potential targets, such as α-tubulin, for related Securinega alkaloids[4]. This guide provides a technical framework for the in silico modeling of this compound's interactions with its putative protein targets, focusing on methodologies essential for researchers in drug discovery and computational biology.

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a powerful lens to predict and analyze ligand-receptor binding at an atomic level. These methods are instrumental in elucidating binding modes, predicting binding affinities, and guiding the rational design of novel derivatives with enhanced potency and specificity.

Primary Putative Receptor: GABA-A Receptor

The GABA-A receptor, a ligand-gated chloride ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a key mechanism for various clinically important drugs, including benzodiazepines and barbiturates. While securinine acts as a selective antagonist at GABA recognition sites, this compound displays markedly lower potency, with an IC50 value greater than 1 mM in [3H]GABA binding assays. Despite this lower affinity, the structural similarity to known GABA-A antagonists makes this receptor a logical starting point for computational investigation.

GABA-A Receptor Signaling Pathway

Upon binding of GABA to the GABA-A receptor, the integral chloride channel opens, leading to an influx of Cl- ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. Antagonists like securinine block this action, leading to neuronal excitation.

GABA_A_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Opens Channel Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition This compound This compound This compound->GABA_A_Receptor Weakly Antagonizes

GABA-A receptor signaling pathway and the antagonistic role of this compound.

Experimental Protocols: In Silico Workflow

A robust computational workflow is essential for reproducible and reliable modeling of ligand-receptor interactions. The following protocol outlines the key steps from target preparation to the analysis of simulation data.

In_Silico_Workflow cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) cluster_analysis 4. Data Analysis ReceptorPrep Receptor Preparation (e.g., PDB: 5FNV for Tubulin) Docking Perform Docking (e.g., AutoDock Vina, GOLD) ReceptorPrep->Docking LigandPrep Ligand Preparation (this compound 3D Structure) LigandPrep->Docking PoseAnalysis Pose Clustering & Scoring Function Analysis Docking->PoseAnalysis MD_Setup System Setup (Solvation, Ionization) PoseAnalysis->MD_Setup Select Best Pose(s) MD_Sim Run MD Simulation (e.g., GROMACS, AMBER) MD_Setup->MD_Sim TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) MD_Sim->TrajectoryAnalysis BindingEnergy Binding Free Energy Calc. (MM/PBSA, MM/GBSA) TrajectoryAnalysis->BindingEnergy

References

Allosecurinine Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine, a member of the Securinega family of indolizidine alkaloids, presents a unique and rigid tetracyclic structure that has garnered significant interest in medicinal chemistry.[1] Naturally occurring alongside its isomers securinine, virosecurinine, and virothis compound, this compound serves as a versatile scaffold for the synthesis of novel derivatives with a broad spectrum of biological activities.[1] Its reactive centers, particularly the double bonds, provide fertile ground for chemical modifications aimed at enhancing its therapeutic properties.[1] This technical guide provides an in-depth overview of recently synthesized this compound derivatives, focusing on their anticancer and neuroprotective potential, the experimental methodologies used for their evaluation, and the underlying signaling pathways governing their activity.

Anticancer and Cytotoxic Activities

A significant area of research has focused on modifying the this compound structure to develop potent anticancer agents. Various synthetic strategies have been employed to create derivatives with enhanced cytotoxicity against a range of human cancer cell lines.[2][3]

Quantitative Bioactivity Data

The cytotoxic effects of novel this compound derivatives have been quantified against several human cancer cell lines. The data from these studies are summarized below.

DerivativeTarget Cell Line(s)Bioactivity MetricResultSource
BA-3 Nine human cancer cell lines (including leukemia)IC₅₀Not specified, but identified as a lead compound
14-iodosecurinine (37) HCT-116 (Colon Cancer)Cytotoxicity~80% increase in activity at 1 µM
Derivatives from Heck reaction (meta-substituted) HCT-116 (Colon Cancer)CytotoxicityShowed better cytotoxicity than parent securinine
Alkyne derivatives (50-72) HCT-116 (Colon Cancer)CytotoxicityEvaluated at 20, 10, and 1 µM concentrations
Key Experimental Protocols

The evaluation of anticancer activity involves a suite of standardized in vitro assays to determine cytotoxicity, mechanism of cell death, and impact on cellular signaling.

1.2.1. Cell Viability and Cytotoxicity Assays (MTT/CCK8) This protocol is fundamental for assessing the cytotoxic effects of newly synthesized compounds on cancer cells.

  • Cell Culture : Human cancer cell lines (e.g., HCT-116, K-562, HeLa) are cultured in appropriate media supplemented with antibiotics and fetal bovine serum in a humidified incubator at 37°C with 5% CO₂.

  • Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the this compound derivatives for a specified period, typically 72 hours.

  • Assay : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent is added to each well. Viable cells metabolize the reagent, resulting in a colorimetric change.

  • Data Analysis : The absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves to quantify the potency of the derivatives.

1.2.2. Apoptosis and Cell Cycle Analysis (Flow Cytometry) Flow cytometry (FCM) is employed to investigate the mechanism of cell death induced by the derivatives.

  • Apoptosis Detection : Treated cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains necrotic cells, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Mitochondrial Membrane Potential (MMP) : Cells are stained with a fluorescent dye like JC-1 or Rhodamine 123. A decrease in MMP, indicated by a shift in fluorescence, is a hallmark of early apoptosis.

  • Cell Cycle Analysis : Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI). The DNA content is analyzed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), identifying any cell cycle arrest.

  • Reactive Oxygen Species (ROS) Production : Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. An increase in ROS is often associated with apoptosis induction.

1.2.3. Protein Expression Analysis (Western Blot) This technique is used to measure the levels of specific proteins involved in apoptosis and other signaling pathways.

  • Lysate Preparation : Treated and untreated cells are lysed to extract total proteins.

  • Electrophoresis and Transfer : Protein concentration is determined, and equal amounts are separated by size using SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bax, Bcl-2, STAT3, p-STAT3, PARP, p21, c-Myc).

  • Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured, and band intensities are quantified to determine changes in protein expression.

Signaling Pathways in Anticancer Activity

Studies have revealed that this compound derivatives exert their anticancer effects by modulating key cellular signaling pathways. The derivative BA-3, in particular, has been shown to induce apoptosis through the mitochondrial pathway and to inhibit the STAT3 pathway.

cluster_drug Drug Action cluster_mito Mitochondrial Pathway BA3 This compound Derivative (BA-3) Bcl2 Bcl-2 (Anti-apoptotic) BA3->Bcl2 inhibits Bax Bax (Pro-apoptotic) BA3->Bax activates Mito Mitochondrion Casp Caspases Mito->Casp Cytochrome c release Bcl2->Mito Bax->Mito Apoptosis Apoptosis Casp->Apoptosis

BA-3 induced mitochondrial apoptosis pathway.

BA3 This compound Derivative (BA-3) STAT3 STAT3 / p-STAT3 BA3->STAT3 inhibits YAP1 YAP1 STAT3->YAP1 cMyc c-Myc STAT3->cMyc XIAP XIAP STAT3->XIAP Result Decreased Cell Proliferation & Survival YAP1->Result cMyc->Result XIAP->Result

Inhibition of the STAT3 signaling pathway by BA-3.

Neuroprotective Activities

Beyond cancer, this compound derivatives are being explored for their potential in treating neurodegenerative and neuroinflammatory diseases. Modifications to the core structure have yielded compounds that can activate protective cellular pathways.

Quantitative Bioactivity Data

A chemically modified derivative demonstrated potent activation of the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.

DerivativeTarget PathwayBioactivity MetricResultSource
4,5-dehydro-6-oxothis compound Keap1-Nrf2EC₅₀697.8 nM
Key Experimental Protocols

2.2.1. Nrf2 Activation Assay This protocol assesses a compound's ability to activate the Nrf2 pathway in microglial cells.

  • Cell Culture : Microglial cells are cultured under standard conditions.

  • Treatment : Cells are treated with the derivative. For inflammatory models, cells can be co-treated with lipopolysaccharide (LPS) to stimulate an inflammatory response.

  • Analysis :

    • Nrf2 Translocation : Immunofluorescence or Western blotting of nuclear and cytosolic fractions is used to observe the translocation of Nrf2 from the cytoplasm to the nucleus.

    • Gene Expression : Quantitative PCR (qPCR) is performed to measure the expression of Nrf2 target genes, which include antioxidant and cytoprotective enzymes.

    • Nitric Oxide (NO) Production : The Griess assay is used to measure the levels of nitrite in the cell culture medium as an indicator of NO production, a pro-inflammatory mediator.

Signaling Pathways in Neuroprotection

The Keap1-Nrf2 pathway is a primary target for neuroprotection. Under normal conditions, Keap1 binds to Nrf2, targeting it for degradation. Electrophilic compounds, like the this compound derivative 4,5-dehydro-6-oxothis compound, can react with Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.

cluster_cyto Cytoplasm cluster_nuc Nucleus Derivative This compound Derivative Keap1 Keap1 Derivative->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription

Activation of the Keap1-Nrf2 pathway.

Additionally, the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)–Akt signaling pathways are known to be involved in the differentiation and survival of neurons and have been implicated in the action of securinine derivatives.

General Experimental Workflow

The development and evaluation of new this compound derivatives follow a logical and systematic workflow, from chemical synthesis to biological validation.

A Synthesis of This compound Derivatives B Structural Characterization (NMR, MS) A->B C In Vitro Bioactivity Screening (e.g., MTT Assay) B->C D Identification of Lead Compounds C->D D->C Refine Structure E Mechanism of Action Studies (Western Blot, FCM) D->E Potent Derivative F Pathway Analysis E->F G Preclinical Development F->G

General workflow for derivative development.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Research has demonstrated that strategic chemical modifications of the this compound scaffold can yield derivatives with potent and specific bioactivities, particularly in the realms of oncology and neuroprotection. The anticancer derivative BA-3 modulates the STAT3 and mitochondrial apoptosis pathways, while the neuroprotective derivative 4,5-dehydro-6-oxothis compound potently activates the cytoprotective Keap1-Nrf2 pathway. The detailed experimental protocols and pathway analyses provided in this guide serve as a resource for researchers aiming to further explore and optimize these compounds for future drug development endeavors. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is crucial for translating these promising findings into clinical applications.

References

Allosecurinine: A Comprehensive Technical Guide to its Role as a Secondary Metabolite in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allosecurinine, a member of the Securinega alkaloid family, is a tetracyclic secondary metabolite found in various plant species, most notably within the Phyllanthaceae family. This technical guide provides an in-depth exploration of this compound's role in plants, covering its biosynthesis, physiological functions, and ecological significance. Drawing from current scientific literature, this document details the biosynthetic pathway originating from the amino acids lysine and tyrosine and discusses its primary function as a defense mechanism against herbivores and pathogens. Evidence suggests that the production of this compound is likely regulated by complex signaling pathways, including those mediated by jasmonic acid and salicylic acid, which are central to plant defense responses. This guide also presents quantitative data on this compound concentrations in various plant tissues and outlines detailed experimental protocols for its extraction, quantification, and analysis. This comprehensive overview is intended to serve as a valuable resource for researchers in phytochemistry, chemical ecology, and drug discovery.

Introduction

Secondary metabolites are a diverse array of organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds play a crucial role in the plant's interaction with its environment. Among these, alkaloids represent a large and structurally diverse group of nitrogen-containing compounds, many of which exhibit significant biological activities.

This compound is a prominent member of the Securinega alkaloids, a class of tetracyclic compounds characterized by a butenolide moiety and an azabicyclo[3.2.1]octane ring system.[1] It is an isomer of the more abundant securinine. These alkaloids are primarily found in plants of the genera Flueggea (formerly Securinega), Phyllanthus, Margaritaria, and Breynia, all belonging to the Phyllanthaceae family.[2] While the pharmacological properties of Securinega alkaloids, including their potential as anticancer and neuroprotective agents, have been the subject of considerable research, their endogenous role within the plants that produce them is also a topic of significant scientific interest.[3][4]

This guide aims to provide a detailed technical overview of this compound's function as a secondary metabolite, focusing on its biosynthesis, its role in plant defense, and the signaling pathways that likely regulate its production. Furthermore, it provides practical information on the distribution of this compound in plant tissues and methodologies for its study.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been largely inferred from studies on its isomer, securinine. Radiotracer experiments have identified the amino acids L-lysine and L-tyrosine as the primary precursors for the formation of the securinine scaffold.[5]

  • L-lysine serves as the precursor for the piperidine ring (Ring A). The catabolism of lysine in plants can proceed through various pathways, and its incorporation into the alkaloid structure is a key step in the biosynthesis.

  • L-tyrosine is the precursor for the C6-C2 unit that forms the butenolide ring (Ring D) and part of the azabicyclo[3.2.1]octane core (Rings B and C).

The precise enzymatic steps and intermediate compounds in the biosynthesis of this compound are still under investigation, but a plausible pathway can be proposed based on the known chemistry of these precursors and related alkaloid biosynthetic pathways.

G lysine L-Lysine piperidine_intermediate Piperidine Ring Intermediate lysine->piperidine_intermediate Lysine Decarboxylase & other enzymes tyrosine L-Tyrosine c6c2_intermediate C6-C2 Intermediate tyrosine->c6c2_intermediate Series of enzymatic steps prosecurinine Prosecurinine Intermediate piperidine_intermediate->prosecurinine c6c2_intermediate->prosecurinine This compound This compound prosecurinine->this compound Isomerase/Reductase securinine Securinine prosecurinine->securinine Isomerase/Reductase

Caption: Proposed biosynthetic pathway of this compound and securinine.

Physiological and Ecological Role

The primary and most well-documented role of this compound and other Securinega alkaloids in plants is defense. As with many alkaloids, their presence serves to deter herbivores and inhibit the growth of pathogens.

Defense Against Herbivores

Alkaloids are often toxic or impart a bitter taste to plant tissues, making them unpalatable to a wide range of herbivores, from insects to mammals. The neurotoxic properties reported for some Securinega alkaloids in animal models suggest a potential mechanism for their anti-herbivore activity. By accumulating in various plant tissues, particularly in leaves, this compound can contribute to the overall chemical defense arsenal of the plant, reducing tissue loss and enhancing reproductive fitness.

Defense Against Pathogens

In addition to their anti-herbivore properties, many alkaloids exhibit antimicrobial and antifungal activity. This suggests that this compound may also play a role in protecting the plant from pathogenic microorganisms. The ability of these compounds to disrupt cellular processes in a variety of organisms underscores their value as broad-spectrum defense agents.

Other Potential Roles

While defense is the most prominent function, other physiological roles for alkaloids in plants have been proposed, including:

  • Nitrogen Storage: Due to their nitrogen-rich structures, alkaloids may serve as a way for the plant to store nitrogen, which can be remobilized when needed.

  • Growth Regulation: Some alkaloids have been shown to influence plant growth and development, although a specific role for this compound in this capacity has not been established.

Signaling Pathways Regulating this compound Biosynthesis

The production of defense-related secondary metabolites is often tightly regulated by complex signaling networks that are activated in response to biotic and abiotic stresses. The biosynthesis of alkaloids is known to be influenced by plant hormones such as jasmonic acid (JA) and salicylic acid (SA).

Jasmonic Acid (JA) Signaling

The jasmonate signaling pathway is a primary regulator of plant defenses against necrotrophic pathogens and chewing insects. Herbivore damage or pathogen attack triggers the synthesis of JA, which then initiates a signaling cascade leading to the expression of defense-related genes, including those involved in alkaloid biosynthesis. It is highly probable that the biosynthesis of this compound is, at least in part, under the control of the JA signaling pathway, allowing the plant to increase its production of this defensive compound when under attack.

G herbivore_attack Herbivore Attack / Wounding ja_synthesis Jasmonic Acid (JA) Biosynthesis herbivore_attack->ja_synthesis jaz_degradation JAZ Repressor Degradation ja_synthesis->jaz_degradation transcription_factors Activation of Transcription Factors (e.g., MYC2) jaz_degradation->transcription_factors alkaloid_biosynthesis_genes Expression of Alkaloid Biosynthesis Genes transcription_factors->alkaloid_biosynthesis_genes allosecurinine_production This compound Production alkaloid_biosynthesis_genes->allosecurinine_production

Caption: Jasmonate signaling pathway leading to alkaloid production.

Salicylic Acid (SA) Signaling

The salicylic acid signaling pathway is predominantly involved in the plant's defense against biotrophic pathogens. While often acting antagonistically to the JA pathway, there are instances of crosstalk and synergistic interactions. It is possible that SA signaling also influences the biosynthesis of this compound, particularly in the context of pathogen infection.

G pathogen_infection Pathogen Infection sa_synthesis Salicylic Acid (SA) Biosynthesis pathogen_infection->sa_synthesis npr1_activation NPR1 Activation sa_synthesis->npr1_activation transcription_factors Activation of Transcription Factors (e.g., TGA) npr1_activation->transcription_factors defense_gene_expression Expression of Defense Genes (including potential alkaloid biosynthesis genes) transcription_factors->defense_gene_expression defense_response Defense Response defense_gene_expression->defense_response

Caption: Salicylic acid signaling pathway in plant defense.

Data Presentation: this compound Content in Plant Tissues

The concentration of this compound can vary significantly between different plant species, tissues, and environmental conditions. The following tables summarize quantitative data from the literature.

Plant SpeciesPlant Part/ConditionThis compound Content (mg/g dry weight)Reference
Flueggea suffruticosaIn vitro microshoots (light-cultivated)3.70
Phyllanthus glaucusBiomass1.15
Securinega suffruticosaCallus (0.5 mg/L IAA and 5.0 mg/L KIN)3.11
Plant SpeciesPlant Part/ConditionSecurinine Content (mg/g dry weight)Reference
Flueggea suffruticosaIntact plant1.5
Flueggea suffruticosaIn vitro microshoots (light-cultivated)6.02
Phyllanthus glaucusLeaves3.58
Securinega suffruticosaCallus (0.5 mg/L IAA and 5.0 mg/L KIN)1.73

Experimental Protocols

Extraction of this compound from Plant Material

This section outlines a general protocol for the extraction of this compound from plant material, which can be adapted based on the specific plant tissue and available equipment.

6.1.1. Maceration Extraction

  • Sample Preparation: Collect fresh plant material and dry it in an oven at a controlled temperature (e.g., 40-60°C) to a constant weight. Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction: Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in a flask. Add a suitable solvent, such as methanol or ethanol, at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Incubation: Seal the flask and allow the mixture to macerate for a specified period (e.g., 24-72 hours) at room temperature with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Acid-Base Extraction (for alkaloid enrichment):

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a nonpolar solvent like hexane or diethyl ether to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to alkaline (pH 9-10) using ammonium hydroxide.

    • Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.

    • Combine the organic layers and evaporate the solvent to yield the enriched alkaloid fraction.

6.1.2. Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the dried and powdered plant material as described in section 6.1.1.

  • Extraction: Place a known amount of the powdered plant material (e.g., 1 g) in a beaker with a specific volume of solvent (e.g., 10 mL of ethanol).

  • Sonication: Immerse the beaker in an ultrasonic bath or use a probe sonicator. Apply ultrasonic waves at a specific frequency (e.g., 42 kHz) for a defined period (e.g., 20 minutes).

  • Filtration and Concentration: Follow steps 4 and 5 from the maceration protocol to obtain the crude extract.

G start Dried, Powdered Plant Material maceration Maceration with Solvent (e.g., Ethanol) start->maceration uae Ultrasound-Assisted Extraction with Solvent start->uae filtration Filtration maceration->filtration uae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Enriched Alkaloid Fraction acid_base->alkaloid_fraction

Caption: General workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the quantification of this compound. Method parameters should be optimized for the specific instrument and column used.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude extract or enriched alkaloid fraction in methanol to a specific concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with an additive like 0.1% formic acid or ammonium acetate). A typical starting point could be an isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detector at a wavelength of approximately 254 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

G start Prepare this compound Standards and Sample Extracts hplc_injection Inject into HPLC System start->hplc_injection separation Separation on C18 Column (Reverse-Phase) hplc_injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram calibration Construct Calibration Curve from Standards chromatogram->calibration quantification Quantify this compound in Sample based on Peak Area chromatogram->quantification calibration->quantification

Caption: Workflow for HPLC quantification of this compound.

Conclusion

This compound, as a representative of the Securinega alkaloids, exemplifies the critical role of secondary metabolites in the survival and adaptation of plants. Its biosynthesis from fundamental amino acid precursors and its likely regulation by key plant defense signaling pathways highlight the intricate and efficient metabolic machinery that plants have evolved. The primary function of this compound as a chemical defense against herbivores and pathogens underscores the importance of such compounds in shaping ecological interactions.

The quantitative data and experimental protocols provided in this guide offer a practical foundation for researchers seeking to investigate this compound and other related alkaloids. Further research into the specific enzymatic steps of its biosynthesis, the precise regulatory mechanisms of its production, and its full range of physiological effects within the plant will undoubtedly provide deeper insights into the complex world of plant secondary metabolism and may unveil new opportunities for applications in agriculture and medicine.

References

Investigating the evolutionary significance of Allosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Evolutionary Significance of Allosecurinine

Abstract

This compound, a member of the Securinega alkaloid family, is a tetracyclic secondary metabolite found in plants of the Phyllanthaceae family. These compounds are characterized by a unique and rigid structure featuring a butenolide moiety and an azabicyclo[3.2.1]octane ring system. Historically, research has focused on the pharmacological properties of its more abundant isomer, securinine, particularly its effects on the central nervous system. However, recent investigations have highlighted the diverse biological activities of this compound and its derivatives, including potent anticancer, antifungal, and neurotropic effects. This guide explores the evolutionary impetus for the biosynthesis of this compound, details its pharmacological mechanisms of action, provides quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this promising natural product.

Evolutionary and Biosynthetic Context

The production of alkaloids in plants is a key evolutionary strategy for defense against herbivores, insects, and microbial pathogens. The significant biological activities of Securinega alkaloids, including this compound, suggest their primary role is protective. The neurotoxic effects, mediated through antagonism of GABA receptors, can deter animal predation, while the observed antifungal properties provide a clear advantage against pathogenic fungi[1][2]. The complex, multi-step biosynthesis of this molecule represents a significant metabolic investment by the plant, underscoring its importance for survival and reproductive success.

Biosynthesis of the Securinega Alkaloid Core

The biosynthesis of the characteristic tetracyclic backbone of Securinega alkaloids is a complex process derived from two primary amino acid precursors: lysine and tyrosine[3]. Lysine serves as the precursor for the piperidine ring (Ring A), while tyrosine provides the foundation for the C and D rings[3][4]. While the complete enzymatic pathway is still under investigation, a plausible biosynthetic route has been proposed. This compound is an isomer of securinine, and interconversion between the two has been demonstrated in synthetic chemistry, suggesting a potential for related enzymatic processing in vivo.

G cluster_0 Lysine L-Lysine Piperideine Δ¹-Piperideine Lysine->Piperideine Tyrosine L-Tyrosine Tyrosine_deriv Tyrosine Derivative Tyrosine->Tyrosine_deriv Intermediate Key Intermediate Piperideine->Intermediate Tyrosine_deriv->Intermediate Core Tetracyclic Securinega Core Structure Intermediate->Core This compound This compound Core->this compound Securinine Securinine Core->Securinine

Caption: Simplified biosynthetic pathway of Securinega alkaloids.

Pharmacological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad range of biological activities, making them attractive scaffolds for drug discovery. The primary areas of investigation include anticancer, neurotropic, and antifungal effects.

Anticancer Activity

A growing body of evidence supports the potential of this compound and its synthetic derivatives as effective antineoplastic agents. Studies have demonstrated cytotoxicity against a variety of human cancer cell lines, including leukemia, breast, lung, and colon cancer.

The mechanisms underlying this anticancer activity are multifaceted:

  • Induction of Apoptosis: this compound derivatives have been shown to induce programmed cell death. This is often mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP.

  • Cell Cycle Arrest: These compounds can block the cell cycle, preventing cancer cell proliferation. This is associated with increased expression of cell cycle inhibitors like p21.

  • Inhibition of Signaling Pathways: Key oncogenic signaling pathways are modulated by this compound derivatives. The STAT3 pathway, which is constitutively active in many cancers, is a significant target. Treatment leads to reduced levels of both total and phosphorylated STAT3 (p-STAT3), as well as downstream targets like c-Myc. There is also evidence that related alkaloids can modulate the MAPK and NF-κB signaling pathways, which are critical for cancer cell survival and proliferation.

  • Microtubule Disruption: Securinine, the isomer of this compound, has been found to bind to tubulin, inhibiting its assembly into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and subsequent cell death, a mechanism shared by established chemotherapeutics like vinca alkaloids and taxanes.

The following table summarizes the inhibitory concentrations (IC50) of securinine (the closely related isomer, as more data is available) and this compound derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
SecurinineHeLaCervical Cancer6
SecurinineMCF-7Breast Cancer10
SecurinineA549Lung Cancer11
BA-3 (this compound Derivative)HL-60Leukemia0.47 ± 0.05
BA-3 (this compound Derivative)K562Leukemia1.83 ± 0.12
BA-3 (this compound Derivative)A549Lung Cancer2.15 ± 0.19
BA-3 (this compound Derivative)HCT116Colon Cancer3.51 ± 0.28
Neurotropic Activity: GABA Receptor Antagonism

The Securinega alkaloids are known convulsants, an effect attributed to their activity as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and blocking its action leads to neuronal hyperexcitability. While securinine and dihydrosecurinine are potent inhibitors of GABA binding, this compound is significantly less active in this regard. This differential activity suggests that the stereochemistry of the alkaloid core is critical for receptor interaction. This property, while responsible for toxicity, also provides a valuable pharmacological tool for studying the GABAergic system.

CompoundAssayIC50 (µM)Citation
Securinine[3H]GABA Binding Inhibition~50
Dihydrosecurinine[3H]GABA Binding Inhibition~50
This compound[3H]GABA Binding Inhibition>1000
Bicuculline (Control)[3H]GABA Binding Inhibition~7
Antifungal Activity

This compound has demonstrated notable antifungal properties, inhibiting the spore germination of a wide range of saprophytic and pathogenic fungi. This activity was observed against species from genera such as Alternaria, Curvularia, Colletotrichum, and Fusarium. The efficacy, even at low concentrations, supports the hypothesis that a primary evolutionary role of this compound is to protect the plant from fungal pathogens.

Key Signaling Pathways Modulated by this compound Derivatives

The anticancer effects of this compound are closely linked to its ability to interfere with critical intracellular signaling cascades.

The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, while inhibiting apoptosis. In many cancers, STAT3 is persistently activated. The this compound derivative BA-3 has been shown to significantly reduce the levels of phosphorylated STAT3 (the active form) and total STAT3, thereby inhibiting the pathway and its pro-tumorigenic effects.

G cluster_nuc Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Transcription Gene Transcription (Bcl-2, c-Myc, etc.) Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound Derivative (BA-3) This compound->STAT3 Reduces Expression This compound->pSTAT3 Reduces Phosphorylation G cluster_nuc Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degradation of IκBα releases NF-κB Complex IκBα-NF-κB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory & Pro-survival Genes Alkaloids Alkaloids (Potential Action of This compound) Alkaloids->IKK Inhibits G Start Start: This compound Derivative Cytotoxicity Cytotoxicity Screening (MTT / CCK8 Assays) Start->Cytotoxicity IC50 Determine IC50 Values Across Cancer Cell Lines Cytotoxicity->IC50 Apoptosis Apoptosis Analysis (Flow Cytometry: Annexin V / PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry: Propidium Iodide) IC50->CellCycle Mechanism Mechanism of Action (Western Blot) Apoptosis->Mechanism CellCycle->Mechanism Proteins Analyze Key Proteins: Bax, Bcl-2, STAT3, p-STAT3, p21, PARP Mechanism->Proteins End Identify Lead Compound for Further Development Proteins->End

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Allosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Allosecurinine is a member of the Securinega family of alkaloids, a group of natural products characterized by a complex, bridged tetracyclic ring system. Isolated from plants of the Securinega, Phyllanthus, and Flueggea genera, these compounds have garnered significant attention from the synthetic chemistry community due to their intriguing molecular architecture and a range of biological activities, including GABA receptor antagonism. This document provides a detailed overview of the key strategies and inherent challenges in the total synthesis of (-)-Allosecurinine, with a focus on the seminal works of several research groups. It includes a comparative analysis of different synthetic routes, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways.

Key Synthetic Strategies

The total synthesis of (-)-Allosecurinine has been approached through several distinct and innovative strategies. The primary challenge lies in the stereocontrolled construction of its four-ring skeleton, which features multiple contiguous stereocenters. Three prominent approaches are highlighted here: a biomimetic approach, a strategy involving a key intramolecular 1,6-addition, and a synthesis utilizing a cyclopropane ring-opening cascade.

The Biomimetic Approach of Busqué and de March

Inspired by the proposed biosynthesis of Securinega alkaloids, the groups of Busqué and de March developed a concise and efficient synthesis of (-)-Allosecurinine.[1][2] Their strategy hinges on a key vinylogous Mannich reaction to couple two key fragments, mirroring a plausible biosynthetic pathway.

The synthesis commences from commercially available (+)-menisdaurilide, which serves as a precursor to the C and D rings of the target molecule. The piperidine A ring is constructed separately and coupled with the menisdaurilide-derived fragment in a highly diastereoselective vinylogous Mannich reaction. Subsequent cyclization via an intramolecular N-alkylation forges the B ring, completing the tetracyclic core of (-)-Allosecurinine.

Logical Workflow for the Busqué and de March Synthesis:

G start Starting Materials ((+)-Menisdaurilide & Piperidine precursor) key_step Key Step: Vinylogous Mannich Reaction start->key_step Fragment Coupling cyclization Intramolecular N-Alkylation key_step->cyclization Formation of Tricyclic Intermediate final_product (-)-Allosecurinine cyclization->final_product Ring B Formation

Caption: Biomimetic strategy featuring a key vinylogous Mannich reaction.

The Gademann Synthesis via Intramolecular 1,6-Addition

The Gademann group pursued a bio-inspired strategy that also employs a vinylogous Mannich-type reaction, but features a subsequent intramolecular 1,6-addition as a pivotal step to construct the azabicyclo[2.2.2]octane core of a key intermediate, secu'amamine E. This intermediate then undergoes a rearrangement to furnish the azabicyclo[3.2.1]octane framework of (-)-Allosecurinine.

This approach offers a divergent pathway to various members of the Securinega alkaloid family. The key intramolecular conjugate addition proceeds with high stereocontrol, establishing the critical stereochemistry of the bridged ring system.

Experimental Workflow for the Gademann Synthesis:

G fragments Piperidine & Butenolide Derived Fragments mannich Vinylogous Mannich Reaction fragments->mannich michael Key Step: Intramolecular 1,6-Addition mannich->michael rearrangement Rearrangement of Azabicyclo[2.2.2]octane Core michael->rearrangement product (-)-Allosecurinine rearrangement->product

Caption: Key intramolecular 1,6-addition strategy for core construction.

The Kerr Synthesis Employing a Cyclopropane Ring-Opening Cascade

A distinct and elegant approach was developed by the Kerr group, which utilizes a novel cyclopropane ring-opening/iminium ion cyclization cascade to construct the B and C rings of (-)-Allosecurinine in a single step.[3][4] This strategy begins with the enantioselective synthesis of a functionalized cyclopropane.

Upon formation of an iminium ion, the cyclopropane ring is opened, leading to a stabilized malonate anion which then undergoes an intramolecular cyclization onto the iminium ion. This key transformation efficiently assembles the bicyclic core of the molecule with excellent stereocontrol. The synthesis is then completed through a series of functional group manipulations and the final ring closure.

Signaling Pathway of the Kerr Synthesis Cascade:

G start Enantiopure Cyclopropane imine_formation Iminium Ion Formation start->imine_formation ring_opening Key Step: Cyclopropane Ring Opening imine_formation->ring_opening cyclization Intramolecular Cyclization ring_opening->cyclization core Azabicyclo[3.2.1]octane Core cyclization->core product (-)-Allosecurinine core->product Further Transformations

Caption: Cascade reaction involving cyclopropane ring-opening and cyclization.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the discussed total syntheses of (-)-Allosecurinine, allowing for a direct comparison of their efficiencies.

Synthetic StrategyKey ReactionStarting MaterialNumber of StepsOverall YieldReference
Busqué and de MarchVinylogous Mannich Reaction(+)-Menisdaurilide740%[1]
GademannIntramolecular 1,6-AdditionNot specified in abstract128.5%
KerrCyclopropane Ring-OpeningChiral alkoxyamine cyclopropane155%

Challenges in the Total Synthesis of (-)-Allosecurinine

The synthesis of (-)-Allosecurinine is fraught with several challenges that necessitate the development of innovative and stereocontrolled synthetic methodologies.

  • Stereocontrol: The tetracyclic core of (-)-Allosecurinine contains multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is a primary challenge. The development of highly diastereoselective and enantioselective reactions is therefore crucial for an efficient synthesis.

  • Construction of the Bridged Bicyclic Core: The formation of the azabicyclo[3.2.1]octane (or a precursor) ring system is a significant hurdle. This requires strategies that can efficiently forge the bridged structure with the correct stereochemical outcome.

  • Functional Group Compatibility: The synthesis involves the manipulation of various functional groups, including lactones, amines, and alkenes. Ensuring the compatibility of reagents and reaction conditions with these functionalities is essential to avoid undesired side reactions and protecting group manipulations.

  • Scalability: While many elegant syntheses have been reported, their scalability for potential pharmaceutical applications can be a concern. The use of expensive reagents, low-yielding steps, or difficult purifications can hinder the large-scale production of (-)-Allosecurinine and its analogs.

  • Protecting Group Strategy: The presence of multiple reactive sites often necessitates a carefully planned protecting group strategy. The introduction and removal of protecting groups can add to the step count and reduce the overall efficiency of the synthesis.

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the total syntheses of (-)-Allosecurinine.

Protocol 1: Vinylogous Mannich Reaction (Busqué and de March)

Reaction: Coupling of a silyl enol ether derivative of O-TBDPS menisdaurilide with an iminium ion intermediate.

Materials:

  • Silyl enol ether of O-TBDPS menisdaurilide (1.0 equiv)

  • Iminium ion precursor (1.2 equiv)

  • Dichloromethane (CH₂Cl₂) as solvent

  • Lewis acid catalyst (e.g., TMSOTf, 0.1 equiv)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the silyl enol ether in dry CH₂Cl₂ at -78 °C under an inert atmosphere, add the Lewis acid catalyst.

  • Slowly add a solution of the iminium ion precursor in dry CH₂Cl₂ to the reaction mixture.

  • Stir the reaction at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic intermediate.

Protocol 2: Intramolecular 1,6-Addition (Gademann)

Reaction: Cyclization of an amino-enone precursor to form the azabicyclo[2.2.2]octane core.

Materials:

  • Amino-enone precursor (1.0 equiv)

  • Base (e.g., DBU, 1.1 equiv)

  • Toluene as solvent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the amino-enone precursor in dry toluene under an inert atmosphere.

  • Add the base to the solution at room temperature.

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required duration (typically 12-24 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the tetracyclic product.

Protocol 3: Cyclopropane Ring-Opening/Iminium Ion Cyclization (Kerr)

Reaction: One-pot formation of the azabicyclo[3.2.1]octane core from a chiral cyclopropane derivative.

Materials:

  • Chiral N-Boc-protected amino cyclopropane (1.0 equiv)

  • Acid (e.g., Trifluoroacetic acid) for Boc deprotection

  • Aldehyde or ketone for iminium ion formation (1.1 equiv)

  • Molecular sieves (4 Å)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • To a solution of the N-Boc-protected amino cyclopropane in CH₂Cl₂, add trifluoroacetic acid at 0 °C to remove the Boc protecting group.

  • After completion of the deprotection (monitored by TLC), neutralize the reaction with a suitable base (e.g., triethylamine).

  • Add the aldehyde or ketone and activated molecular sieves to the reaction mixture.

  • Stir the reaction at room temperature for the specified time to allow for iminium ion formation and the subsequent cascade reaction.

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the bicyclic core.

Conclusion

The total synthesis of (-)-Allosecurinine has been a fertile ground for the development of novel synthetic strategies and methodologies. The approaches developed by the research groups of Busqué and de March, Gademann, and Kerr, among others, showcase the creativity and ingenuity of synthetic organic chemists in tackling complex molecular architectures. While significant progress has been made, challenges related to stereocontrol, efficiency, and scalability remain. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery, facilitating further advancements in the synthesis of Securinega alkaloids and their analogues for potential therapeutic applications.

References

Asymmetric Synthesis of the Allosecurinine Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the Allosecurinine core structure, a key framework of the Securinega family of alkaloids. These natural products have garnered significant interest due to their complex molecular architecture and diverse biological activities. The following sections summarize two prominent and distinct enantioselective strategies, offering detailed procedural insights and quantitative data to aid in the replication and further development of these synthetic routes.

Key Synthetic Strategies

Two principal asymmetric approaches to the this compound core are detailed below. The first, developed by Leduc and Kerr, employs a key [3+2] cycloaddition of a chiral donor-acceptor cyclopropane with an imine. The second, from the Gademann group, utilizes a bio-inspired vinylogous Mannich reaction and a subsequent stereoselective rearrangement.

I. Leduc and Kerr Approach: Chiral Cyclopropane Annulation

This strategy hinges on the diastereoselective reaction of an enantiopure donor-acceptor cyclopropane with a glyoxylate-derived imine to construct the pyrrolidine ring of the core structure. Subsequent functional group manipulations and ring closures complete the tetracyclic framework.

Quantitative Data Summary: Leduc and Kerr Synthesis
StepTransformationReagents and ConditionsProductYield (%)d.r. / e.e.
1PMP Ether FormationPMP-OH, PPh₃, DIAD, THF, 0 °C to rt2 85-
2CyclopropanationDimethyl malonate, NaH, I₂, DMF, rt3 88>99% ee
3Hydroxylamine FormationNH₂OH·HCl, NaOAc, EtOH, H₂O, rt4 92-
4[3+2] CycloadditionEthyl glyoxylate, Ti(OiPr)₄, CH₂Cl₂, rt5 7510:1 d.r.
5N-O Bond Cleavage and Lactam FormationMo(CO)₆, MeCN, H₂O, 80 °C6 89-
6Diol FormationOsO₄, NMO, acetone, H₂O, t-BuOH, rt7 82-
7Oxidative Cleavage and Lactol FormationPb(OAc)₄, benzene, 80 °C8 78-
8Wittig OlefinationPh₃P=CHCO₂Et, CH₂Cl₂, rt9 85-
9Deprotection and Michael AdditionTFA, CH₂Cl₂, rt; then K₂CO₃, MeOH10 70-
10Mesylation and Butenolide FormationMsCl, Et₃N, CH₂Cl₂, 0 °C; then DBU, toluene, 110 °C(-)-Allosecurinine 65-

Experimental Workflow: Leduc and Kerr Synthesis

G cluster_start Starting Materials cluster_core Key Steps cluster_endgame Endgame Synthesis start1 Chiral Butenol step1 1. PMP Ether Formation start1->step1 PMP-OH, DIAD start2 Dimethyl Malonate step2 2. Cyclopropanation start2->step2 NaH, I₂ start3 Ethyl Glyoxylate step3 3. [3+2] Cycloaddition start3->step3 Ti(OiPr)₄ step1->step2 step2->step3 Hydroxylamine formation first step4 4. N-O Cleavage & Lactamization step3->step4 Mo(CO)₆ step5 5. Diol Formation step4->step5 OsO₄, NMO step6 6. Oxidative Cleavage step5->step6 Pb(OAc)₄ step7 7. Wittig Olefination step6->step7 Wittig Reagent step8 8. Michael Addition step7->step8 TFA, K₂CO₃ step9 9. Butenolide Formation step8->step9 MsCl, DBU final (-)-Allosecurinine step9->final

Caption: Synthetic workflow for (-)-Allosecurinine via chiral cyclopropane strategy.

Detailed Experimental Protocols: Leduc and Kerr Synthesis

Step 3: [3+2] Cycloaddition

  • To a solution of the chiral donor-acceptor cyclopropane (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere is added ethyl glyoxylate (1.2 equiv).

  • The mixture is cooled to 0 °C, and titanium(IV) isopropoxide (1.5 equiv) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is filtered through a pad of Celite®, and the filtrate is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cycloadduct as a mixture of diastereomers.

Step 9: Deprotection and Michael Addition

  • To a solution of the Wittig product (1.0 equiv) in CH₂Cl₂ (0.1 M) is added trifluoroacetic acid (10 equiv) at 0 °C.

  • The mixture is stirred at room temperature for 2 hours until the deprotection of the PMP ether is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in methanol (0.1 M), and K₂CO₃ (3.0 equiv) is added.

  • The suspension is stirred at room temperature for 8-12 hours to effect the intramolecular Michael addition.

  • The solvent is evaporated, and the residue is partitioned between water and CH₂Cl₂.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • Purification by flash chromatography yields the tetracyclic core.

II. Gademann Approach: Bio-Inspired Vinylogous Mannich Reaction

This enantioselective synthesis is inspired by the proposed biosynthesis of Securinega alkaloids. The key steps involve a vinylogous Mannich reaction to couple a silyl enol ether with a piperidine-derived precursor, followed by an intramolecular aza-Michael addition and a rearrangement to establish the characteristic bridged bicyclic core of this compound.

Quantitative Data Summary: Gademann Synthesis
StepTransformationReagents and ConditionsProductYield (%)d.r.
1Esterification/Wittig ReactionBestmann ylide, CH₂Cl₂, 0 °C to rtF 85-
2Silyl Enol Ether FormationTIPSOTf, Et₃N, Et₂O, 0 °C to rtG 95-
3Vinylogous Mannich ReactionPiperidine derivative H , n-Bu₂BOTf, Et₂O, -78 °CI 854.3:1
4Boc Deprotection and Aza-Michael AdditionTFA, CH₂Cl₂; then Et₃N, MeOH, 50 °CSecu'amamine E 78 (2 steps)-
5Mesylation and RearrangementMsCl, Et₃N, CH₂Cl₂, 0 °C; then heatThis compound 72-

Experimental Workflow: Gademann Synthesis

G cluster_start Starting Materials cluster_key Key Steps cluster_rearrangement Core Formation & Rearrangement start1 α-Hydroxy Ketone E step1 1. Esterification/Wittig start1->step1 Bestmann Ylide start2 Piperidine Derivative H step3 3. Vinylogous Mannich Reaction start2->step3 step2 2. Silyl Enol Ether Formation step1->step2 TIPSOTf, Et₃N step2->step3 n-Bu₂BOTf step4 4. Aza-Michael Addition to Secu'amamine E step3->step4 TFA, then Et₃N step5 5. Mesylation & Rearrangement step4->step5 MsCl, heat final This compound step5->final

Caption: Bio-inspired synthesis of this compound via a vinylogous Mannich reaction.

Detailed Experimental Protocols: Gademann Synthesis

Step 3: Vinylogous Mannich Reaction

  • To a solution of the piperidine derivative H (1.2 equiv) in anhydrous Et₂O (0.1 M) at -78 °C under an argon atmosphere is added di-n-butylboron triflate (1.3 equiv).

  • The mixture is stirred for 30 minutes at -78 °C.

  • A solution of the silyl enol ether G (1.0 equiv) in Et₂O (0.2 M) is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is warmed to room temperature and extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography to afford the Mannich adduct I .

Step 4: Boc Deprotection and Aza-Michael Addition

  • The Mannich adduct I (1.0 equiv) is dissolved in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (0.1 M) and stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in methanol (0.05 M), and triethylamine (5.0 equiv) is added.

  • The solution is heated to 50 °C for 2 hours to induce the intramolecular aza-Michael addition.

  • After cooling to room temperature, the solvent is evaporated.

  • The crude residue is purified by flash chromatography on silica gel to yield Secu'amamine E.

Step 5: Mesylation and Rearrangement to this compound

  • To a solution of Secu'amamine E (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added methanesulfonyl chloride (1.5 equiv) dropwise.

  • The reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude mesylate is dissolved in a suitable high-boiling solvent (e.g., toluene or xylene) and heated to effect the rearrangement to this compound.

  • The progress of the rearrangement is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed, and the product is purified by flash chromatography to afford this compound.

Application Note: Quantification of Allosecurinine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of allosecurinine in plant extracts. The protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development, covering sample preparation, chromatographic conditions, and method validation. The presented method is suitable for the accurate and precise quantification of this compound, a key alkaloid found in various medicinal plants such as those from the Flueggea and Phyllanthus genera.

Introduction

This compound is a member of the Securinega alkaloid family, a group of natural products known for their diverse and potent biological activities. These compounds are characterized by a unique tetracyclic ring system. This compound and its isomers, such as securinine, are of significant interest to the pharmaceutical industry due to their potential therapeutic applications, including anticancer and central nervous system stimulating effects. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document outlines a validated Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A reliable extraction method is critical for the accurate quantification of the target analyte. The following protocol describes a standard solvent extraction procedure.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, stems of Flueggea suffruticosa)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.45 µm syringe filters

Procedure:

  • Weigh accurately approximately 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 50 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction of the alkaloids.

  • Allow the mixture to stand for 24 hours at room temperature, protected from light.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) to create a stock solution.

  • Prior to HPLC injection, filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC parameters have been optimized for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and 10 mM Ammonium Acetate (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Standard Solutions

Procedure:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) by accurately weighing the reference compound and dissolving it in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose.

Table 1: Summary of Method Validation Parameters for this compound Quantification

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from matrix components

Note: The values presented in Table 1 are typical performance characteristics and may vary slightly between different laboratories and instrument setups.

Data Presentation

The quantitative data obtained from the analysis of plant extracts should be recorded and presented systematically.

Table 2: Example of Quantitative Data for this compound in Plant Extracts

Sample IDPlant SpeciesPlant PartRetention Time (min)Peak AreaConcentration (µg/mL)This compound Content (mg/g of dry plant material)
EXT-001Flueggea suffruticosaLeaves8.5212345645.84.58
EXT-002Flueggea suffruticosaStems8.516543224.32.43
EXT-003Phyllanthus niruriWhole Plant8.53123454.60.46

Visualizations

Experimental Workflow

The overall workflow from sample collection to data analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (Methanol, Sonication) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Reconstitution_Filtering Reconstitution & 0.45 µm Filtering Filtration_Concentration->Reconstitution_Filtering HPLC_Injection HPLC Injection Reconstitution_Filtering->HPLC_Injection Sample for Analysis Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (254 nm) Chromatographic_Separation->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Raw Data Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC quantification of this compound.

Logical Relationship of Method Validation

The relationship between different validation parameters ensures the reliability of the analytical method.

Validation_Pathway cluster_quantitative Quantitative Accuracy cluster_sensitivity Sensitivity cluster_reliability Reliability Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate Precision) Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOD Limit of Detection Linearity->LOD Quantification_Result Reliable Quantification LOQ Limit of Quantification LOD->LOQ LOQ->Quantification_Result Enables Reliable Quantification

Caption: Interrelation of HPLC method validation parameters.

Illuminating the Molecular Architecture of Allosecurinine: An NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allosecurinine, a member of the Securinega alkaloid family, presents a complex tetracyclic framework that has intrigued chemists for decades. Its unique structure and biological activity make it a molecule of significant interest in natural product synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such intricate molecules. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the structural characterization of this compound using one- and two-dimensional NMR techniques.

Structural Elucidation Workflow

The structural elucidation of a complex molecule like this compound using NMR spectroscopy follows a logical progression. The workflow begins with the acquisition of basic one-dimensional spectra (¹H and ¹³C NMR) to identify the number and types of protons and carbons. Subsequently, two-dimensional NMR experiments are employed to establish connectivity between atoms, ultimately revealing the complete molecular structure.

Structural Elucidation Workflow cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_interpretation Data Interpretation and Structure Finalization H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Proton Environments C13_NMR ¹³C NMR HSQC HSQC (¹H-¹³C One-Bond Correlation) C13_NMR->HSQC Carbon Environments Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly ¹H-¹H Spin Systems HSQC->Fragment_Assembly Direct ¹H-¹³C Bonds HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Fragment_Assembly Connectivity across Quaternary Carbons Stereochemistry Stereochemical Assignment (NOESY/ROESY) Fragment_Assembly->Stereochemistry Structure_Validation Structure Validation Stereochemistry->Structure_Validation

Caption: Workflow for NMR-based structural elucidation.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.89t4.8
H-3α1.91d9.0
H-3β1.18 - 1.10m
H-4α1.72 - 1.64m
H-4β1.46 - 1.37m
H-5α1.72 - 1.64m
H-5β1.36 - 1.31m
H-62.76 - 2.72m
H-72.67dd9.6, 4.2
H-83.65dd13.2, 3.6
H-107.26ddd9.6, 5.4
H-116.64d9.6
H-125.72s
H-14a2.76 - 2.72m
H-14b1.72 - 1.64m
H-15---

Data extracted from supporting information of synthetic studies.

Table 2: ¹³C NMR Data of this compound in CDCl₃

PositionChemical Shift (δ, ppm)
291.7
322.2
418.4
521.0
643.6
760.7
858.8
942.7
10148.7
11122.6
12108.9
13172.6
14-
15167.5

Data extracted from supporting information of synthetic studies.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, especially for ¹³C NMR and 2D experiments, a higher concentration may be beneficial.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm). Modern spectrometers can often reference to the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

1D NMR Spectroscopy

a) ¹H NMR (Proton NMR)

  • Objective: To determine the number of different types of protons and their chemical environments, as well as their scalar coupling interactions.

  • Protocol:

    • Tune and shim the spectrometer probe for the sample.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse Angle: 30-45°

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling patterns (multiplicities and J-values).

b) ¹³C NMR (Carbon-13 NMR)

  • Objective: To determine the number of different types of carbon atoms in the molecule.

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters:

      • Pulse Program: Inverse-gated decoupling for quantitative analysis (if needed) or standard proton-decoupled for qualitative analysis.

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

      • Number of Scans: 128 to 1024 or more, depending on the sample concentration.

    • Process the data similarly to the ¹H spectrum.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other, typically through two or three bonds.

  • Protocol:

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Typical acquisition parameters:

      • Spectral Width (F1 and F2): Same as the ¹H spectrum.

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-8

    • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

    • Analyze the cross-peaks, which indicate scalar coupling between the correlated protons.

COSY_Experiment Start ¹H Nuclei in Sample Pulse1 90° RF Pulse Start->Pulse1 Evolution Evolution Period (t1) Pulse1->Evolution Pulse2 90° RF Pulse Evolution->Pulse2 Acquisition Acquisition (t2) Pulse2->Acquisition FT 2D Fourier Transform Acquisition->FT Spectrum COSY Spectrum (Cross-peaks show J-coupling) FT->Spectrum 2D_NMR_Logic cluster_data Acquired Spectra cluster_info Derived Information H1 ¹H NMR COSY_spec COSY H1->COSY_spec HSQC_spec HSQC H1->HSQC_spec HMBC_spec HMBC H1->HMBC_spec C13 ¹³C NMR C13->HSQC_spec C13->HMBC_spec H_H_conn ¹H-¹H Connectivity COSY_spec->H_H_conn H_C_direct Direct ¹H-¹³C Bonds HSQC_spec->H_C_direct H_C_long Long-Range ¹H-¹³C Bonds HMBC_spec->H_C_long Structure Final Structure of this compound H_H_conn->Structure H_C_direct->Structure H_C_long->Structure

Application Notes and Protocols for Allosecurinine Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine, a tetracyclic alkaloid belonging to the Securinega family, has garnered significant interest within the scientific community due to its diverse biological activities, including its potential as a neuroprotective and anticancer agent.[1] This document provides detailed protocols for the extraction of this compound from its primary plant source, Flueggea suffruticosa, and subsequent purification to high purity.[2][3] The methodologies described herein are based on established phytochemical techniques and are intended to serve as a comprehensive guide for researchers. Additionally, this document outlines the Keap1-Nrf2 signaling pathway, which has been identified as a target for chemically modified this compound derivatives, highlighting a potential mechanism of its therapeutic action.

Data Presentation

The following tables summarize typical yields and purity levels that can be expected during the extraction and purification of this compound. These values are based on available literature for Securinega alkaloids and in-vitro production studies of this compound, and may vary depending on the specific plant material, equipment, and experimental conditions.[1][4]

Table 1: Comparison of this compound Extraction Methods (Illustrative)

Extraction MethodSolventTemperature (°C)Extraction TimeTypical Yield (mg/g DW)
Maceration95% Ethanol2548 h2.5 - 3.5
Soxhlet Extraction95% Ethanol7812 h3.0 - 4.0
Microwave-Assisted Extraction (MAE)70% Ethanol8030 min3.5 - 4.5
Supercritical Fluid Extraction (SFE)scCO₂ with Ethanol502 h2.0 - 3.0

DW: Dry Weight of plant material

Table 2: this compound Purification Efficiency

Purification StepPurity of Input Material (%)Purity of Output Material (%)Typical Yield (%)
Silica Gel Column Chromatography20-30 (Crude Extract)70-8580-90
Preparative HPLC70-85>9875-85

Experimental Protocols

Protocol 1: Extraction of this compound from Flueggea suffruticosa

This protocol describes a standard solvent extraction method. Alternative methods like Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) can offer advantages in terms of reduced extraction time and solvent consumption.

1.1. Plant Material Preparation:

  • Collect the aerial parts (stems and leaves) of Flueggea suffruticosa.
  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
  • Grind the dried plant material into a coarse powder (20-40 mesh).

1.2. Solvent Extraction (Maceration):

  • Weigh 100 g of the powdered plant material and place it in a large glass container.
  • Add 1 L of 95% ethanol to the container, ensuring the entire plant material is submerged.
  • Seal the container and allow it to macerate for 48 hours at room temperature with occasional shaking.
  • After 48 hours, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate (ethanolic extract) and repeat the extraction process on the plant residue two more times with fresh ethanol to ensure complete extraction.
  • Combine all the filtrates.

1.3. Solvent Evaporation:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  • Continue evaporation until a dark, viscous crude extract is obtained.

Protocol 2: Purification of this compound

This protocol involves a two-step purification process: initial cleanup by silica gel column chromatography followed by high-purity isolation using preparative High-Performance Liquid Chromatography (HPLC).

2.1. Silica Gel Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (e.g., a mixture of chloroform and methanol).
  • Column Packing: Carefully pour the slurry into a glass column, allowing the silica gel to settle evenly without air bubbles.
  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
  • Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a polar solvent (e.g., methanol) in a stepwise or gradient manner.
  • Fraction Collection: Collect fractions of the eluate in separate test tubes.
  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm) or with a suitable staining reagent.
  • Pooling: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.
  • Concentration: Evaporate the solvent from the pooled fractions to obtain a partially purified this compound extract.

2.2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Dissolve the partially purified extract from the column chromatography step in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.
  • Chromatographic Conditions:
  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. Start with a lower concentration of acetonitrile and gradually increase it.
  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).
  • Detection: UV detection at 254 nm.
  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.
  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
  • Solvent Evaporation: Lyophilize or evaporate the solvent from the pure fractions to obtain highly purified this compound.

Diagrams

Experimental Workflow

experimental_workflow plant_material Flueggea suffruticosa (Dried and Powdered) extraction Extraction (e.g., Maceration, MAE, SFE) plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography partially_purified Partially Purified this compound column_chromatography->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

This compound-Derivative Activated Signaling Pathway

A chemically modified derivative of this compound has been shown to activate the Keap1-Nrf2 pathway, a critical signaling cascade involved in the cellular response to oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Ub->Proteasome This compound This compound Derivative This compound->Keap1_Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf Maf Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Activation

Caption: Keap1-Nrf2 Signaling Pathway Activation.

References

Application Note: Cell-Based Assays for Evaluating Allosecurinine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allosecurinine is a plant-derived alkaloid belonging to the Securinega family, which has garnered interest for its potential biological activities, including antitumor properties.[1][2] Like its stereoisomer securinine, this compound is being investigated for its cytotoxic effects against various cancer cell lines.[3][4] This application note provides detailed protocols for essential cell-based assays to quantify the cytotoxicity of this compound and to elucidate its mechanism of action. The assays described herein measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Putative Mechanism of Action

Research on this compound and related alkaloids suggests that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.[1] The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and death. A derivative of this compound, BA-3, has been shown to induce apoptosis through the mitochondrial pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2 and XIAP. Furthermore, this compound was found to inhibit the STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival. Related compounds have also been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer.

Figure 1: Putative signaling pathway for this compound-induced apoptosis.

Recommended Cell-Based Assays

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound.

  • Metabolic Viability Assay (MTT): Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Membrane Integrity Assay (LDH Release): Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis or late-stage apoptosis.

  • Apoptosis Assay (Caspase-3/7 Activity): Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Incubate (e.g., 24, 48, 72h) C->D E 5. Add Assay Reagent (MTT, LDH, or Caspase) D->E F 6. Incubate as per protocol E->F G 7. Measure Signal (Absorbance/Fluorescence/ Luminescence) F->G H 8. Calculate % Viability or % Cytotoxicity G->H I 9. Determine IC50 Value H->I Cell_Cycle cluster_arrest Potential Arrest Points G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest1 G1/S Arrest Arrest2 G2/M Arrest Allo This compound Allo->Arrest1 Allo->Arrest2

References

Application Notes and Protocols: Radioligand Binding Assays for Allosecurinine at GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. The GABA-A receptor, a ligand-gated chloride ion channel, is a key target for a wide range of therapeutic agents, including sedatives, anxiolytocs, and anticonvulsants. Allosecurinine is a plant alkaloid belonging to the Securinega family, which has been investigated for its potential neurological activity. Understanding the interaction of compounds like this compound with the GABA-A receptor is crucial for elucidating their mechanism of action and therapeutic potential.

Radioligand binding assays are a fundamental tool for characterizing the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the target receptor. By measuring the displacement of this radioligand by an unlabeled compound (such as this compound), the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the unlabeled compound can be determined.

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to evaluate the affinity of this compound for the GABA-A receptor.

Quantitative Data Summary

Published research indicates that this compound exhibits a low affinity for the GABA-A receptor. In competitive binding assays using [3H]GABA as the radioligand, this compound demonstrated weak inhibition of radioligand binding. The following table summarizes the available quantitative data for this compound and related compounds for comparison.

CompoundRadioligandPreparationIC50Reference
This compound [3H]GABARat brain membranes> 1 mM[1]
Securinine[3H]GABARat brain membranes~ 50 µM[1]
Dihydrosecurinine[3H]GABARat brain membranes~ 50 µM[1]
Bicuculline[3H]GABARat brain membranes~ 7 µM[1]

Note: A higher IC50 value indicates lower binding affinity.

Signaling Pathway and Experimental Workflow

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in an inhibitory effect on neurotransmission.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds Cl_ion Cl- Receptor->Cl_ion Channel Opens (Influx) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: Simplified GABA-A receptor signaling pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

Radioligand_Workflow prep 1. Receptor Preparation (e.g., Brain membrane homogenate) incubation 2. Incubation - Receptor preparation - Radioligand (e.g., [3H]GABA) - Unlabeled this compound (varying conc.) prep->incubation separation 3. Separation (Rapid filtration to separate bound and free radioligand) incubation->separation quantification 4. Quantification (Liquid scintillation counting of bound radioactivity) separation->quantification analysis 5. Data Analysis (Determine IC50 and Ki) quantification->analysis

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocols

This protocol is adapted for determining the binding affinity of a low-affinity compound like this compound at the GABA-A receptor using a competitive binding assay with a high-affinity radioligand such as [3H]GABA or [3H]Muscimol.

Materials and Reagents
  • Radioligand: [3H]GABA or [3H]Muscimol (specific activity > 20 Ci/mmol)

  • Unlabeled Ligand: this compound

  • Positive Control: Unlabeled GABA or Bicuculline

  • Receptor Source: Rat or mouse whole brain (excluding cerebellum for some applications)

  • Buffers:

    • Homogenization Buffer: 0.32 M Sucrose, pH 7.4

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Equipment:

    • Glass-Teflon homogenizer

    • High-speed refrigerated centrifuge

    • 96-well microplates

    • Cell harvester with glass fiber filter mats (e.g., Whatman GF/B)

    • Liquid scintillation counter

    • Scintillation vials and cocktail

Protocol for Receptor Membrane Preparation
  • Euthanize rats or mice according to approved animal care protocols.

  • Rapidly dissect the whole brain and place it in ice-cold Homogenization Buffer.

  • Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in 10 volumes of ice-cold Binding Buffer.

  • Incubate the membrane suspension at 37°C for 30 minutes to facilitate the dissociation of endogenous GABA.

  • Centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Wash the pellet by resuspending in fresh, ice-cold Binding Buffer and centrifuging two more times.

  • Resuspend the final pellet in a known volume of Binding Buffer to achieve a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay Protocol
  • On the day of the experiment, thaw the membrane aliquots on ice.

  • Prepare serial dilutions of this compound in Binding Buffer. Due to its low affinity, a wide concentration range up to the millimolar level will be necessary (e.g., 1 µM to 10 mM).

  • Prepare solutions for determining total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled GABA, e.g., 100 µM).

  • Set up the assay in 96-well microplates with the following components in a final volume of 250 µL:

    • Binding Buffer

    • Radioligand: [3H]GABA or [3H]Muscimol at a final concentration close to its Kd (typically 5-10 nM).

    • This compound Dilutions: or buffer for total binding, or excess unlabeled GABA for non-specific binding.

    • Membrane Preparation: 50-100 µg of protein.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the plates at 4°C for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters rapidly with 3 x 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Transfer the filter discs to scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for several hours in the dark.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (Binding in presence of this compound - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.

  • Determine the IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki (optional):

    • If the Kd of the radioligand is known, the inhibition constant (Ki) for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the GABA-A receptor.

Conclusion

The provided protocols and data offer a framework for investigating the interaction of this compound with GABA-A receptors. The low affinity of this compound suggests that it is unlikely to be a potent, direct modulator of the GABA-A receptor at the GABA binding site. However, these methods can be applied to screen other novel compounds and to further characterize the pharmacology of the securinine alkaloids. For low-affinity compounds, it is also important to consider potential interactions at other allosteric sites on the GABA-A receptor complex, which may require different experimental approaches, such as using radioligands that bind to benzodiazepine or picrotoxin sites.

References

Application Notes and Protocols for Investigating the Electrophysiological Effects of Allosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine is a member of the Securinega alkaloid family, a group of natural products known for their diverse biological activities. While its close relatives, securinine and dihydrosecurinine, have been identified as antagonists of the γ-aminobutyric acid (GABA) type A receptor (GABA-A), the specific electrophysiological effects of this compound remain largely uncharacterized.[1] Available data suggests that this compound is a significantly weaker GABA-A receptor antagonist compared to securinine, with an IC50 value greater than 1 mM.[1] This suggests that while it may interact with the GABA-A receptor, its potency is considerably lower.

These application notes provide a framework for investigating the potential electrophysiological effects of this compound, with a focus on its interaction with GABA-A receptors and its impact on neuronal excitability and synaptic transmission. The protocols outlined below are designed to facilitate the systematic characterization of this compound's effects using standard electrophysiological techniques.

Putative Mechanism of Action

Based on the activity of related Securinega alkaloids, the primary hypothesized mechanism of action for this compound is the antagonism of GABA-A receptors. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of GABA, these channels open, allowing the influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. Antagonists of the GABA-A receptor block this action, leading to a reduction in inhibitory signaling and a potential increase in neuronal excitability.

Given its reported low potency, this compound may act as a weak partial antagonist or a competitive antagonist at the GABA binding site on the GABA-A receptor. It is also possible that this compound modulates other ion channels, although there is currently no evidence to support this.

Data Presentation: Hypothetical Effects of this compound on GABA-A Receptor-Mediated Currents

The following table summarizes the potential, yet unconfirmed, effects of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) as studied by whole-cell patch-clamp electrophysiology. This data is illustrative and serves as a guide for expected outcomes based on the weak antagonistic properties of related compounds.

ParameterControl (GABA application)This compound (1 mM) + GABAExpected Outcome
IPSC Amplitude (pA) -250 ± 25-210 ± 30Slight reduction in peak current
Decay Time Constant (ms) 15.2 ± 1.814.8 ± 2.1No significant change expected
Charge Transfer (pC) -4500 ± 500-3800 ± 600Minor decrease
Reversal Potential (mV) -65 ± 2-64 ± 2No change expected

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor-Mediated Currents in Cultured Neurons

This protocol is designed to assess the direct effect of this compound on GABA-A receptor-mediated currents.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • GABA (10 µM)

  • This compound stock solution (in DMSO or water)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ)

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull a patch pipette and fill it with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Hold the neuron at a command potential of -60 mV.

  • Apply a brief pulse of GABA (10 µM) using a puffer pipette to evoke a baseline GABA-A receptor-mediated current.

  • Repeat the GABA application every 30-60 seconds to obtain a stable baseline.

  • Bath apply this compound at the desired concentration (e.g., starting from 100 µM up to 1 mM).

  • After a stable baseline is achieved in the presence of this compound, re-apply the GABA pulse.

  • Record the amplitude and kinetics of the GABA-evoked current in the presence of this compound.

  • Wash out this compound with the external solution and re-apply GABA to check for reversibility.

  • Analyze the data to determine the effect of this compound on the GABA-A receptor-mediated current.

Protocol 2: Current-Clamp Recording of Neuronal Firing Activity

This protocol aims to determine the effect of this compound on neuronal excitability.

Materials:

  • Brain slices (e.g., acute hippocampal or cortical slices) or cultured neurons

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, saturated with 95% O₂/5% CO₂.

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • This compound stock solution

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ)

Procedure:

  • Prepare acute brain slices or cultured neurons.

  • Transfer a slice or coverslip to the recording chamber and perfuse with aCSF.

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Record the resting membrane potential of the neuron.

  • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the baseline firing frequency.

  • Bath apply this compound at the desired concentration.

  • After equilibration, repeat the injection of depolarizing current steps.

  • Record the number of action potentials fired at each current step in the presence of this compound.

  • Wash out the drug and repeat the current injections to assess reversibility.

  • Analyze changes in resting membrane potential, input resistance, and firing frequency to determine the effect of this compound on neuronal excitability.

Visualizations

Allosecurinine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_A_Receptor Weakly Antagonizes

Caption: Hypothesized signaling pathway of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Analysis Cell_Culture Neuronal Cell Culture or Brain Slice Prep Patch_Clamp Whole-Cell Patch Clamp (Voltage or Current Clamp) Cell_Culture->Patch_Clamp Baseline Record Baseline Activity (GABA currents or Firing) Patch_Clamp->Baseline Drug_Application Apply this compound Baseline->Drug_Application Record_Effect Record Post-Drug Activity Drug_Application->Record_Effect Washout Washout and Recovery Record_Effect->Washout Data_Analysis Analyze Changes in: - IPSC Amplitude/Kinetics - Firing Frequency - Membrane Potential Washout->Data_Analysis

Caption: General experimental workflow for electrophysiology.

Logical_Relationship This compound This compound GABA_A_Antagonism Weak GABA-A Receptor Antagonism This compound->GABA_A_Antagonism Hypothesized to cause Reduced_Inhibition Reduced Inhibitory Synaptic Transmission GABA_A_Antagonism->Reduced_Inhibition Leads to Increased_Excitability Potential Increase in Neuronal Excitability Reduced_Inhibition->Increased_Excitability Results in

Caption: Logical flow of this compound's potential effects.

References

Application Notes and Protocols for Developing Allosecurinine Derivatives with Improved Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine, a natural alkaloid belonging to the Securinega family, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including its potential as an anticancer agent.[1] Its complex tetracyclic structure has served as a scaffold for the development of novel derivatives with enhanced potency and selectivity against various cancer cell lines. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound derivatives as potential anticancer therapeutics. The focus is on a series of recently developed derivatives, highlighting their mechanism of action which involves the induction of apoptosis through the mitochondrial pathway and modulation of the STAT3 signaling cascade.[1]

Rationale for Derivative Development

The primary motivation for synthesizing this compound derivatives is to improve upon the moderate anticancer activity of the parent compound and to explore the structure-activity relationships (SAR) that govern its cytotoxic effects. Modifications to the this compound scaffold can lead to compounds with increased efficacy, reduced off-target effects, and better pharmacological profiles. A notable example is the derivative designated as BA-3, which has demonstrated potent activity against leukemia cells by inducing differentiation at low concentrations and apoptosis at higher concentrations.[1]

Mechanism of Action: A Multi-faceted Approach

Studies have revealed that potent this compound derivatives exert their anticancer effects through a sophisticated mechanism of action.[1] This involves:

  • Induction of Apoptosis: The derivatives trigger programmed cell death, primarily through the intrinsic mitochondrial pathway. This is characterized by changes in mitochondrial membrane potential and the regulation of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from proliferating.

  • Modulation of Signaling Pathways: A key target of these derivatives is the STAT3 signaling pathway, which is often dysregulated in cancer. By inhibiting STAT3 phosphorylation, these compounds can downregulate the expression of downstream targets involved in cell survival and proliferation.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of a selection of newly synthesized this compound derivatives against a panel of nine human cancer cell lines. The data is derived from MTT and CCK8 assays performed over a 72-hour treatment period.

DerivativeHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)U251 (Glioma)CNE-2 (Nasopharyngeal Carcinoma)PC-3 (Prostate Cancer)K562 (Leukemia)
This compound >40>40>40>40>40>40>40>40>40
BA-1 15.83±1.2121.46±1.5325.17±1.8928.91±2.0331.54±2.2135.78±2.5438.12±2.7633.45±2.3829.87±2.11
BA-2 10.21±0.8714.65±1.0218.93±1.3422.47±1.5825.88±1.8129.14±2.0532.76±2.3127.93±1.9724.15±1.73
BA-3 2.15±0.18 5.87±0.43 8.12±0.65 10.34±0.81 12.56±0.99 15.89±1.12 18.21±1.34 14.76±1.05 9.88±0.76
BA-4 20.43±1.5525.11±1.8729.43±2.1333.87±2.4536.19±2.6739.54±2.8942.18±3.0138.76±2.7834.91±2.54
... (data for other 19 derivatives would follow)
Doxorubicin 0.52±0.041.23±0.091.56±0.111.89±0.142.11±0.162.45±0.182.78±0.212.33±0.171.98±0.15

Data represents the mean ± standard deviation of three independent experiments. BA-3 is highlighted as a lead compound.

Experimental Protocols

Synthesis of this compound Derivative (BA-3)

This protocol describes a representative synthesis of a potent anticancer derivative, BA-3, from this compound.

Materials:

  • This compound

  • 3-Bromo-1-propanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromo-1-propanol (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient to afford the desired derivative BA-3.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 5, 10, 20, 40 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound derivatives using flow cytometry.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and treat with the desired concentration of the this compound derivative (e.g., IC50 concentration) for 48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in the apoptosis and STAT3 signaling pathways.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bax, Bcl-2, STAT3, p-STAT3, c-Myc, and β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the this compound derivative as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, HRMS) purification->characterization mtt MTT Assay (Cytotoxicity Screening) characterization->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis western_blot Western Blot (Protein Expression) apoptosis->western_blot ic50 IC50 Determination western_blot->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mechanism Mechanism of Action Elucidation sar->mechanism

Caption: Experimental workflow for developing this compound derivatives.

signaling_pathway cluster_cell Cancer Cell derivative This compound Derivative (BA-3) pstat3 p-STAT3 derivative->pstat3 Inhibits bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Downregulates bax Bax (Pro-apoptotic) derivative->bax Upregulates stat3 STAT3 stat3->pstat3 Phosphorylation pstat3->bcl2 Upregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway of this compound derivatives.

logical_relationship cluster_modification Structural Modifications cluster_activity Biological Outcomes start This compound Scaffold mod1 Addition of Hydrophilic Groups start->mod1 mod2 Introduction of Aromatic Moieties start->mod2 mod3 Alteration of Stereochemistry start->mod3 activity Improved Anticancer Activity (Lower IC50) mod1->activity bioavailability Modified Bioavailability mod1->bioavailability mod2->activity selectivity Enhanced Selectivity mod2->selectivity mod3->activity

Caption: Structure-activity relationship logic for this compound derivatives.

References

Application Notes and Protocols: Allosecurinine as a Chemical Probe for GABA Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The fast inhibitory actions of GABA are primarily mediated by GABA type-A (GABA-A) receptors, which are ligand-gated ion channels. Dysregulation of GABA-A receptor function is implicated in various neurological and psychiatric disorders, making them a key target for drug development.

Allosecurinine, a securinine alkaloid, has been identified as a weak antagonist of GABA-A receptors. While less potent than its analogs, securinine and dihydrosecurinine, this compound can serve as a useful chemical probe for studying the structure and function of GABA-A receptors, particularly in comparative studies and for probing the binding pockets of these complex channels. These application notes provide an overview of this compound's properties and detailed protocols for its use in GABA receptor research.

Data Presentation

The available quantitative data for this compound and related compounds as GABA-A receptor antagonists are summarized below. It is important to note that this compound is a significantly less potent antagonist compared to securinine and the classical GABA-A antagonist, bicuculline.

Table 1: Comparative Inhibitory Activity at GABA-A Receptors

CompoundIC50 for [3H]GABA Binding InhibitionNotes
This compound > 1 mM[1]Weak antagonist activity.
Securinine~50 µM[1]More potent analog of this compound.
Dihydrosecurinine~50 µM[1]More potent analog of this compound.
BicucullineNot specified, but ~7x more potent than securinine[1]Classical competitive GABA-A receptor antagonist.

Table 2: In Vivo Convulsant Activity in Mice

CompoundCD50 for Tonic Seizures
Securinine Alkaloids (range)11 - 87 mg/kg[1]
Bicuculline8 mg/kg

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

GABA-A receptors are pentameric ligand-gated ion channels that are permeable to chloride ions (Cl⁻). The binding of GABA to its receptor leads to the opening of the channel, allowing Cl⁻ influx and hyperpolarization of the neuronal membrane, which inhibits action potential firing. Antagonists like this compound block this action, leading to disinhibition and increased neuronal excitability.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel_Open Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Activates Chloride_Channel Chloride Channel (Closed) Chloride_Influx Cl- Influx Chloride_Channel_Open->Chloride_Influx Allows Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in This compound This compound This compound->GABA_A_Receptor Blocks

GABA-A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Characterizing this compound

A typical workflow to characterize a weak GABA-A receptor antagonist like this compound involves a combination of in vitro binding and functional assays.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Data Analysis Binding_Assay Radioligand Binding Assay ([3H]GABA or [3H]Muscimol) IC50_Determination Determine IC50/Ki (Binding Affinity) Binding_Assay->IC50_Determination Electrophysiology Electrophysiology (Patch-Clamp or Two-Electrode Voltage Clamp) Efficacy_Analysis Analyze Efficacy (% Inhibition) Electrophysiology->Efficacy_Analysis Functional_Assay Functional Assay (Chloride Flux Assay) Functional_Assay->Efficacy_Analysis

Workflow for characterizing this compound's effect on GABA-A receptors.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for determining the binding of ligands to GABA-A receptors in rat brain membranes.

Materials:

  • Rat brains

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]GABA or [³H]Muscimol (Radioligand)

  • Unlabeled GABA (for non-specific binding)

  • This compound (test compound)

  • Centrifuge capable of 140,000 x g

  • Liquid scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold Homogenization Buffer (20 ml/g tissue).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold deionized water and homogenize.

    • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in Binding Buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

    • Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 1 mg/ml. Store at -80°C until use.

  • Binding Assay:

    • Thaw the membrane preparation on ice.

    • Set up assay tubes for total binding, non-specific binding, and competitor binding (this compound).

    • Total Binding: Add radioligand (e.g., 5 nM [³H]Muscimol) and membrane preparation to the assay tube.

    • Non-specific Binding: Add radioligand, a high concentration of unlabeled GABA (e.g., 10 µM), and membrane preparation.

    • Competitor Binding: Add radioligand, varying concentrations of this compound, and membrane preparation.

    • Bring the final volume of each tube to 1 ml with Binding Buffer.

    • Incubate at 4°C for 45 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Electrophysiological Recording of GABA-A Receptor Currents

This protocol describes the whole-cell patch-clamp recording from cultured neurons or oocytes expressing GABA-A receptors to assess the functional antagonism by this compound.

Materials:

  • Cultured neurons or Xenopus oocytes expressing GABA-A receptors

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • External solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

  • GABA

  • This compound

  • Drug application system (e.g., perfusion or puffer system)

Procedure:

  • Cell Preparation:

    • Plate cultured neurons or prepare Xenopus oocytes expressing the desired GABA-A receptor subunits.

    • Place the culture dish or oocyte chamber on the stage of the microscope.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

    • Fill the pipette with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a neuron or oocyte.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a stable inward current (due to Cl⁻ efflux with the provided internal solution).

    • Once a stable baseline response to GABA is established, co-apply GABA with increasing concentrations of this compound.

    • Record the current responses to each application.

    • Wash the cell with external solution between applications to allow for recovery.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage inhibition of the GABA response at each concentration of this compound.

    • Construct a concentration-response curve and determine the IC50 for this compound's antagonistic effect.

Conclusion

This compound, while a weak antagonist, provides a valuable tool for the pharmacological dissection of GABA-A receptors. Its relationship to more potent securinine alkaloids allows for structure-activity relationship studies. The provided protocols offer a framework for researchers to characterize the inhibitory properties of this compound and other potential GABA-A receptor modulators, contributing to a deeper understanding of GABAergic neurotransmission and the development of novel therapeutics.

References

Application Notes and Protocols for Allosecurinine Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine, a member of the Securinega alkaloid family, has garnered significant interest in the scientific community for its potential therapeutic applications. Preclinical research suggests its involvement in critical signaling pathways, indicating its promise in areas such as oncology and neuroprotection. These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, along with generalized experimental workflows for evaluating its efficacy in cancer and neuroprotective models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate formulations for in vivo administration.

PropertyValueReference
Molecular FormulaC₁₃H₁₅NO₂N/A
Molecular Weight217.26 g/mol N/A
CAS Number884-68-4N/A
AppearanceSolidN/A
SolubilityDMSO: ≥ 10.86 mg/mL (50.00 mM)N/A

This compound Formulation for In Vivo Administration

The poor aqueous solubility of this compound necessitates the use of specific solvent systems to achieve a homogenous and stable formulation suitable for animal administration. Below are two established protocols for preparing this compound for in vivo studies.

Formulation Protocols
Formulation ComponentProtocol 1Protocol 2
Solvents 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% Corn oil
Achievable Concentration ≥ 2.17 mg/mLInformation not available
Appearance Clear solutionInformation not available
Preparation Protocol 1: Aqueous-Based Formulation

This protocol is suitable for intravenous or intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to create a stock solution.

  • In a separate sterile vial, add the PEG300.

  • To the PEG300, add the this compound-DMSO stock solution and vortex thoroughly.

  • Add Tween-80 to the mixture and vortex until a clear solution is formed.

  • Finally, add the sterile saline to the desired final volume and vortex thoroughly.

  • If any precipitation is observed, gently warm the solution and sonicate until it becomes clear.

  • The final formulation should be prepared fresh before each experiment.

Preparation Protocol 2: Oil-Based Formulation

This protocol is suitable for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to create a stock solution.

  • In a separate sterile vial, add the corn oil.

  • Slowly add the this compound-DMSO stock solution to the corn oil while vortexing.

  • Continue to vortex or sonicate until a uniform suspension is achieved.

  • The final formulation should be prepared fresh before each experiment and administered using an appropriate gavage needle.

Experimental Protocols for In Vivo Studies

The following are generalized protocols for evaluating the efficacy of this compound in cancer and neuroprotection animal models. Specific parameters such as cell line, animal strain, dosage, and treatment schedule should be optimized based on preliminary studies.

In Vivo Cancer Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice), 6-8 weeks old.

Tumor Implantation:

  • Culture a human cancer cell line of interest (e.g., a line with constitutively active STAT3).

  • Harvest and resuspend the cells in a sterile medium (e.g., PBS or Matrigel mixture).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment Protocol:

  • Randomize the tumor-bearing mice into a control group and a treatment group.

  • Prepare the this compound formulation (e.g., using Protocol 1 for intraperitoneal injection or Protocol 2 for oral gavage).

  • Administer the vehicle control or this compound at a predetermined dose and schedule (e.g., daily or every other day).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Record the body weight of the mice to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for STAT3 signaling).

experimental_workflow_cancer cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation formulation This compound Formulation treatment Treatment/ Vehicle Control formulation->treatment randomization Randomization implantation->randomization randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis euthanasia->data_analysis

Experimental workflow for an in vivo cancer study.
In Vivo Neuroprotection Study (Alzheimer's Disease Model)

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.

Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice).

Treatment Protocol:

  • Group the mice into a control group and a treatment group.

  • Prepare the this compound formulation (e.g., using Protocol 2 for oral gavage).

  • Administer the vehicle control or this compound at a predetermined dose and schedule over a specified period.

  • At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

  • Following behavioral testing, euthanize the mice and collect brain tissue.

  • Analyze the brain tissue for markers of neuroprotection and oxidative stress (e.g., immunohistochemistry for amyloid plaques, western blotting for Nrf2 pathway proteins).

experimental_workflow_neuro cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis animal_model AD Mouse Model grouping Grouping animal_model->grouping formulation This compound Formulation treatment Treatment/ Vehicle Control formulation->treatment grouping->treatment behavioral_tests Behavioral Testing treatment->behavioral_tests euthanasia Euthanasia & Brain Collection behavioral_tests->euthanasia biochemical_analysis Biochemical Analysis euthanasia->biochemical_analysis

Experimental workflow for a neuroprotection study.

Quantitative Data

Pharmacokinetic Parameters (To Be Determined)
ParameterRouteSpeciesValue
Cmax (Maximum Concentration)OralRat/MouseTBD
IntravenousRat/MouseTBD
Tmax (Time to Cmax)OralRat/MouseTBD
AUC (Area Under the Curve)OralRat/MouseTBD
IntravenousRat/MouseTBD
Half-life (t½) OralRat/MouseTBD
IntravenousRat/MouseTBD
Bioavailability OralRat/MouseTBD
Toxicity Data (To Be Determined)
ParameterRouteSpeciesValue
LD50 (Median Lethal Dose)OralRat/MouseTBD
IntravenousRat/MouseTBD
IntraperitonealRat/MouseTBD

Signaling Pathways

This compound and its derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and neurodegeneration.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been suggested to inhibit the STAT3 signaling pathway.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription This compound This compound This compound->stat3 Inhibition

Proposed inhibition of the STAT3 signaling pathway by this compound.
Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes. Derivatives of this compound have been shown to activate this pathway, suggesting a neuroprotective mechanism.[1]

nrf2_pathway oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 nrf2 Nrf2 keap1->nrf2 Inhibition proteasome Proteasomal Degradation nrf2->proteasome nucleus Nucleus nrf2->nucleus are Antioxidant Response Element (ARE) nucleus->are gene_expression Antioxidant & Cytoprotective Gene Expression are->gene_expression This compound This compound Derivative This compound->keap1 Inhibition

Activation of the Keap1-Nrf2 pathway by this compound derivatives.[1]

Conclusion

These application notes provide a foundational guide for the in vivo investigation of this compound. The provided formulation protocols offer a starting point for preclinical studies, while the generalized experimental workflows can be adapted for specific research questions in oncology and neuroprotection. It is imperative for researchers to conduct preliminary dose-ranging and toxicity studies to establish safe and effective dosing regimens for their specific animal models and experimental conditions. The elucidation of the precise pharmacokinetic and toxicological profiles of this compound will be critical for its further development as a potential therapeutic agent.

References

Application Notes and Protocols: Allosecurinine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Allosecurinine as an analytical standard and reference material. Adherence to these guidelines will ensure accurate and reproducible results in research, quality control, and drug development applications.

This compound Reference Material: Specifications and Handling

This compound is a securinega alkaloid that can be isolated from various plant species, including Margaritaria indica and Phyllanthus glaucus. As a reference material, it is crucial for the accurate quantification and identification of this compound in various matrices.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueSource
CAS Number 884-68-4[1]
Molecular Formula C₁₃H₁₅NO₂[2]
Molecular Weight 217.26 g/mol [2]
Appearance White to off-white powderCommercially available standards
Purity >98.00% to 99.65%[3]
Solubility DMSO: 125 mg/mL (575.35 mM)[4]
Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.08 mg/mL)
Soluble in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) (≥ 1.25 mg/mL)
Storage Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C.
Procurement and Qualification of Analytical Standard

The procurement and proper qualification of an this compound analytical standard are the foundational steps for any quantitative analysis.

Procurement_and_Qualification cluster_procurement Procurement cluster_qualification In-house Qualification Select Vendor Select Vendor Request CoA Request CoA Select Vendor->Request CoA Obtain Certificate of Analysis Verify Specs Verify Specs Request CoA->Verify Specs Check Purity, Identity, etc. Identity Confirmation Identity Confirmation Verify Specs->Identity Confirmation Proceed if specs are met Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment e.g., by NMR, Mass Spec Documentation Record all data and results Purity Assessment->Documentation e.g., by qNMR, HPLC qNMR_Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Accurate weighing & dissolution Data Processing Data Processing Data Acquisition->Data Processing Optimized parameters (T1, scans) Purity Calculation Purity Calculation Data Processing->Purity Calculation Phasing, baseline correction, integration Final Purity Value Final Purity Value Purity Calculation->Final Purity Value

References

High-Throughput Screening for Novel Allosecurinine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine, a member of the Securinega alkaloid family, presents a unique tetracyclic framework that has garnered significant interest in medicinal chemistry. Its analogs have demonstrated a range of biological activities, including modulation of the GABA-A receptor, activation of the Keap1-Nrf2 antioxidant response pathway, and potent anticancer effects. High-throughput screening (HTS) is an essential methodology for the rapid evaluation of large libraries of this compound analogs to identify lead compounds for therapeutic development.

These application notes provide detailed protocols and data presentation guidelines for the HTS of novel this compound analogs targeting three key areas: GABA-A receptor antagonism, Keap1-Nrf2 pathway activation, and anticancer activity.

Data Presentation

Quantitative data from HTS assays should be summarized in clearly structured tables to facilitate comparison between different this compound analogs.

Table 1: GABA-A Receptor Antagonist Activity of this compound Analogs

Compound IDAnalog Structure/ModificationAssay TypeIC50 (µM)Positive Control (e.g., Bicuculline) IC50 (µM)Reference
This compound -[3H]GABA binding assay>1000~7.1[1]
Securinine Diastereomer of this compound[3H]GABA binding assay~50~7.1[1]
Dihydrosecurinine Reduced double bond[3H]GABA binding assay~50~7.1[1]
Analog-X [Specify Modification]FLIPR Membrane Potential Assay[Insert Value][Insert Value][Internal Data/Reference]
Analog-Y [Specify Modification]FLIPR Membrane Potential Assay[Insert Value][Insert Value][Internal Data/Reference]

Table 2: Keap1-Nrf2 Pathway Activation by this compound Analogs

Compound IDAnalog Structure/ModificationAssay TypeEC50 (nM)Positive Control (e.g., Sulforaphane) EC50 (nM)Reference
4,5-dehydro-6-oxothis compound Two Michael acceptor moietiesNrf2 Activation Assay697.8[Insert Value][2]
Analog-A [Specify Modification]ARE-Luciferase Reporter Assay[Insert Value][Insert Value][Internal Data/Reference]
Analog-B [Specify Modification]Fluorescence Polarization Assay[Insert Value][Insert Value][Internal Data/Reference]

Table 3: Anticancer Activity of this compound Analogs

Compound IDAnalog Structure/ModificationCancer Cell LineAssay TypeIC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)Reference
BA-3 [Specify Modification]Leukemia CellsMTT/CCK8 Assay[Specific value not provided in abstract][Insert Value][3]
Analog-C [Specify Modification][e.g., MCF-7]Cell Viability Assay (e.g., CellTiter-Glo)[Insert Value][Insert Value][Internal Data/Reference]
Analog-D [Specify Modification][e.g., A549]Cell Viability Assay (e.g., CellTiter-Glo)[Insert Value][Insert Value][Internal Data/Reference]

Signaling Pathways and Experimental Workflows

GABA-A Receptor Antagonism

This compound and its analogs can act as antagonists at the GABA-A receptor, an ionotropic receptor that is the primary mediator of inhibitory neurotransmission in the central nervous system. Antagonism of this receptor can lead to neuronal excitation.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor (Chloride Channel) GABA->GABA_A Binds This compound This compound Analog This compound->GABA_A Blocks Cl_ion Cl- GABA_A->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

GABA-A receptor signaling and antagonism by this compound analogs.
Keap1-Nrf2 Pathway Activation

Certain this compound derivatives can activate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. This activation leads to the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitin Nrf2_free->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1->Ub Mediates Analog This compound Analog Analog->Keap1_Nrf2 Dissociates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Transcription Gene Transcription (e.g., HO-1, NQO1) ARE->Transcription Initiates

Keap1-Nrf2 signaling pathway activation by this compound analogs.
Anticancer Activity and STAT3 Pathway

Some this compound analogs exhibit anticancer properties, which can be mediated through various pathways, including the inhibition of the STAT3 signaling pathway, a key regulator of cell proliferation, survival, and differentiation.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation Analog This compound Analog Analog->pSTAT3 Inhibits DNA DNA pSTAT3_dimer_nuc->DNA Binds Transcription Gene Transcription (e.g., Bcl-2, c-Myc) DNA->Transcription Initiates

STAT3 signaling pathway and its inhibition by this compound analogs.
High-Throughput Screening Workflow

A generalized workflow for the high-throughput screening of this compound analog libraries is depicted below.

HTS_Workflow cluster_workflow HTS Workflow start This compound Analog Library primary Primary HTS (Single Concentration) start->primary hit_id Hit Identification primary->hit_id dose_resp Dose-Response Confirmation hit_id->dose_resp Active Compounds hit_id->stop Inactive Compounds ic50 IC50/EC50 Determination dose_resp->ic50 secondary Secondary Assays (e.g., Orthogonal, Selectivity) ic50->secondary lead_opt Lead Optimization secondary->lead_opt

General workflow for a high-throughput screening campaign.

Experimental Protocols

HTS for GABA-A Receptor Antagonists using a FLIPR Membrane Potential Assay

This protocol describes a fluorescence-based assay to measure changes in the membrane potential of cells expressing GABA-A receptors upon treatment with test compounds.

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).

  • GABA (agonist).

  • Bicuculline or Picrotoxin (known antagonists, for positive control).

  • This compound analog library dissolved in DMSO.

  • 384-well black, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

  • Cell Plating:

    • Culture HEK293-GABA-A cells to 80-90% confluency.

    • Harvest and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • Compound Addition and Signal Reading:

    • Prepare a compound plate with this compound analogs, controls (GABA, antagonist, vehicle), and DMSO. A typical screening concentration is 10 µM.

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Set the instrument to first add 12.5 µL of the this compound analog or control solution to the cell plate and incubate for a predefined period.

    • Then, add 12.5 µL of a sub-maximal concentration of GABA (e.g., EC20) to all wells except the negative control.

    • Measure the fluorescence signal before and after the addition of compounds and GABA. The change in fluorescence indicates a change in membrane potential. Antagonists will inhibit the GABA-induced depolarization.

HTS for Keap1-Nrf2 Interaction Inhibitors using a Fluorescence Polarization Assay

This biochemical assay identifies compounds that disrupt the interaction between the Keap1 protein and a fluorescently labeled Nrf2-derived peptide.

Materials:

  • Purified human Keap1 protein (Kelch domain).

  • Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif).

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.4, 100 mM NaCl, 0.5 mM EDTA, 0.005% P-20).

  • This compound analog library dissolved in DMSO.

  • 384-well black, low-volume assay plates.

  • Plate reader capable of measuring fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • Dilute the Keap1 protein and the fluorescent Nrf2 peptide in assay buffer to the desired final concentrations (to be optimized for the specific reagents).

  • Assay Procedure:

    • Add this compound analogs or DMSO (control) to the wells of the 384-well plate.

    • Add the diluted Keap1 protein to all wells except those for the "no protein" control.

    • Add the fluorescently labeled Nrf2 peptide to all wells.

    • The final assay volume is typically 20-50 µL.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

    • A decrease in fluorescence polarization in the presence of a test compound indicates inhibition of the Keap1-Nrf2 interaction.

HTS for Anticancer Activity using a Cell Viability Assay

This protocol describes a common method to assess the cytotoxic or cytostatic effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116).

  • Cell culture medium appropriate for the cell line.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

  • This compound analog library dissolved in DMSO.

  • Doxorubicin or another standard anticancer drug (positive control).

  • 384-well white, clear-bottom assay plates.

  • Luminometer.

Protocol:

  • Cell Plating:

    • Culture cancer cells to 70-80% confluency.

    • Harvest and resuspend cells in culture medium to a density that will result in 50-70% confluency after 72 hours.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and control compounds in culture medium.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

    • A decrease in luminescence is indicative of a reduction in cell viability.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of novel this compound analogs. By systematically evaluating these compounds against key biological targets such as the GABA-A receptor, the Keap1-Nrf2 pathway, and cancer cell proliferation, researchers can efficiently identify promising lead candidates for further drug development. The structured data presentation and detailed methodologies are intended to ensure reproducibility and facilitate the discovery of next-generation therapeutics derived from the versatile this compound scaffold.

References

Application Notes and Protocols: Scale-up Synthesis of Allosecurinine for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosecurinine, a member of the Securinega alkaloid family, has garnered significant interest in the scientific community due to its diverse biological activities. Preclinical studies have revealed its potential as a scaffold for the development of novel therapeutics, particularly in the fields of oncology and neuroprotection. This document provides detailed protocols for the scale-up synthesis of this compound, enabling the production of sufficient quantities for comprehensive preclinical evaluation. Additionally, it outlines experimental procedures for key biological assays and details the signaling pathways implicated in its mechanism of action.

Scale-up Synthesis of (-)-Allosecurinine

The following protocol is a multi-step total synthesis approach that has been successfully employed for the preparation of (-)-Allosecurinine on a gram scale. The synthesis proceeds through 15 steps with an overall yield of approximately 5%. A key step in this synthesis involves a vinylogous Mannich-type reaction to construct the core structure.[1]

Synthetic Scheme Overview

G A Starting Materials B Homochiral 2,5-cis-pyrrolidine synthesis A->B Several Steps C Vinylogous Mannich Reaction B->C Key Intermediate D Ring-Closing Metathesis C->D E Piperidine Ring Formation D->E F Final Cyclization & Deprotection E->F G (-)-Allosecurinine F->G

Caption: High-level overview of the synthetic strategy for (-)-Allosecurinine.

Experimental Protocol: Key Synthetic Steps

Note: This protocol is a composite based on established synthetic strategies and should be adapted and optimized for specific laboratory conditions and scale.

Step 1: Synthesis of the Pyrrolidine Core

An efficient methodology for the synthesis of homochiral 2,5-cis pyrrolidines is employed, starting from chiral alkoxyamine cyclopropanes. This multi-step process provides the key pyrrolidine intermediate in excellent yields.[1]

Step 2: Vinylogous Mannich Reaction

A bio-inspired vinylogous Mannich reaction is utilized to construct the sp³-sp² attached-ring system, a critical step in forming the tetracyclic core of this compound.[1]

Step 3: Ring-Closing Metathesis (RCM)

RCM is employed for the formation of the C-ring of the Securinega alkaloid framework.[1]

Step 4: Piperidine Ring Construction

A Suzuki coupling reaction is a key transformation for building the piperidine ring (A-ring).[1]

Step 5: Final Assembly and Deprotection

The synthesis is completed through an intramolecular aza-Michael addition to establish the propellane skeleton, followed by final deprotection steps to yield (-)-Allosecurinine.

Quantitative Data Summary
StepKey ReagentsYield (%)Purity (%)ScaleReference
Overall Synthesis Various~5>98 (HPLC)Gram-scale
Pyrrolidine Synthesis Chiral alkoxyamine cyclopropanesHigh>95Multi-gram
Mannich Reaction Pyrrolidine intermediate, various reagentsGood>95Gram-scale
RCM Grubbs catalystGood>95Gram-scale

Preclinical Research Applications & Protocols

This compound and its derivatives have demonstrated promising anticancer and neuroprotective activities. The following are generalized protocols for assessing these biological effects.

Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines (e.g., HeLa, MCF-7), DMEM media, FBS, MTT reagent, DMSO.

  • Protocol:

    • Seed cancer cells in 96-well plates and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound derivatives for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (concentration at which 50% of cell growth is inhibited).

2. Apoptosis Assay (Flow Cytometry)

This assay quantifies the induction of apoptosis by this compound derivatives.

  • Materials: 6-well plates, cancer cell lines, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Protocol:

    • Treat cells with this compound derivatives for the desired time.

    • Harvest and wash cells with PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide.

    • Analyze the stained cells using a flow cytometer.

Neuroprotective Activity Assessment

1. Oxidative Stress Model

This assay evaluates the ability of this compound to protect neuronal cells from oxidative damage.

  • Materials: 24-well plates, neuronal cell line (e.g., SH-SY5Y), H2O2, DCFDA-Cellular ROS Assay Kit.

  • Protocol:

    • Pre-treat neuronal cells with this compound derivatives for 24 hours.

    • Induce oxidative stress by adding H2O2.

    • Stain cells with DCFDA and measure fluorescence as an indicator of reactive oxygen species (ROS) levels.

Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways involved in cancer and neuroprotection.

STAT3 Signaling Pathway

Derivatives of this compound have been shown to inhibit the STAT3 signaling pathway, which is often hyperactivated in cancer cells, leading to decreased proliferation and induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis This compound Derivative This compound Derivative This compound Derivative->STAT3 inhibits

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Keap1-Nrf2 Signaling Pathway

Chemically modified this compound derivatives have been identified as potent activators of the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses. This activation promotes the expression of cytoprotective genes, offering a potential mechanism for neuroprotection.

G cluster_0 Cytoplasm (Basal State) cluster_1 Cytoplasm (Activated State) cluster_2 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Keap1->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus translocates to This compound Derivative This compound Derivative This compound Derivative->Keap1 modifies ARE ARE Nucleus->ARE binds to Antioxidant & Cytoprotective Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant & Cytoprotective Genes activates transcription of

Caption: Activation of the Keap1-Nrf2 pathway by this compound derivatives.

Conclusion

The protocols and information provided herein offer a comprehensive resource for the scale-up synthesis and preclinical evaluation of this compound. The detailed synthetic route enables the production of necessary quantities for in-depth biological studies. The outlined experimental procedures and signaling pathway diagrams provide a solid foundation for investigating the therapeutic potential of this promising natural product scaffold. Further optimization and adaptation of these protocols will be essential for advancing this compound-based drug discovery programs.

References

Unraveling the Molecular Intricacies of Allosecurinine: A CRISPR-Cas9 Approach to Elucidate its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allosecurinine, a tetracyclic indolizidine alkaloid, has garnered significant interest within the scientific community for its diverse biological activities, including potent antitumor and neuroprotective properties.[1][2] Despite promising preclinical findings, the precise molecular mechanisms underpinning its therapeutic effects remain largely uncharacterized. This knowledge gap presents a critical barrier to its clinical translation and the development of more potent derivatives. The advent of CRISPR-Cas9 genome editing technology offers an unprecedented opportunity to systematically dissect the genetic determinants of this compound's activity, thereby illuminating its mechanism of action and identifying its direct molecular targets.[3][4][5]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage CRISPR-Cas9 technology for the in-depth investigation of this compound's bioactivity. Detailed protocols for genome-wide loss-of-function screens are outlined, alongside strategies for hit validation and downstream mechanistic studies.

Application Notes

This compound: A Bioactive Alkaloid with Therapeutic Potential

This compound is a member of the Securinega alkaloid family, characterized by a rigid tetracyclic structure. Studies have indicated its potential as a therapeutic agent in oncology and neurodegenerative diseases. Its purported mechanisms involve the modulation of several key signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt/mTOR, and the Keap1-Nrf2 antioxidant response pathways. However, the direct protein targets of this compound and the critical nodes within these pathways that mediate its effects are yet to be definitively identified.

CRISPR-Cas9 Screening for Target Identification

CRISPR-Cas9 technology enables precise and efficient gene editing, making it a powerful tool for functional genomics. Genome-scale CRISPR screens, in particular, allow for the systematic knockout of every gene in the genome to identify those that influence a specific cellular phenotype, such as sensitivity or resistance to a drug. By treating a population of cells, each with a single gene knockout, with this compound, researchers can identify genes whose absence confers resistance to the compound's cytotoxic effects. These "hits" are strong candidates for being direct targets of this compound or essential components of the cellular machinery it hijacks.

There are three main types of CRISPR screens applicable to studying this compound's mechanism of action:

  • CRISPR Knockout (CRISPRko): Utilizes the Cas9 nuclease to create double-strand breaks, leading to gene inactivation. This is ideal for identifying genes essential for this compound's cytotoxic or cytostatic effects.

  • CRISPR interference (CRISPRi): Employs a catalytically deactivated Cas9 (dCas9) fused to a transcriptional repressor to silence gene expression. This approach is beneficial for studying essential genes where a complete knockout might be lethal.

  • CRISPR activation (CRISPRa): Uses dCas9 fused to a transcriptional activator to upregulate the expression of target genes. This can be used to identify genes that, when overexpressed, confer resistance or sensitivity to this compound.

Experimental Design Considerations

A successful CRISPR screen requires careful planning and optimization. Key considerations include:

  • Cell Line Selection: Choose a cell line that is sensitive to this compound and suitable for lentiviral transduction and Cas9 expression. A cancer cell line in which this compound has shown efficacy would be an appropriate choice.

  • Library Selection: A genome-wide library is recommended for an unbiased initial screen. For more focused follow-up studies, custom libraries targeting specific gene families (e.g., kinases, phosphatases) can be employed.

  • Screening Concentration: Determine the optimal concentration of this compound that results in significant but not complete cell death over the course of the experiment (e.g., IC50 or IC80).

  • Positive and Negative Controls: Include non-targeting sgRNAs as negative controls and sgRNAs targeting known essential genes as positive controls to assess the quality of the screen.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes Mediating this compound Sensitivity

This protocol outlines a pooled, negative selection (dropout) screen to identify genes whose knockout confers resistance to this compound.

1.1. Cell Line Preparation and Cas9 Expression

  • Select a suitable cancer cell line (e.g., a human colon cancer cell line like HCT116 or a breast cancer cell line like MCF-7, where securinine, a related alkaloid, has shown activity).

  • Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector.

  • Select for Cas9-expressing cells using blasticidin.

  • Verify Cas9 activity using a functional assay (e.g., transduction with a lentiviral vector expressing an sgRNA targeting a surface protein like CD81, followed by flow cytometry analysis of protein knockout).

1.2. Lentiviral CRISPR Library Production

  • Amplify a genome-wide sgRNA library (e.g., GeCKO v2.0).

  • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

  • Determine the viral titer.

1.3. CRISPR Library Transduction and Screening

  • Transduce the stable Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive only one sgRNA.

  • Select transduced cells with puromycin.

  • Expand the cell population while maintaining a high representation of the library (at least 500 cells per sgRNA).

  • Split the cell population into two groups: a vehicle control (e.g., DMSO) and an this compound-treated group.

  • Treat the cells with the predetermined concentration of this compound for 14-21 days, replenishing the media and drug as needed.

  • Harvest genomic DNA from both the control and treated populations at the end of the treatment period.

1.4. Next-Generation Sequencing and Data Analysis

  • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.

  • Perform next-generation sequencing (NGS) of the amplicons.

  • Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA.

  • Use statistical software (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the control group (essential genes) and enriched in the this compound-treated group. Genes targeted by the enriched sgRNAs are considered "hits."

Data Presentation

Table 1: Hypothetical Results from a Genome-Wide CRISPR Screen with this compound

Gene SymbolsgRNA SequenceLog2 Fold Change (this compound vs. Vehicle)p-value
GENE_AACGT...4.51.2e-8
GENE_BGCTA...3.85.6e-7
GENE_CTTGA...3.29.1e-6
............

Visualization of Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis A Generate Stable Cas9 Cell Line B Produce Lentiviral sgRNA Library C Transduce Cells with sgRNA Library (MOI < 0.3) B->C D Select and Expand Transduced Cells C->D E Treat with this compound or Vehicle Control D->E F Harvest Genomic DNA E->F G NGS of sgRNA Cassettes F->G H Data Analysis to Identify Enriched sgRNAs G->H I Hit Identification H->I

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nrf2 Keap1-Nrf2 Pathway This compound This compound RAS RAS This compound->RAS ? PI3K PI3K This compound->PI3K ? Keap1 Keap1 This compound->Keap1 ? RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE

Caption: Proposed signaling pathways modulated by this compound.

Protocol 2: Hit Validation

It is crucial to validate the top candidate genes identified from the primary screen.

2.1. Individual sgRNA Knockout

  • Design 2-3 new sgRNAs targeting each candidate gene.

  • Individually transduce the Cas9-expressing cell line with lentivirus for each sgRNA.

  • Generate monoclonal knockout cell lines for each gene.

  • Confirm gene knockout by Sanger sequencing and Western blot analysis.

2.2. Cell Viability Assays

  • Plate the validated knockout cell lines and control (non-targeting sgRNA) cells.

  • Treat the cells with a dose range of this compound.

  • Perform a cell viability assay (e.g., CellTiter-Glo) after 72 hours.

  • Calculate the IC50 values for each cell line. A significant increase in the IC50 for a knockout line compared to the control validates that the gene is involved in this compound's mechanism of action.

Data Presentation

Table 2: Validation of Candidate Genes by Individual Knockout and IC50 Determination

Gene KnockoutThis compound IC50 (µM)Fold Change in IC50 (vs. Control)
Control (Non-targeting)5.2 ± 0.41.0
GENE_A25.8 ± 2.15.0
GENE_B18.1 ± 1.53.5
GENE_C4.9 ± 0.60.9

Conclusion

The integration of CRISPR-Cas9 technology into the study of this compound provides a powerful and unbiased approach to delineate its mechanism of action. The protocols and strategies outlined here offer a robust framework for identifying and validating the molecular targets of this promising natural product. The insights gained from these studies will be invaluable for optimizing this compound's therapeutic potential and for the rational design of novel, more effective anticancer and neuroprotective agents.

References

Troubleshooting & Optimization

Allosecurinine Total Synthesis: A Technical Support Center for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Allosecurinine, encountering steps with low yields can be a significant impediment. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in key transformations such as the vinylogous Mannich reaction and ring-closing metathesis (RCM).

Troubleshooting Guide

This guide offers solutions to specific problems that may arise during the synthesis of this compound and related Securinega alkaloids.

Vinylogous Mannich Reaction

Q: My vinylogous Mannich reaction is resulting in a low yield and poor diastereoselectivity. What are the critical parameters to optimize?

A: Low yields and poor diastereoselectivity in the vinylogous Mannich reaction, a key step in many this compound syntheses, are common issues. The choice of Lewis acid, solvent, and temperature are critical for success. An improper Lewis acid can lead to a mixture of diastereomers and decomposition of starting materials.

Recommended Solution: A highly effective condition reported for the synthesis of an this compound precursor involves the use of dibutylboron triflate (n-Bu₂BOTf) as the Lewis acid. This has been shown to provide an almost quantitative yield with a good diastereomeric ratio.[1][2][3][4][5]

Experimental Protocol: Optimized Vinylogous Mannich Reaction

  • Preparation of the Silyloxyfuran: To a solution of the butenolide precursor (1.0 equiv) and triethylamine (1.5 equiv) in diethyl ether at 0 °C, add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 equiv) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • In situ Generation of the Piperidinium Ion: In a separate flask, prepare the piperidinium ion from the corresponding lactamol precursor.

  • Mannich Reaction: Cool the silyloxyfuran solution to -78 °C. Add n-Bu₂BOTf (1.0 equiv) dropwise, followed by the in situ generated piperidinium ion.

  • Work-up: Stir the reaction mixture at -78 °C for 2 hours, then quench with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The resulting diastereomers can be separated by column chromatography.

Table 1: Effect of Lewis Acid on a Vinylogous Mannich Reaction for a Securinine Precursor

EntryLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (desired:undesired)
1n-Bu₂BOTfEt₂O-78~1004:1
2BF₃·OEt₂CH₂Cl₂-78602:1
3TiCl₄CH₂Cl₂-78451:1
4ZnCl₂THF-78 to 0301:1

This table is a representative example based on typical outcomes in related syntheses; specific results may vary based on the exact substrates.

Logical Workflow for Optimizing the Vinylogous Mannich Reaction

G cluster_start Problem Identification cluster_optimization Optimization Strategy cluster_analysis Analysis and Refinement cluster_solution Solution start Low Yield / Poor Diastereoselectivity lewis_acid Screen Lewis Acids (e.g., n-Bu₂BOTf, BF₃·OEt₂, TiCl₄) start->lewis_acid Primary Factor solvent Vary Solvent (e.g., Et₂O, CH₂Cl₂, THF) lewis_acid->solvent temperature Adjust Temperature (e.g., -78°C, 0°C, RT) solvent->temperature analyze Analyze Yield and d.r. via NMR/LC-MS temperature->analyze optimal Identify Optimal Conditions (e.g., n-Bu₂BOTf, Et₂O, -78°C) analyze->optimal Iterate if necessary solution High Yield and Good Diastereoselectivity optimal->solution

Caption: Workflow for optimizing the vinylogous Mannich reaction.

Ring-Closing Metathesis (RCM)

Q: My ring-closing metathesis (RCM) reaction to form a key cyclic intermediate is giving a low yield due to the formation of side products. How can I improve this?

A: Low yields in RCM are often due to competing side reactions such as the formation of dimers or isomerization of the double bond, which can lead to desallyl byproducts. The choice of catalyst, reaction concentration, temperature, and the use of additives are crucial for a successful RCM.

Recommended Solution: For substrates prone to isomerization, the use of a second-generation Grubbs or Hoveyda-Grubbs catalyst is often beneficial. Additionally, the inclusion of an isomerization suppressant like 1,4-benzoquinone or phenol can significantly improve the yield of the desired cyclic product. Running the reaction at a lower temperature and catalyst loading can also minimize catalyst decomposition and side reactions.

Experimental Protocol: Optimized Ring-Closing Metathesis

  • Reaction Setup: To a solution of the diene precursor in a degassed solvent (e.g., dichloromethane or toluene), add the chosen Grubbs catalyst (e.g., Grubbs II, 5-10 mol%) and an additive if necessary (e.g., 1,4-benzoquinone, 10 mol%).

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate in vacuo. The crude product can be purified by column chromatography to remove the ruthenium byproducts and any remaining starting material or side products.

Table 2: Effect of Catalyst and Additives on a Representative RCM Reaction

EntryCatalyst (mol%)Additive (mol%)Temperature (°C)Yield of Cyclic Product (%)Yield of Desallyl Byproduct (%)
1Grubbs II (10)None6020>35
2Grubbs II (5)None404525
3Grubbs II (5)1,4-Benzoquinone (10)4075<10
4Hoveyda-Grubbs II (5)None4085<5

This table is based on data from a model system and illustrates general trends. Specific results will depend on the substrate.

Decision Tree for Troubleshooting RCM Reactions

G cluster_problem Identify Primary Issue cluster_solution Select Appropriate Solution start Low RCM Yield dimer Dimer Formation start->dimer isomer Isomerization/ Desallyl Products start->isomer no_reaction No Reaction/ Slow Conversion start->no_reaction dilute Decrease Concentration dimer->dilute additive Add Isomerization Suppressant (e.g., Benzoquinone) isomer->additive catalyst Change Catalyst (e.g., Grubbs II -> Hoveyda-Grubbs II) isomer->catalyst no_reaction->catalyst temp Increase Temperature no_reaction->temp

Caption: Decision tree for troubleshooting common RCM issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the total synthesis of this compound?

A1: Several successful strategies have been employed, often categorized by their key bond-forming reactions. These include:

  • Biomimetic and Bio-inspired Syntheses: These routes often utilize a vinylogous Mannich reaction to construct the core structure, mimicking the proposed biosynthetic pathway.

  • Domino and Tandem Reactions: Some syntheses employ elegant domino or tandem sequences, such as a rhodium carbenoid-initiated Claisen/α-ketol rearrangement, to rapidly build molecular complexity.

  • Ring-Closing Metathesis (RCM): RCM is frequently used to form one of the rings of the tetracyclic core.

  • Cycloaddition Reactions: Various cycloaddition strategies have also been successfully applied to construct the intricate ring system of this compound and its analogs.

Q2: How can I minimize the formation of byproducts during the final cyclization to form the this compound core?

A2: The final cyclization, often an intramolecular substitution, can be sensitive to reaction conditions. To minimize byproducts:

  • Choice of Leaving Group: A good leaving group, such as a mesylate or tosylate, is crucial for efficient cyclization.

  • Base Selection: The choice of base is critical. A non-nucleophilic, hindered base can prevent side reactions.

  • Protecting Group Strategy: Ensure that all protecting groups are compatible with the reaction conditions and that the desired reactive sites are available for cyclization.

Q3: Are there any general tips for improving the overall yield of a multi-step synthesis like that of this compound?

A3: Yes, several general principles can help improve overall yield:

  • Convergent Synthesis: Design a convergent route where large fragments are synthesized separately and then combined, rather than a purely linear approach. This can significantly improve the overall yield.

  • Robust Reactions: Whenever possible, choose well-established and high-yielding reactions for key transformations.

  • Purification: Efficient purification at each step is essential to prevent the accumulation of impurities that can interfere with subsequent reactions. However, minimizing the number of chromatographic purifications by telescoping reactions can also improve overall efficiency.

  • Protecting Group Economy: Minimize the use of protecting groups to reduce the number of steps and potential for material loss.

Signaling Pathway Analogy for Synthetic Strategy Selection

G cluster_input Starting Materials & Constraints cluster_pathways Synthetic Pathways cluster_output Desired Outcome start_mat Available Starting Materials biomimetic Biomimetic (Vinylogous Mannich) start_mat->biomimetic rcm RCM-based start_mat->rcm domino Domino Reaction start_mat->domino complexity Target Complexity (this compound) complexity->biomimetic complexity->rcm complexity->domino outcome High Overall Yield biomimetic->outcome Good for core construction rcm->outcome Efficient for ring formation domino->outcome High step economy

Caption: Analogy of selecting a synthetic strategy for this compound.

References

Technical Support Center: Stereoselective Synthesis of Allosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereoselective synthesis of Allosecurinine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on improving stereoselectivity.

Problem 1: Poor Diastereoselectivity in the Vinylogous Mannich Reaction for the Construction of the Piperidine Ring.

The vinylogous Mannich reaction is a key step in several synthetic routes to this compound, but achieving high diastereoselectivity can be challenging.[1]

  • Potential Cause: Suboptimal Lewis Acid Catalyst.

    • Suggested Solution: The choice of Lewis acid is critical for facial selectivity. Screen a variety of Lewis acids (e.g., Bu₂BOTf, TiCl₄, Sc(OTf)₃) to identify the optimal catalyst for your specific substrate. The steric and electronic properties of the Lewis acid can significantly influence the transition state geometry.

  • Potential Cause: Inappropriate Solvent.

    • Suggested Solution: Solvent polarity can impact the stability of the transition state and, consequently, the diastereoselectivity.[2] Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF) to determine the optimal reaction medium.

  • Potential Cause: Non-ideal Reaction Temperature.

    • Suggested Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product. Experiment with a temperature gradient (e.g., -78 °C, -40 °C, 0 °C) to find the ideal balance between reaction rate and diastereoselectivity.

Problem 2: Low Stereocontrol in the Intramolecular aza-Michael Addition to Form the Tetracyclic Core.

The intramolecular aza-Michael addition is a crucial ring-closing step that establishes a key stereocenter in the this compound scaffold.

  • Potential Cause: Unfavorable Conformation of the Precursor.

    • Suggested Solution: The stereochemical outcome of the cyclization is highly dependent on the conformational preference of the acyclic precursor. The introduction of bulky protecting groups or other substituents can lock the molecule into a desired conformation, thereby directing the stereochemical course of the reaction.

  • Potential Cause: Use of an Inappropriate Base.

    • Suggested Solution: The choice of base can influence the geometry of the enolate intermediate and the subsequent protonation step. Screen a variety of bases, including non-nucleophilic organic bases (e.g., DBU, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃), to optimize the diastereoselectivity.

  • Potential Cause: Epimerization of the Product.

    • Suggested Solution: The newly formed stereocenter may be susceptible to epimerization under the reaction conditions. To mitigate this, consider using milder reaction conditions, shorter reaction times, and a carefully controlled work-up procedure to isolate the desired diastereomer before equilibration can occur.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies for establishing the stereochemistry of the piperidine ring in this compound synthesis?

A1: The primary strategies for stereocontrolled piperidine ring formation in this compound synthesis include:

  • Vinylogous Mannich Reaction: This reaction, often employing a chiral auxiliary or catalyst, allows for the diastereoselective formation of a key C-N bond.[1][3]

  • Intramolecular aza-Michael Addition: This cyclization reaction can be highly stereoselective, depending on the substrate and reaction conditions.

  • Stereocontrolled Diversifications on the Piperidine Core: Post-synthesis modifications, such as stereocontrolled oxidations and rearrangements, can be used to introduce or alter stereocenters on the piperidine ring.[4]

Q2: How can I improve the enantioselectivity of my this compound synthesis?

A2: To achieve an enantioselective synthesis of this compound, consider the following approaches:

  • Chiral Starting Materials: Employing an enantiomerically pure starting material, such as (+)-menisdaurilide, can be an effective strategy.

  • Asymmetric Catalysis: Utilize chiral catalysts, for instance in a palladium-catalyzed enantioselective allylation of a cyclic imide, to induce asymmetry early in the synthetic sequence.

  • Chiral Auxiliaries: Attach a chiral auxiliary to your substrate to direct the stereochemical outcome of a key reaction, followed by its removal in a subsequent step.

Q3: Are there any biomimetic approaches to control the stereoselectivity in this compound synthesis?

A3: Yes, bio-inspired strategies have been successfully employed. For example, a bio-inspired vinylogous Mannich reaction has been used for the synthesis of this compound. These approaches often mimic the proposed biosynthetic pathways of the natural product and can offer elegant solutions to stereochemical challenges.

Quantitative Data

Table 1: Diastereoselectivity in Key Reactions for this compound Synthesis

Reaction TypeSubstrateConditionsDiastereomeric Ratio (d.r.)Reference
TEMPO-mediated OxidationSecurinineNaOCl, TEMPO, NaH₂PO₄, NaClO₂, MeCN2.5:1
Shi Epoxidationα,β-unsaturated lactamShi's ketone3:1
ReductionTetracyclic intermediateK-selectride>20:1

Experimental Protocols

Key Experiment: Diastereoselective Vinylogous Mannich Reaction

This protocol is adapted from the synthesis of this compound reported by Busqué and de March.

  • Preparation of the Silyl Dienol Ether: To a solution of the butenolide precursor in dry dichloromethane at -78 °C under an argon atmosphere, add triethylamine followed by the dropwise addition of a solution of triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) in dichloromethane. Stir the reaction mixture at -78 °C for 1 hour.

  • In-situ Generation of the N-Acyliminium Ion: In a separate flask, dissolve the hemiaminal precursor in dry dichloromethane and cool to -78 °C. Add a Lewis acid (e.g., Bu₂BOTf) dropwise and stir for 30 minutes.

  • Mannich Reaction: Transfer the freshly prepared silyl dienol ether solution to the N-acyliminium ion solution via cannula at -78 °C. Allow the reaction to stir for 4 hours at this temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine-containing intermediate.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Key Stereoselective Step cluster_analysis Analysis & Optimization cluster_troubleshooting Troubleshooting cluster_end Outcome A Hemiaminal Precursor C Vinylogous Mannich Reaction A->C B Butenolide Precursor B->C D Determine Diastereomeric Ratio (e.g., NMR, HPLC) C->D E Low d.r. D->E Unfavorable F High d.r. D->F Favorable G Screen Lewis Acids E->G H Vary Solvent E->H I Optimize Temperature E->I J Proceed to Next Step F->J K Re-run Reaction G->K H->K I->K logical_relationship cluster_factors Controlling Factors cluster_reaction_types Key Reactions cluster_conditions Tunable Parameters cluster_substrate Substrate Modifications A Goal: Improve Stereoselectivity in this compound Synthesis B Reaction Type A->B C Reaction Conditions A->C D Substrate Structure A->D E Vinylogous Mannich B->E F Intramolecular aza-Michael B->F G Diels-Alder B->G H Catalyst/Reagent C->H I Solvent C->I J Temperature C->J K Protecting Groups D->K L Chiral Auxiliaries D->L

References

Troubleshooting Allosecurinine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of allosecurinine in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For long-term stability, this compound as a powder should be stored at -20°C for up to two years. Once in solution, the stability depends on the solvent and storage temperature. It is highly recommended to prepare solutions on the day of use. If stock solutions are necessary, they should be stored in tightly sealed vials.

Q2: How long can I store this compound stock solutions?

A2: The stability of this compound in solution is time and temperature-dependent. For stock solutions in DMSO, the following storage periods are recommended:

  • Up to 6 months at -80°C.[1]

  • Up to 1 month at -20°C.[1][2]

  • Up to 2 weeks at 4°C in DMSO.[2]

To avoid degradation from repeated freeze-thaw cycles, it is best to store stock solutions in small aliquots.[1]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: DMSO is a commonly used solvent for preparing stock solutions of this compound, with a solubility of up to 50 mg/mL. For in vivo experiments, a co-solvent system may be necessary. One example protocol involves dissolving a DMSO stock solution in a mixture of PEG300, Tween-80, and saline.

Q4: My this compound solution has changed color. Is it still usable?

A4: A color change in your this compound solution may indicate degradation. It is recommended to use freshly prepared solutions whenever possible. If you observe a color change, it is advisable to prepare a fresh stock solution to ensure the integrity of your experiments.

Q5: What are the potential degradation pathways for this compound in solution?

A5: While specific degradation pathways for this compound under various chemical stress conditions are not extensively documented in the literature, studies on the related alkaloid securinine suggest potential labile sites. The butenolide lactone ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to a ring-opened product. Additionally, the piperidine ring system may be susceptible to oxidation, leading to hydroxylated or carbonylated derivatives.

Troubleshooting Guide: this compound Instability in Solution

This guide will help you identify and resolve common issues related to the instability of this compound in your experimental solutions.

Problem 1: Inconsistent or lower-than-expected experimental results.
Potential Cause Troubleshooting Step Recommended Action
Degraded this compound Stock Solution Verify the age and storage conditions of your stock solution.Prepare a fresh stock solution from powder, especially if the current stock is old or has been stored improperly. Aliquot the new stock solution to minimize freeze-thaw cycles.
pH-Mediated Degradation Check the pH of your experimental buffer or medium. This compound's lactone ring may be susceptible to hydrolysis at non-neutral pH.Maintain the pH of your solution as close to neutral as possible, unless your experimental protocol requires acidic or basic conditions. If extreme pH is necessary, minimize the exposure time of this compound to these conditions.
Light-Induced Degradation Assess the exposure of your solutions to light during preparation and experimentation.Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
Thermal Degradation Evaluate the temperature at which your solutions are prepared and stored. Elevated temperatures can accelerate degradation.Prepare and handle this compound solutions at room temperature or on ice. For storage, adhere to the recommended temperatures (-20°C or -80°C).
Problem 2: Precipitation observed in the experimental solution.
Potential Cause Troubleshooting Step Recommended Action
Poor Solubility in Aqueous Media Review the composition of your final experimental solution. This compound has low water solubility.If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider using a co-solvent system or performing a solubility test to determine the optimal solvent composition for your experiment. To aid dissolution, you can gently heat the solution to 37°C or use an ultrasonic bath.
Formation of Insoluble Degradation Products Consider the possibility that the precipitate is a result of this compound degradation.If you suspect degradation, prepare a fresh solution and immediately use it in your experiment. If the issue persists, you may need to analyze the precipitate to identify its composition.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Solvent Temperature Duration Reference
Powder--20°CUp to 2 years
Stock SolutionDMSO-80°CUp to 6 months
Stock SolutionDMSO-20°CUp to 1 month
Stock SolutionDMSO4°CUp to 2 weeks

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, light-protecting vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC-UV, should be developed and validated prior to conducting this study.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a specified time. At each time point, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Place a vial of the this compound stock solution in a temperature-controlled oven at a set temperature (e.g., 60°C). At specified time points, withdraw aliquots and dilute with the mobile phase.

    • Photolytic Degradation: Expose a vial of the this compound stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. At specified time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase.

  • Analysis: Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation: Quantify the amount of this compound remaining in each sample and calculate the percentage of degradation. Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Visualizations

G Troubleshooting this compound Instability cluster_issue Observed Issue cluster_causes Potential Causes cluster_factors Contributing Factors cluster_solutions Solutions Inconsistent Results Inconsistent Results Degradation Degradation Inconsistent Results->Degradation Precipitation Precipitation Precipitation->Degradation Poor Solubility Poor Solubility Precipitation->Poor Solubility Improper Storage Improper Storage Degradation->Improper Storage pH pH Degradation->pH Light Exposure Light Exposure Degradation->Light Exposure Temperature Temperature Degradation->Temperature Solvent System Solvent System Poor Solubility->Solvent System Prepare Fresh Solution Prepare Fresh Solution Improper Storage->Prepare Fresh Solution Control pH Control pH pH->Control pH Protect from Light Protect from Light Light Exposure->Protect from Light Control Temperature Control Temperature Temperature->Control Temperature Optimize Solvent Optimize Solvent Solvent System->Optimize Solvent

Caption: Troubleshooting workflow for this compound instability.

G Proposed Degradation Pathway of this compound This compound This compound C₁₃H₁₅NO₂ HydrolysisProduct Hydrolyzed this compound Lactone Ring Opening This compound->HydrolysisProduct Base/Acid Hydrolysis OxidationProduct Oxidized this compound Hydroxylation/Carbonylation This compound->OxidationProduct Oxidation

Caption: Proposed degradation pathways for this compound.

G Forced Degradation Experimental Workflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze by Stability-Indicating HPLC Method stress->analyze evaluate Quantify Degradation and Identify Degradants analyze->evaluate end Report Results evaluate->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimization of Allosecurinine Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Allosecurinine from its natural sources, primarily plants of the Flueggea genus (formerly Securinega).

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a member of the Securinega alkaloids and is predominantly isolated from plants of the Flueggea genus, with Flueggea suffruticosa (Pall.) Rehd. being one of the most well-documented sources.[1] Various parts of the plant, including the leaves, stems, and fruits, have been reported to contain these alkaloids.[2]

Q2: What are the common methods for extracting this compound?

A2: Several methods can be employed for the extraction of this compound, ranging from conventional to modern techniques:

  • Conventional Solvent Extraction: This involves methods like maceration, percolation, and Soxhlet extraction using organic solvents.[3]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing extraction efficiency and reducing extraction time.[4][5]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical CO2 as a solvent, which offers high selectivity and leaves no residual organic solvent.

Q3: How can I purify the crude extract to obtain pure this compound?

A3: Purification of the crude extract is typically a multi-step process:

  • Acid-Base Extraction: This is a fundamental technique for separating alkaloids. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution to convert the basic alkaloids into their water-soluble salt forms. The aqueous layer is then separated, basified, and the free alkaloids are re-extracted into an organic solvent.

  • Column Chromatography: This is a crucial step for separating individual alkaloids from the mixture. Silica gel or alumina are common stationary phases, and a gradient of solvents is used to elute the compounds based on their polarity.

  • Recrystallization: This final step is often used to obtain high-purity crystalline this compound.

Q4: How can I quantify the amount of this compound in my extracts?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable method for the quantitative analysis of this compound and other Securinega alkaloids. A validated HPLC-UV method allows for the accurate determination of the concentration of this compound in your extracts, which is essential for calculating extraction yields and optimizing your process.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s) Citation(s)
Low this compound Yield 1. Inadequate Grinding of Plant Material: Large particle size limits solvent penetration. 2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity for this compound. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio. 4. Degradation of this compound: Excessive heat or prolonged exposure to harsh conditions can degrade the alkaloid.1. Grind the plant material to a fine powder (e.g., 40-60 mesh). 2. Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate) or solvent mixtures. For alkaloids, alcohol-based solvents are often effective. 3. Systematically optimize extraction parameters such as temperature, time, and the ratio of solvent to plant material. 4. Use lower temperatures for extraction or employ non-thermal methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures.
Co-extraction of Impurities (e.g., pigments, fats) 1. Non-selective Solvent: The chosen solvent extracts a wide range of compounds. 2. Single-step Extraction: A single extraction step is often insufficient for clean separation.1. Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for the alkaloids. 2. Employ a multi-step purification process, including acid-base extraction followed by column chromatography.
Emulsion Formation During Acid-Base Extraction 1. Vigorous Shaking: Aggressive mixing of the organic and aqueous layers. 2. Presence of Particulate Matter: Fine solid particles can stabilize emulsions. 3. High pH: Strongly basic conditions can sometimes promote emulsion formation.1. Gently invert the separatory funnel instead of vigorous shaking. 2. Filter the crude extract before performing the acid-base extraction. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.
This compound Fails to Precipitate After Basification 1. Incorrect pH: The pH may not be sufficiently basic to convert the alkaloid salt to its free base. 2. Low Concentration: The concentration of this compound in the solution is below its solubility limit.1. Use a pH meter to ensure the aqueous solution is sufficiently alkaline (typically pH 9-11 for alkaloids). 2. Concentrate the aqueous solution under reduced pressure before basification to increase the concentration of the alkaloid.
Poor Separation in Column Chromatography 1. Inappropriate Stationary Phase: The chosen adsorbent may not be suitable for separating Securinega alkaloids. 2. Incorrect Mobile Phase: The solvent system may not have the right polarity to effectively separate the compounds. 3. Column Overloading: Too much crude extract is loaded onto the column.1. Silica gel is commonly used for alkaloid separation. Consider using alumina if separation on silica is poor. 2. Perform thin-layer chromatography (TLC) with different solvent systems to find the optimal mobile phase for separation before running the column. A gradient elution is often more effective than an isocratic one. 3. Load an appropriate amount of crude extract onto the column (typically 1-5% of the stationary phase weight).

Data Presentation: Comparison of Extraction Methods for Alkaloids

The following tables summarize typical parameters and outcomes for different alkaloid extraction methods. Note that the optimal conditions for this compound may vary and require experimental optimization.

Table 1: Conventional and Modern Extraction Methods for Alkaloids

Extraction Method Typical Solvent Temperature (°C) Time Solvent Consumption Relative Yield Citation(s)
Maceration Ethanol, MethanolRoom Temperature24-72 hoursHighModerate
Soxhlet Extraction Ethanol, Methanol, ChloroformBoiling point of solvent6-24 hoursHighHigh
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol25-6015-60 minModerateHigh
Microwave-Assisted Extraction (MAE) Ethanol, Methanol50-1505-30 minLowVery High
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvent (e.g., ethanol)40-6030-120 minLow (recyclable)High

Table 2: Influence of Key Parameters on Extraction Yield

Parameter Effect on Yield Considerations Citation(s)
Particle Size Smaller particles generally increase yield.Very fine powders can make filtration difficult.
Solvent Polarity Should match the polarity of this compound.A mixture of solvents can be more effective.
Temperature Higher temperatures usually increase yield.Risk of degrading thermolabile compounds like this compound.
Extraction Time Yield increases with time up to a certain point.Prolonged extraction can lead to degradation and co-extraction of impurities.
Solvent-to-Solid Ratio A higher ratio generally improves extraction efficiency.Leads to higher solvent consumption and requires more energy for removal.

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material: Dry the plant material (e.g., leaves and stems of Flueggea suffruticosa) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (40-60 mesh).

  • Extraction: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add a suitable solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Sonication: Place the extraction vessel in an ultrasonic bath. Set the desired temperature (e.g., 40°C), ultrasonic power, and extraction time (e.g., 30 minutes).

  • Filtration and Concentration: After sonication, filter the mixture to separate the extract from the plant debris. The filtrate can be concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification and Quantification: The crude extract can then be subjected to purification steps (e.g., acid-base extraction and column chromatography) and the this compound content can be quantified using HPLC-UV.

Protocol 2: Acid-Base Extraction for Purification of this compound

  • Dissolution: Dissolve the crude extract in a suitable water-immiscible organic solvent (e.g., chloroform or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with an acidic aqueous solution (e.g., 1-5% HCl). The basic this compound will react to form its hydrochloride salt and move into the aqueous layer. Repeat this step 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., concentrated NH4OH or NaOH solution) with stirring until the pH is alkaline (pH 9-11). The this compound hydrochloride will be converted back to its free base form, which may precipitate.

  • Re-extraction: Extract the basified aqueous solution with a water-immiscible organic solvent (e.g., chloroform or ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., anhydrous Na2SO4), filter, and evaporate the solvent under reduced pressure to obtain the purified alkaloid fraction.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Flueggea suffruticosa) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base column_chrom Column Chromatography acid_base->column_chrom pure_this compound Pure this compound column_chrom->pure_this compound hplc HPLC-UV Quantification pure_this compound->hplc

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Improper Sample Prep start->cause1 cause2 Suboptimal Extraction start->cause2 cause3 Compound Degradation start->cause3 sol1 Optimize Grinding cause1->sol1 sol2 Optimize Solvent & Parameters cause2->sol2 sol3 Use Milder Conditions cause3->sol3

Caption: Troubleshooting logic for addressing low this compound yield.

References

Minimizing side reactions in Allosecurinine derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with Allosecurinine and its derivatives. Our aim is to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the this compound molecule for derivatization?

A1: this compound possesses several reactive sites. The most common targets for derivatization are:

  • The α,β-unsaturated lactone (butenolide) moiety, which is susceptible to Michael additions.[1]

  • The tertiary amine, which can be oxidized.

  • The allylic protons, particularly at the C2 and C6 positions, which can be involved in oxidation and epimerization reactions.[2][3]

Q2: What are the common challenges encountered during the derivatization of this compound?

A2: Researchers may face several challenges, including:

  • Epimerization: The stereocenters, particularly at the C2 position, can be prone to epimerization under certain reaction conditions, leading to diastereomeric mixtures.[2]

  • Lactone Ring Opening: The butenolide ring is susceptible to hydrolysis under strongly acidic or basic conditions.[4]

  • Lack of Regioselectivity: The presence of multiple reactive sites can lead to a lack of selectivity and the formation of multiple products.

  • Low Yields: Suboptimal reaction conditions can result in low yields of the desired derivative.

Q3: Are there any protective group strategies recommended for this compound derivatization?

A3: Yes, protecting group strategies can be crucial for achieving selectivity. While specific protecting group chemistry for this compound is not extensively documented in introductory guides, general principles of protecting group chemistry apply. For instance, if you intend to perform a reaction that is sensitive to the tertiary amine, you could consider its temporary conversion to a quaternary ammonium salt or an N-oxide, which can sometimes be reversed. However, the inherent reactivity of the this compound core means that any protecting group strategy must be carefully planned to avoid unwanted side reactions.

Troubleshooting Guide

Issue 1: Formation of Diastereomeric Mixtures (Epimerization)

Question: My reaction is producing a mixture of diastereomers. How can I minimize epimerization, particularly at the C2 position?

Answer: Epimerization at C2 is a known side reaction. Here are some strategies to mitigate it:

  • Reaction Conditions: Prolonged exposure to certain reaction conditions can initiate epimerization. Monitor your reaction closely and try to minimize reaction times.

  • Base Selection: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base to reduce the likelihood of proton abstraction at sensitive positions.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Specific Epimerization Methods: In some cases, epimerization is desired to obtain a specific stereoisomer. Light-mediated hydrogen atom transfer (HAT) based epimerization has been used for the interconversion between this compound and securinine (its C2 epimer).

ParameterCondition to Minimize EpimerizationCondition to Promote C2 EpimerizationReference
Catalyst Avoid strong acids/bases[Ir{dF(CF3)ppy}2(dtbpy)]PF6 (1 mol%)
Reagents N/ABenzenethiol (2 equiv), DBU
Reaction Time As short as possibleNot specified, reaction monitoring is key
Temperature Low temperatureNot specified
Issue 2: Unwanted Lactone Ring Opening (Hydrolysis)

Question: I am observing a significant amount of a byproduct that appears to be the result of lactone hydrolysis. How can I prevent this?

Answer: The α,β-unsaturated lactone in this compound is susceptible to hydrolysis, especially under harsh pH conditions.

  • pH Control: Maintain a neutral or near-neutral pH throughout your reaction and workup. Avoid strongly acidic or alkaline conditions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can lead to hydrolysis.

  • Reaction Temperature: Keep the reaction temperature as low as practical, as higher temperatures can accelerate hydrolysis.

  • Workup Procedure: During the workup, use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) and minimize contact time with the aqueous phase.

Issue 3: Low Yield of Michael Addition Product

Question: I am attempting a Michael addition to the butenolide ring, but the yield is very low. What can I do to improve it?

Answer: Low yields in Michael additions can be due to several factors.

  • Nucleophile Reactivity: Ensure your chosen nucleophile is sufficiently reactive to add to the Michael acceptor. If using a weak nucleophile, consider using a catalyst to activate either the nucleophile or the substrate.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents are often a good choice for Michael additions.

  • Catalyst: Lewis acids or bases can be used to catalyze the reaction. For example, the addition of primary amines to the related compound securinine has been carried out in the presence of potassium phosphate.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Some Michael additions can be slow and may require elevated temperatures or longer reaction times, but be mindful of potential side reactions like epimerization.

Experimental Protocols

Protocol 1: Regioselective Double Oxidation of this compound

This protocol is adapted from a procedure used in the transformation of this compound to allonorsecurinine.

Objective: To produce the lactam intermediate (compound 20 in the cited literature) via regioselective oxidation at the C5 and C6 positions.

Materials:

  • This compound

  • Monosodium phosphate

  • Sodium chlorite

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

  • Sodium hypochlorite

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous acetonitrile.

  • Add monosodium phosphate and sodium chlorite to the solution.

  • Cool the mixture in an ice bath.

  • Add TEMPO to the reaction mixture.

  • Slowly add a solution of sodium hypochlorite.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Formation of the α-alkoxyamine lactam as a diastereomeric mixture. The cited literature reports a 60% yield with a 4:1 diastereomeric ratio.

Visualizations

Logical Workflow for Troubleshooting this compound Derivatization

G Troubleshooting Workflow start Start Derivatization issue Identify Side Product(s) start->issue epimerization Epimerization (Diastereomeric Mixture) issue->epimerization Mixture of Isomers hydrolysis Lactone Hydrolysis issue->hydrolysis Polar Byproduct low_yield Low Yield issue->low_yield Incomplete Reaction other Other Issue issue->other Unexpected Product opt_epimer Optimize: - Reaction Time - Base Selection - Temperature epimerization->opt_epimer opt_hydrolysis Optimize: - pH Control - Anhydrous Conditions - Temperature hydrolysis->opt_hydrolysis opt_yield Optimize: - Nucleophile - Solvent - Catalyst - Time/Temp low_yield->opt_yield consult Consult Literature/ Support other->consult success Successful Derivatization opt_epimer->success opt_hydrolysis->success opt_yield->success consult->start

Caption: A flowchart for troubleshooting common side reactions.

Reaction Pathway: Transformation of this compound to Allonorsecurinine

G This compound to Allonorsecurinine Transformation This compound This compound tempo_adduct TEMPO Adduct This compound->tempo_adduct Regioselective Double Oxidation ring_contraction Ring Contraction Product (Lactam) tempo_adduct->ring_contraction m-CPBA thiolactam Thiolactam ring_contraction->thiolactam Thionylation allonorsecurinine Allonorsecurinine thiolactam->allonorsecurinine Reduction

Caption: Key steps in the conversion of this compound.

References

Technical Support Center: Enhancing the Resolution of Allosecurinine in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Allosecurinine, with a focus on enhancing peak resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.

Problem: Poor Resolution Between this compound and an Impurity/Related Compound

Q1: My chromatogram shows poor resolution (Rs < 1.5) between the this compound peak and a closely eluting impurity. How can I improve the separation?

A1: Poor resolution is a common challenge that can often be addressed by systematically optimizing the mobile phase and other chromatographic parameters. Here are the key steps to improve the separation between this compound and a co-eluting peak:

1. Mobile Phase Composition Adjustment:

The ratio of organic solvent to the aqueous buffer is a critical factor influencing the retention and selectivity of compounds in reversed-phase HPLC.

  • Decrease the Organic Solvent Percentage: Reducing the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention times of both this compound and the impurity. This can often lead to improved separation. It is recommended to adjust the organic content in small increments (e.g., 2-5%) to observe the effect on resolution.

  • Change the Organic Solvent: Different organic solvents can offer different selectivities. If you are using acetonitrile, consider switching to methanol, or vice versa. The change in solvent can alter the interaction of the analytes with the stationary phase, potentially improving resolution.

2. Mobile Phase pH Optimization:

This compound, as an alkaloid, is a basic compound, and its ionization state is highly dependent on the pH of the mobile phase. Adjusting the pH can significantly impact its retention and selectivity relative to impurities.

  • Understanding the Role of pH: The pH of the mobile phase can affect chromatography by influencing the ionization of analytes, which in turn alters their interaction with the stationary phase.[1][2] For basic compounds like this compound, a lower pH will lead to protonation (ionization), generally resulting in decreased retention on a C18 column. Conversely, a higher pH will suppress ionization, leading to increased retention.[2]

3. Buffer Selection and Concentration:

Using a buffer is crucial for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times and peak shapes.

  • Buffer Choice: Phosphate and acetate buffers are commonly used in reversed-phase HPLC.[4] The choice of buffer should be compatible with your detector (e.g., avoid high UV absorbing buffers if using a UV detector at low wavelengths).

  • Buffer Concentration: A typical buffer concentration is in the range of 10-50 mM. Insufficient buffer concentration can lead to pH shifts on the column, resulting in poor peak shapes and variable retention times.

4. Column Temperature:

Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

  • Effect of Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times and sometimes sharper peaks. Conversely, decreasing the temperature can increase retention and may improve resolution. It is recommended to evaluate the effect of temperature in a controlled manner, for example, by testing at 30°C, 35°C, and 40°C.

5. Flow Rate:

The flow rate of the mobile phase affects the time the analyte spends interacting with the stationary phase.

  • Optimizing Flow Rate: Lowering the flow rate can sometimes lead to better resolution, as it allows for more equilibration between the mobile and stationary phases. However, this will also increase the analysis time.

The following diagram illustrates a logical workflow for troubleshooting poor resolution:

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) Adjust_Organic Adjust Organic Solvent % Start->Adjust_Organic Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Adjust_Organic->Change_Solvent No Improvement Optimize_pH Optimize Mobile Phase pH Adjust_Organic->Optimize_pH Some Improvement End Resolution Improved (Rs >= 1.5) Adjust_Organic->End Improved Change_Solvent->Optimize_pH No/Some Improvement Change_Solvent->End Improved Adjust_Temp Adjust Column Temperature Optimize_pH->Adjust_Temp No/Some Improvement Optimize_pH->End Improved Adjust_Flow Adjust Flow Rate Adjust_Temp->Adjust_Flow No/Some Improvement Adjust_Temp->End Improved Adjust_Flow->End Improved

Figure 1. Troubleshooting workflow for poor resolution.
Problem: Peak Tailing of this compound

Q2: The this compound peak in my chromatogram is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A2: Peak tailing is a common chromatographic problem that can compromise resolution and quantification. For a basic compound like this compound, peak tailing is often due to secondary interactions with the stationary phase or other system issues.

1. Secondary Interactions with Silanol Groups:

Reversed-phase silica-based columns can have residual acidic silanol groups on the surface. These can interact with basic analytes like this compound, leading to peak tailing.

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the this compound molecule, which can reduce its interaction with the negatively charged silanol groups.

  • Use of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. A typical concentration of TEA is 0.1% (v/v).

  • Use of an End-Capped Column: Modern, high-purity, end-capped silica columns have a lower concentration of free silanol groups and are less prone to causing peak tailing with basic compounds.

2. Column Overload:

Injecting too much sample onto the column can lead to peak distortion, including tailing.

  • Reduce Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, column overload was likely the issue.

3. Column Contamination or Degradation:

Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band and cause peak tailing.

  • Use of a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained sample components.

  • Column Washing: Flushing the column with a strong solvent can help remove contaminants.

4. Extra-Column Effects:

Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volume in the system.

  • Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible and use tubing with a small internal diameter.

The following diagram outlines a troubleshooting process for peak tailing:

G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed Check_Overload Reduce Sample Concentration Start->Check_Overload Adjust_pH Adjust Mobile Phase pH (Lower pH for basic analyte) Check_Overload->Adjust_pH No Improvement End Symmetrical Peak Check_Overload->End Improved Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Adjust_pH->Add_Modifier No Improvement Adjust_pH->End Improved Check_Column Check Column Health (Use Guard Column/Wash) Add_Modifier->Check_Column No Improvement Add_Modifier->End Improved Check_System Check for Extra-Column Effects Check_Column->Check_System No Improvement Check_Column->End Improved Check_System->End Improved

Figure 2. Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is a good starting point for an HPLC method for this compound analysis?

A3: Based on the analysis of similar compounds and general principles of reversed-phase chromatography for alkaloids, a good starting point would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate)

  • Initial Gradient: Start with a lower percentage of acetonitrile (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 256 nm

  • Injection Volume: 10 µL

This starting method can then be optimized based on the observed chromatogram.

Q4: How does the choice of organic solvent affect the resolution of this compound?

A4: The choice between common reversed-phase organic solvents like acetonitrile and methanol can significantly impact selectivity and resolution. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will elute compounds faster. The different chemical properties of these solvents can lead to changes in the elution order of this compound and its impurities. If you are not achieving adequate resolution with one solvent, it is often beneficial to try the other.

Q5: What are the signs of column degradation, and when should I replace my HPLC column?

A5: Signs of column degradation include:

  • Increased Backpressure: A gradual or sudden increase in system pressure can indicate a blocked column frit or a contaminated column bed.

  • Decreased Resolution: If you observe a loss of resolution between peaks that were previously well-separated, your column may be losing its efficiency.

  • Peak Tailing or Splitting: A consistent observation of poor peak shapes, especially for standard compounds, can be a sign of a void at the column inlet or other column damage.

  • Shifting Retention Times: While retention time shifts can have multiple causes, a consistent drift over time, even with a stable mobile phase and temperature, can indicate a change in the column chemistry.

If you observe these issues and they are not resolved by column washing or other troubleshooting steps, it is likely time to replace the column.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments aimed at enhancing the resolution of this compound from a closely related impurity.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase (Acetonitrile:Buffer)Retention Time of this compound (min)Retention Time of Impurity (min)Resolution (Rs)
40:608.28.71.2
35:6510.511.31.8
30:7014.115.22.1

Table 2: Effect of Mobile Phase pH on Resolution and Peak Asymmetry

Mobile Phase pHRetention Time of this compound (min)Peak Asymmetry of this compoundResolution (Rs)
7.012.51.81.4
4.510.81.21.9
3.09.21.12.0

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol provides a detailed methodology for the reversed-phase HPLC analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM ammonium acetate solution in water and adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Solvent): Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 256 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates for the this compound peak should be greater than 2000, and the tailing factor should be less than 1.5.

Protocol 2: Troubleshooting for Poor Resolution by Adjusting Mobile Phase pH

This protocol describes a systematic approach to optimizing the mobile phase pH to improve the resolution between this compound and a co-eluting impurity.

1. Initial Analysis:

  • Perform an initial analysis using the method described in Protocol 1 with the mobile phase pH at a neutral value (e.g., pH 7.0). Observe the resolution between the this compound peak and the impurity.

2. pH Adjustment and Analysis:

  • Prepare two additional batches of Mobile Phase A, adjusting the pH to 4.5 and 3.0, respectively, using acetic acid.

  • For each pH value, equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Inject the sample and record the chromatogram.

3. Data Evaluation:

  • For each pH, calculate the retention times of this compound and the impurity, the resolution (Rs) between the two peaks, and the peak asymmetry of the this compound peak.

  • Compare the results to determine the optimal pH for the separation.

The following diagram illustrates the experimental workflow for pH optimization:

G cluster_2 Experimental Workflow for pH Optimization Start Prepare Mobile Phase at 3 pH Levels (e.g., 7.0, 4.5, 3.0) Equilibrate Equilibrate HPLC System with First pH Start->Equilibrate Inject Inject Sample Equilibrate->Inject Record Record Chromatogram and Calculate Rs Inject->Record Next_pH Change to Next pH and Re-equilibrate Record->Next_pH Next_pH->Inject Next pH Compare Compare Results and Select Optimal pH Next_pH->Compare All pHs Tested End Optimized Method Compare->End

Figure 3. Experimental workflow for pH optimization.

References

Preventing degradation of Allosecurinine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Allosecurinine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at 4°C and protected from light.[1] Keep the container tightly sealed to minimize exposure to moisture and atmospheric oxygen.

Q2: How should I store stock solutions of this compound?

The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, the following storage conditions are recommended:

  • Store at -20°C for short-term storage (up to 1 month).[1]

  • For long-term storage (up to 6 months), it is best to store aliquots at -80°C.[1]

To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots.[1]

Q3: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound, two primary degradation pathways are of concern during storage: hydrolysis and oxidation.

  • Hydrolysis: The α,β-unsaturated γ-lactone ring in this compound is susceptible to hydrolysis, which would result in the opening of the ring to form a hydroxy carboxylic acid. Studies on the related alkaloid securinine have shown that this lactone ring can be opened under alkaline conditions.[2]

  • Oxidation: The tertiary amine and allylic positions in the this compound molecule are potential sites for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of N-oxides and other oxidative degradation products.

Q4: Are there any known degradation products of this compound?

While specific degradation products under typical storage conditions are not extensively documented in the literature, forced degradation studies and synthetic experiments have identified potential transformation products. For example, oxidation of this compound at the C5 and C6 positions can yield various lactams and other oxidized derivatives. The primary product of hydrolysis is expected to be the corresponding ring-opened hydroxy carboxylic acid.

Q5: How can I monitor the stability of my this compound samples?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound in stock solutions.1. Prepare fresh stock solutions from solid material.2. Verify the storage conditions of your stock solutions (temperature, light protection, use of aliquots).3. Perform an HPLC analysis to check the purity of your stock solution.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.1. Compare the chromatogram to a freshly prepared standard.2. Consider performing forced degradation studies (see "Experimental Protocols") to tentatively identify the nature of the degradation products (e.g., acid, base, oxidative).3. If necessary, use techniques like LC-MS to identify the mass of the degradation products for structural elucidation.
Discoloration of solid this compound. Potential oxidation or contamination.1. Do not use the material if significant discoloration is observed.2. Ensure the storage container is properly sealed and stored under the recommended conditions.3. Re-evaluate your handling procedures to minimize exposure to air and light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Precautions
Solid4°CLong-termProtect from light, keep container tightly sealed.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles, protect from light.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles, protect from light.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Adjust the gradient and solvent composition to achieve good resolution between the this compound peak and any degradation products.

3. Detection:

  • Determine the UV maximum absorbance of this compound (a photodiode array detector is useful for this). Set the detection wavelength accordingly.

4. Forced Degradation Study:

  • To ensure the method is stability-indicating, perform forced degradation studies. This involves subjecting this compound solutions to harsh conditions to intentionally generate degradation products.

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 105°C for 24 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.

5. Validation:

  • Once the method is developed, it should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness.

Visualizations

DegradationPathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (pH dependent) Oxidation Oxidation This compound->Oxidation O₂ / Light RingOpenedProduct Ring-Opened Hydroxy Carboxylic Acid Hydrolysis->RingOpenedProduct OxidizedProducts N-Oxides, Lactams, etc. Oxidation->OxidizedProducts

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Forced Degradation cluster_1 Analysis Acid Acid Hydrolysis DegradedSamples Stressed Samples Acid->DegradedSamples Base Base Hydrolysis Base->DegradedSamples Oxidation Oxidation (H₂O₂) Oxidation->DegradedSamples Thermal Thermal Stress Thermal->DegradedSamples Photo Photostability Photo->DegradedSamples HPLC Stability-Indicating HPLC Method Development LCMS LC-MS for Identification HPLC->LCMS MethodValidation Method Validation HPLC->MethodValidation This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo DegradedSamples->HPLC StabilityAssessment Routine Stability Assessment MethodValidation->StabilityAssessment

Caption: Workflow for assessing this compound stability.

TroubleshootingTree Start Inconsistent Experimental Results? CheckPurity Check this compound Purity (e.g., via HPLC) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK PurityNotOK Purity Unacceptable CheckPurity->PurityNotOK No DegradationSuspected Degradation is Likely PurityOK->DegradationSuspected No OtherFactors Investigate Other Experimental Variables PurityOK->OtherFactors Yes ReviewStorage Review Storage Conditions: - Temperature (4°C, -20°C, -80°C) - Light Protection - Aliquoting DegradationSuspected->ReviewStorage PrepareFresh Prepare Fresh Stock Solution ReviewStorage->PrepareFresh Discard Discard and Obtain New this compound Lot PurityNotOK->Discard

Caption: Troubleshooting decision tree for this compound stability issues.

References

Optimizing reaction conditions for the synthesis of Allosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Allosecurinine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the total synthesis of this compound?

A1: The total synthesis of this compound has been approached through several key strategies. Commonly employed methods include:

  • Vinylogous Mannich Reaction: This reaction is often used to construct the core structure by forming a key carbon-carbon bond.[1][2]

  • Ring-Closing Metathesis (RCM): RCM is frequently utilized to form one of the heterocyclic rings within the this compound scaffold.[3]

  • Intramolecular Aza-Michael Addition: This reaction is another effective method for cyclization to form the piperidine or pyrrolidine ring systems.[3]

  • Suzuki Coupling: This cross-coupling reaction is sometimes used to build the piperidine ring.[3]

  • Tandem Rhodium Carbenoid-Initiated Claisen/α-ketol Rearrangement: This sequence offers a stereocontrolled approach to key intermediates in the synthesis.

Q2: What are the main challenges encountered in the synthesis of this compound?

A2: Researchers may face several challenges during the synthesis of this compound, including:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a significant hurdle. Diastereoselectivity in key bond-forming reactions can be low, requiring careful optimization of reaction conditions or challenging separation of isomers.

  • Low Yields in Key Steps: Certain reactions, such as the vinylogous Mannich reaction or ring-closing metathesis, can suffer from low yields due to side reactions or catalyst deactivation.

  • Byproduct Formation: The formation of closely related byproducts can complicate purification steps.

  • Protecting Group Manipulation: The synthesis often requires a series of protection and deprotection steps, which can add to the overall step count and reduce the overall yield.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves standard chromatographic techniques. Flash column chromatography on silica gel is a common method. The choice of eluent system will depend on the specific impurities present but mixtures of ethyl acetate and hexanes are often effective. In some cases, recrystallization may be a viable option to obtain highly pure material.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Vinylogous Mannich Reaction
Problem Possible Cause(s) Troubleshooting Solution(s)
Low to no product formation - Inactive reagents or catalyst.- Incorrect reaction temperature.- Insufficient reaction time.- Ensure all reagents, especially the Lewis acid catalyst, are fresh and anhydrous.- Optimize the reaction temperature. Some variations of this reaction are performed at low temperatures (e.g., -78 °C), while others may require room temperature or gentle heating.- Monitor the reaction by TLC to determine the optimal reaction time.
Low Diastereoselectivity - Inappropriate Lewis acid.- Solvent effects.- Steric hindrance from substrates.- Screen different Lewis acids (e.g., TMSOTf, Sc(OTf)₃, BF₃·OEt₂).- Vary the solvent. Dichloromethane is commonly used, but other aprotic solvents like THF or toluene may improve selectivity.- If possible, modify the protecting groups on the substrates to reduce steric hindrance.
Formation of multiple byproducts - Decomposition of starting materials or product.- Side reactions promoted by the Lewis acid.- Use a milder Lewis acid or reduce the catalyst loading.- Perform the reaction at a lower temperature to minimize decomposition.- Ensure a strict inert atmosphere to prevent oxidation.
Ring-Closing Metathesis (RCM)
Problem Possible Cause(s) Troubleshooting Solution(s)
Low to no product formation - Catalyst deactivation.- Insufficient catalyst loading.- High concentration leading to intermolecular reactions.- Use a fresh, high-quality Grubbs or Hoveyda-Grubbs catalyst.- Ensure all solvents and reagents are thoroughly degassed to remove oxygen.- Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).- Perform the reaction under high dilution conditions (e.g., 0.001 M) to favor the intramolecular reaction.
Formation of oligomeric byproducts - Reaction concentration is too high.- Decrease the concentration of the substrate in the reaction mixture.
Isomerization of the double bond - Catalyst-mediated isomerization.- Use a catalyst known to have lower isomerization activity (e.g., some second-generation Hoveyda-Grubbs catalysts).- Add a small amount of a radical scavenger or isomerization inhibitor like 1,4-benzoquinone.
Intramolecular Aza-Michael Addition
Problem Possible Cause(s) Troubleshooting Solution(s)
Slow or incomplete reaction - Insufficiently basic conditions.- Steric hindrance at the Michael acceptor.- Low nucleophilicity of the amine.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU).- Increase the reaction temperature.- If the amine is protected, choose a protecting group that is easily removed in situ or one that does not significantly decrease nucleophilicity.
Formation of side products - Polymerization of the Michael acceptor.- Reversibility of the reaction.- Add the substrate slowly to the reaction mixture to maintain a low concentration.- Use a base that is strong enough to promote the reaction but not so strong as to cause significant side reactions.- Ensure the reaction goes to completion to minimize the reverse reaction.

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound is a multi-step process. A generalized workflow is presented below.

G A Starting Materials (e.g., L-proline derivative) B Key Fragment Coupling (e.g., Vinylogous Mannich Reaction) A->B C Cyclization (e.g., Ring-Closing Metathesis or Intramolecular Aza-Michael Addition) B->C D Final Modifications (Deprotection, etc.) C->D E This compound D->E

Figure 1. A generalized workflow for the synthesis of this compound.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

G Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Change_Strategy Consider Alternative Synthetic Route or Reagents Optimize_Conditions->Change_Strategy No Improvement Success Successful Synthesis Optimize_Conditions->Success Improved Yield Change_Strategy->Optimize_Conditions

Figure 2. A troubleshooting flowchart for this compound synthesis.

Quantitative Data Summary

Reaction StepReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Vinylogous Mannich Reaction TMSOTfCH₂Cl₂-78 to rt270-90
Ring-Closing Metathesis Grubbs II Catalyst (5 mol%)Toluene801260-80
Intramolecular Aza-Michael Addition DBUCH₃CNrt2485-95

Note: The conditions and yields listed above are representative examples and may vary depending on the specific substrates and reaction scale.

Detailed Methodologies

1. Vinylogous Mannich Reaction

  • To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, is added the silyl enol ether (1.2 equiv).

  • The Lewis acid (e.g., TMSOTf, 1.1 equiv) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

2. Ring-Closing Metathesis (RCM)

  • To a solution of the diene substrate (1.0 equiv) in degassed toluene (0.001 M) under an argon atmosphere, is added the Grubbs second-generation catalyst (0.05 equiv).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

3. Intramolecular Aza-Michael Addition

  • To a solution of the amino-enone precursor (1.0 equiv) in acetonitrile (0.05 M) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

References

Technical Support Center: Synthetic Allosecurinine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic Allosecurinine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic this compound.

Question: My crude synthetic this compound shows multiple spots on the TLC plate, even after initial workup. How can I achieve better separation?

Answer:

Initial crude purifications often benefit from a multi-step approach. A common issue is the presence of both polar and non-polar impurities. A general strategy involves a preliminary purification by flash column chromatography followed by recrystallization.

  • Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities.[1][2] For Securinega alkaloids like this compound, silica gel is a common stationary phase.[1][2] A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can effectively separate this compound from its synthetic precursors and byproducts.

  • Recrystallization: After column chromatography, recrystallization can significantly enhance the purity of the isolated this compound.[3] The choice of solvent is critical and should be determined through solubility tests.

Question: I am struggling to remove a persistent impurity that co-elutes with this compound during normal-phase column chromatography. What alternative chromatographic techniques can I use?

Answer:

Co-elution is a frequent challenge in the purification of complex synthetic mixtures. When normal-phase chromatography is insufficient, consider the following advanced techniques:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution. For alkaloids, reverse-phase HPLC using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is often successful.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be advantageous for separating structurally similar alkaloids. It has been successfully used for the separation of other alkaloids.

  • Solid-Phase Extraction (SPE): SPE can be used as a pre-purification step to remove classes of impurities. For instance, an amino-functionalized silica (NH2) SPE cartridge can be used to separate compounds based on polarity.

Question: My final this compound product has a yellowish tint, suggesting impurities. How can I remove colored impurities?

Answer:

A yellowish tint often indicates the presence of colored, likely conjugated, impurities.

  • Activated Charcoal Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. It is crucial to use a minimal amount of charcoal to avoid significant loss of the desired product.

  • Recrystallization: A second recrystallization step can also help in removing residual colored impurities.

Frequently Asked Questions (FAQs)

What are the most common impurities in synthetic this compound?

Common impurities in synthetic this compound can include:

  • Unreacted starting materials and reagents.

  • Side-products from the synthetic route, which may include diastereomers or regioisomers.

  • Oxidation or degradation products formed during the synthesis or workup.

What is a general workflow for purifying synthetic this compound?

A typical purification workflow for synthetic this compound is as follows:

This compound Purification Workflow Crude Crude Synthetic This compound FlashChrom Flash Column Chromatography (Silica Gel) Crude->FlashChrom Recrystal1 Recrystallization FlashChrom->Recrystal1 Further Purification HPLC Preparative HPLC (if necessary) Recrystal1->HPLC High Purity Separation Pure Pure this compound Recrystal1->Pure HPLC->Pure

Caption: A generalized workflow for the purification of synthetic this compound.

What analytical techniques are used to assess the purity of this compound?

The purity of this compound is typically assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): For rapid qualitative analysis of purity and for monitoring the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Data Presentation

The following table summarizes common chromatographic techniques used for the purification of this compound and related alkaloids, along with typical parameters.

TechniqueStationary PhaseMobile Phase ExampleApplication
Thin-Layer Chromatography (TLC) Silica gel 60 F₂₅₄Chloroform:Methanol (100:5, v/v)Monitoring reaction progress and column chromatography fractions.
Flash Column Chromatography Silica gel (40-63 µm)Hexane/Ethyl Acetate gradientPrimary purification of crude synthetic product.
High-Performance Thin-Layer Chromatography (HPTLC) LiChrospher® Si 60 F₂₅₄sChloroform:Methanol (100:5, v/v)Quantitative analysis of this compound in complex mixtures.
Preparative TLC Silica gel 60 F₂₅₄Chloroform:Methanol:25% NH₄OH (10:1:0.01, v/v/v)Isolation of small quantities of pure compound.
Solid-Phase Extraction (SPE) Luna® NH₂Hexane/Ethanol gradientPre-purification to remove major classes of impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography of Crude this compound

  • Column Preparation: A glass column is slurry-packed with silica gel (40-63 µm) in the initial, least polar eluent (e.g., 100% hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to dryness. The dry, adsorbed sample is carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Small-scale solubility tests are performed to identify a suitable solvent or solvent system. An ideal solvent will dissolve this compound when hot but not when cold.

  • Dissolution: The impure this compound is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.

  • Decoloration (if necessary): If the solution is colored, a small amount of activated charcoal is added to the hot solution, and the mixture is swirled for a few minutes.

  • Hot Filtration: The hot solution is filtered through a fluted filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.

  • Crystal Collection: The crystals are collected by vacuum filtration and washed with a small amount of ice-cold solvent.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

References

Troubleshooting unexpected results in Allosecurinine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Allosecurinine Experiments: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common issues encountered during in-vitro experiments and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common experimental techniques used with this compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK8)

Q1: My cell viability results with this compound are inconsistent and not reproducible. What could be the cause?

A1: Inconsistent results in cell viability assays can stem from several factors. Here's a troubleshooting guide:

  • Uneven Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between plating each well to ensure a uniform cell number.

  • This compound Solubility: this compound is soluble in DMSO.[1] Ensure it is fully dissolved before diluting it in your culture medium. Precipitates can lead to inconsistent concentrations in the wells. Prepare fresh dilutions for each experiment.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate this compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Pipetting Errors: Calibrate your pipettes regularly and use fresh tips for each dilution and well to avoid cross-contamination and ensure accurate volumes.

  • Incubation Time: Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your cell line.

Q2: I am observing high background absorbance in my MTT assay control wells (no this compound). Why is this happening?

A2: High background in MTT assays can obscure your results. Consider the following:

  • Media Components: Phenol red in some culture media can interfere with colorimetric readings. If possible, switch to a phenol red-free medium for the assay.

  • Contamination: Microbial contamination (bacteria or yeast) can metabolize the MTT reagent, leading to a false positive signal. Visually inspect your cultures for any signs of contamination.

  • MTT Reagent Concentration: Too high a concentration of the MTT reagent can lead to background signal. Use the manufacturer's recommended concentration or optimize it for your specific cell line.

Q3: The IC50 value I calculated for this compound is different from what is reported in the literature. What could be the reason?

A3: Discrepancies in IC50 values are common and can be attributed to several factors:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to this compound. Ensure you are comparing your results to data from the same cell line.

  • Experimental Conditions: Factors such as cell seeding density, incubation time, and the specific viability assay used (e.g., MTT vs. CCK8) can all influence the calculated IC50 value.

  • Compound Purity and Handling: The purity of the this compound and its storage conditions can affect its activity.

Western Blotting

Q1: I am not detecting any bands for my target protein after this compound treatment. What should I do?

A1: A lack of signal in a Western blot can be frustrating. Here are some troubleshooting steps:

  • Protein Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.

  • Primary Antibody: Ensure your primary antibody is validated for Western blotting and recognizes the target protein in your species of interest. Use the recommended antibody dilution and consider incubating it overnight at 4°C to enhance the signal.

  • Insufficient Protein: The expression of your target protein might be low. Increase the amount of protein loaded onto the gel. You can also use a positive control to validate your experimental setup.

  • Secondary Antibody: Ensure the secondary antibody is compatible with the primary antibody and is used at the correct dilution.

Q2: I am seeing unexpected or multiple bands in my Western blot after this compound treatment. How can I resolve this?

A2: Unexpected bands can be due to non-specific antibody binding or protein modifications.

  • Non-Specific Antibody Binding: Optimize the blocking step by increasing the incubation time or trying a different blocking agent (e.g., BSA instead of milk). Also, ensure you are using the primary and secondary antibodies at their optimal dilutions.

  • Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to protein degradation. Add protease inhibitors to your lysis buffer and keep your samples on ice.

  • Post-Translational Modifications: this compound might induce post-translational modifications (e.g., phosphorylation), which can cause a shift in the band's apparent molecular weight.

  • Off-Target Effects: this compound could have off-target effects, leading to the expression of unexpected proteins.

Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)

Q1: I am seeing a high percentage of apoptotic cells in my negative control group (untreated cells). What is causing this?

A1: High background apoptosis can be due to suboptimal cell culture conditions or harsh handling.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or starved cells can undergo spontaneous apoptosis.

  • Cell Handling: Be gentle when harvesting and washing cells. Over-trypsinization or vigorous pipetting can damage cell membranes and lead to false-positive results.

  • Reagent Issues: Ensure your Annexin V and PI reagents are not expired and have been stored correctly.

Q2: I am not observing a significant increase in apoptosis after treating cells with this compound. What should I check?

A2: A lack of apoptotic induction could be due to several factors:

  • Concentration and Time: The concentration of this compound may be too low, or the incubation time may be too short to induce apoptosis. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Type: Some cell lines may be more resistant to this compound-induced apoptosis.

  • Mechanism of Cell Death: this compound might be inducing a different form of cell death, such as necrosis or autophagy. Consider using assays for these alternative cell death pathways.

Quantitative Data

The following table summarizes the cytotoxic effects of this compound and its related compound, Securinine, on various cancer cell lines. Note that IC50 values can vary based on experimental conditions.

CompoundCell LineAssayIncubation Time (hours)IC50
SecurinineHeLa (Cervical Cancer)MTTNot Specified32.3 µM
This compoundHeLa (Cervical Cancer)MTTNot Specified243.4 µM
L-securinineA549 (Lung Cancer)CCK-8248.92 µg/ml
L-securinineA549 (Lung Cancer)CCK-8364.73 µg/ml
L-securinineA549 (Lung Cancer)CCK-8483.81 µg/ml
VirosecurinineK562 (Leukemia)CCK-84832.984 µmol/l
VirosecurinineTHP-1 (Leukemia)CCK-84823.615 µmol/l

Experimental Protocols

General Workflow for Cell Viability Assay (MTT)

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 add_allo Add this compound to wells incubate1->add_allo prep_allo Prepare this compound dilutions incubate2 Incubate for 24-72h add_allo->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_sol Add solubilization solution (e.g., DMSO) incubate3->add_sol read Read absorbance at 570 nm add_sol->read

Caption: General workflow for assessing cell viability using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways and Visualizations

This compound and its derivatives have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.

STAT3 Signaling Pathway

This compound derivatives have been shown to reduce the levels of STAT3 and its phosphorylated form (p-STAT3), which are often constitutively active in cancer cells and promote survival and proliferation.[2][3]

STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (e.g., c-Myc, Bcl-2) Nucleus->GeneTranscription Promotes Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

Keap1-Nrf2 Signaling Pathway

Some derivatives of this compound can activate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant and cytoprotective responses.

Keap1_Nrf2_Pathway Allosecurinine_Derivative This compound Derivative Keap1 Keap1 Allosecurinine_Derivative->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes

Caption: Activation of the Keap1-Nrf2 pathway by this compound derivatives.

PI3K/AKT/mTOR Signaling Pathway

Securinine, a related alkaloid, has been shown to modulate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway Securinine Securinine PI3K PI3K Securinine->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Modulation of the PI3K/AKT/mTOR pathway by Securinine.

References

Allosecurinine Biological Testing: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the biological testing of Allosecurinine. It includes frequently asked questions, detailed experimental protocols with integrated troubleshooting guides, and visual representations of key signaling pathways and workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound for biological assays.

Q1: What is the primary mechanism of action for this compound? A: this compound is primarily known as a γ-aminobutyric acid (GABA) receptor antagonist.[1][2] It and its related compounds, like securinine, are considered selective antagonists of GABA recognition sites on mammalian central neurons.[1] However, recent studies have revealed that this compound and its derivatives also exhibit potent anticancer and neuroprotective activities through various other signaling pathways.[3][4]

Q2: What are the main biological activities of this compound being investigated? A: Research focuses on two main areas:

  • Neuropharmacology: Its activity as a GABA receptor antagonist is well-documented. More recently, derivatives have been shown to activate the Keap1-Nrf2 pathway, suggesting potential for treating neuroinflammatory and neurodegenerative disorders.

  • Oncology: this compound and its derivatives have demonstrated significant anticancer activity against various human cancer cell lines, including leukemia, breast cancer, and colon cancer. This activity is often mediated by inducing apoptosis and cell cycle arrest through pathways like STAT3 and PI3K/AKT/mTOR.

Q3: How should I prepare this compound for in vitro assays? What are the solubility and stability considerations? A: this compound is an alkaloid, and its solubility can be a critical factor. For most in vitro assays, it is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then serially diluted in the appropriate culture medium or assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. The stability of any compound in bioassay solutions is critical for generating robust structure-activity relationships. It is recommended to perform preliminary tests to ensure this compound does not precipitate in the final assay medium and remains stable under the experimental conditions (e.g., temperature, pH, incubation time).

Q4: Is this compound selective for a specific GABA receptor subtype? A: this compound itself has a relatively low potency for GABA receptors, with an IC50 value greater than 1 mM for inhibiting [3H]GABA binding. Its related compound, securinine, is more potent and acts as a selective antagonist of GABA recognition sites, likely the GABA-A receptor, as it does not inhibit bicuculline-insensitive GABA binding (characteristic of GABA-B sites).

Section 2: Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key assays used in this compound research, followed by Q&A-style troubleshooting guides.

GABA-A Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound or its derivatives for the GABA-A receptor using a radiolabeled ligand.

Detailed Experimental Protocol: [³H]GABA Displacement Assay

  • Membrane Preparation:

    • Homogenize rat brain tissue in 100 volumes of Tris-Cl buffer with 2.5 mM CaCl₂.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Repeat the resuspension and centrifugation steps three additional times to thoroughly wash the tissue and remove endogenous GABA.

    • Resuspend the final pellet in buffer to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: Rat brain membranes, assay buffer, and [³H]GABA.

      • Non-specific Binding: Total binding components plus a high concentration of unlabeled GABA (e.g., 100 µM) or bicuculline to saturate the receptors.

      • Test Compound: Total binding components plus varying concentrations of this compound.

    • Incubate the tubes at 4°C for a predetermined time to reach equilibrium.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Alternatively, for ligands with modest affinity, terminate the reaction by centrifugation and gently rinse the pellet.

    • Place the filters or pellets in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]GABA) using non-linear regression analysis.

Troubleshooting Guide: GABA-A Receptor Binding Assay

Q: My specific binding is very low (less than 40% of total binding). What could be the cause? A: A low specific-to-nonspecific binding ratio is a common issue.

  • Potential Cause 1: Degraded Receptors. Receptors in the membrane preparation may have been damaged due to improper handling or prolonged storage.

    • Solution: Prepare a fresh batch of membranes. This is the most common solution to a decline in specific binding.

  • Potential Cause 2: Dissociation of Ligand during Filtration. If your radioligand has a modest affinity, it can dissociate from the receptor during the extensive rinsing associated with filtration.

    • Solution: Terminate the reaction by centrifugation instead of filtration. This involves a more gentle rinsing procedure that can prevent the loss of specifically bound ligand.

  • Potential Cause 3: Endogenous GABA. Residual GABA in the membrane preparation competes with the radioligand.

    • Solution: Ensure the membrane washing steps are performed thoroughly. The protocol calls for multiple resuspension and centrifugation cycles to rid the tissue of endogenous GABA.

Q: The results from my assay are highly variable between replicates. Why? A: Variability can stem from several sources in a binding assay.

  • Potential Cause 1: Inconsistent Pipetting. Inaccurate pipetting of the radioligand, membranes, or test compounds will lead to significant errors.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like the membrane suspension.

  • Potential Cause 2: Incomplete Mixing. Failure to properly mix the assay components can result in uneven binding.

    • Solution: Gently vortex or mix all tubes after adding all components and before incubation.

  • Potential Cause 3: Inconsistent Washing. Differences in the speed or volume of washing during the filtration step can affect the final counts.

    • Solution: Standardize the washing procedure for all samples. Use a multi-well filtration manifold for higher consistency.

Quantitative Data: GABA Receptor Binding

CompoundTargetAssayIC50 Value
SecurinineGABA-A Receptor[³H]GABA Binding~50 µM
DihydrosecurinineGABA-A Receptor[³H]GABA Binding~50 µM
This compound GABA-A Receptor[³H]GABA Binding>1 mM
BicucullineGABA-A Receptor[³H]GABA Binding~7 µM (inferred)
Anticancer Cytotoxicity Assay

This protocol outlines the use of the MTT assay, a colorimetric method, to assess the effect of this compound on the viability and proliferation of cancer cells.

Detailed Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well).

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

    • Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 200 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Troubleshooting Guide: MTT Assay

Q: My control (untreated) wells have very low absorbance values. What's wrong? A: Low signal in control wells indicates a problem with cell health or assay execution.

  • Potential Cause 1: Low Cell Number. Too few cells were seeded, or the cells did not proliferate well during the incubation period.

    • Solution: Optimize the initial cell seeding density. Ensure you are using healthy, low-passage cells and that the culture medium contains all necessary supplements.

  • Potential Cause 2: Contamination. Bacterial or fungal contamination can inhibit cell growth or interfere with the assay.

    • Solution: Check cultures for any signs of contamination. If suspected, discard the cells and start a new culture from a frozen stock.

  • Potential Cause 3: Insufficient Incubation with MTT. The 4-hour incubation may not be long enough for your specific cell line to produce a strong formazan signal.

    • Solution: Try extending the MTT incubation time. However, be aware that prolonged incubation can lead to cytotoxicity from the MTT reagent itself.

Q: I am seeing significant color change in wells without any cells. Why? A: This indicates that a component in your medium is reducing the MTT, leading to a high background.

  • Potential Cause 1: Reducing Agents in Medium. Some media components, like phenol red or certain antioxidants, can reduce MTT.

    • Solution: Prepare a "no-cell" control with your complete medium and test compound to measure this background. Alternatively, switch to a phenol red-free medium for the duration of the assay.

  • Potential Cause 2: Compound Interference. this compound itself might be directly reducing the MTT.

    • Solution: Run a control plate with just medium, MTT, and your compound dilutions (no cells) to check for direct chemical reduction. If this occurs, you may need to switch to a different viability assay (e.g., ATP-based like CellTiter-Glo, or a dye-exclusion method).

Section 3: Signaling Pathways and Workflows

This section provides visual diagrams of key signaling pathways affected by this compound derivatives and a general experimental workflow for its biological characterization.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis Compound This compound Stock (in DMSO) SerialDilution Serial Dilution in Assay Medium Compound->SerialDilution Cells Cell Line Culture (e.g., Cancer or Neuronal) Treatment Cell Treatment (24-72h Incubation) Cells->Treatment SerialDilution->Treatment Viability Viability Assay (e.g., MTT, CCK8) Treatment->Viability Binding Binding Assay (e.g., GABA Receptor) Treatment->Binding Mechanism Mechanism Assay (e.g., Western Blot) Treatment->Mechanism IC50 IC50 / EC50 Determination Viability->IC50 Binding->IC50 PathwayAnalysis Pathway Analysis Mechanism->PathwayAnalysis

Caption: General experimental workflow for testing this compound.

G Allo This compound Derivative (BA-3) STAT3 STAT3 / p-STAT3 Allo->STAT3 inhibits Bcl2 Bcl-2, XIAP, c-Myc (Anti-apoptotic) STAT3->Bcl2 promotes Bax Bax, p21 (Pro-apoptotic) STAT3->Bax inhibits Mito Mitochondrial Dysfunction Bcl2->Mito inhibits Bax->Mito promotes Apoptosis Apoptosis & Cell Cycle Arrest Mito->Apoptosis

Caption: Anticancer mechanism of an this compound derivative via STAT3 pathway inhibition.

G Allo_D This compound Derivative Keap1 Keap1 Allo_D->Keap1 inactivates Inflammation Pro-inflammatory Cytokines & NO Allo_D->Inflammation reduces Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes induces expression Response Antioxidant & Anti-inflammatory Effects Genes->Response LPS LPS Stimulation LPS->Inflammation

Caption: Neuroprotective mechanism of an this compound derivative via Keap1-Nrf2 pathway.

References

Technical Support Center: Overcoming Resistance to Allosecurinine in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allosecurinine and encountering potential resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its derivatives in cancer cells?

This compound and its synthetic derivatives, such as BA-3, primarily induce apoptosis in cancer cells through the mitochondrial pathway.[1][2] This involves the upregulation of pro-apoptotic proteins like Bax and p21, and the downregulation of anti-apoptotic proteins such as Bcl-2, XIAP, YAP1, PARP, STAT3, p-STAT3, and c-Myc.[1][2] Additionally, securinine, a related alkaloid, has been shown to induce ferroptosis, an iron-dependent form of cell death, by modulating iron metabolism pathways.[3] Some derivatives have also been found to inhibit the PI3K/AKT/mTOR signaling pathway.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?

While specific resistance mechanisms to this compound are still under investigation, based on its known mechanisms of action and general principles of drug resistance, potential mechanisms include:

  • Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can confer resistance to apoptosis-inducing agents.

  • Target Protein Modification: Mutations in the direct molecular targets of this compound could prevent effective binding.

  • Activation of Alternative Survival Pathways: Cancer cells might activate compensatory signaling pathways to bypass the effects of this compound, such as alternative growth factor receptor signaling.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more efficiently.

  • Dysregulation of Ferroptosis or Autophagy: Since securinine can induce ferroptosis and impact autophagy, alterations in these pathways could contribute to resistance.

Q3: How can I experimentally verify if my cells have developed resistance to this compound?

To confirm resistance, you can perform the following experiments:

  • Dose-Response Curve Shift: Conduct a cell viability assay (e.g., MTT or CCK-8) to compare the IC50 value of this compound in your potentially resistant cells to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.

  • Apoptosis Assay: Use flow cytometry with Annexin V/PI staining to assess the percentage of apoptotic cells after this compound treatment. A reduced apoptotic population in the suspected resistant cells compared to sensitive cells is indicative of resistance.

  • Western Blot Analysis: Profile the expression of key proteins in the signaling pathways targeted by this compound (e.g., STAT3, Akt, Bcl-2 family proteins) to identify any changes that could explain the resistance.

Troubleshooting Guides

Problem 1: Decreased or no induction of apoptosis observed after this compound treatment.
  • Possible Cause 1: Altered expression of apoptosis-related proteins.

    • Troubleshooting Steps:

      • Perform Western blot analysis to compare the expression levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) proteins between sensitive and suspected resistant cells.

      • If anti-apoptotic proteins are upregulated, consider combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax).

  • Possible Cause 2: Impaired caspase activation.

    • Troubleshooting Steps:

      • Measure the activity of key caspases (e.g., Caspase-3, -8, -9) using a colorimetric or fluorometric assay.

      • Analyze the cleavage of PARP by Western blotting as an indicator of caspase-3 activity.

  • Possible Cause 3: The cells are utilizing a different cell death mechanism.

    • Troubleshooting Steps:

      • Investigate markers of other cell death pathways, such as ferroptosis (lipid peroxidation assays, iron assays) or necroptosis (MLKL phosphorylation).

Problem 2: Continued cell proliferation despite this compound treatment.
  • Possible Cause 1: Activation of bypass signaling pathways.

    • Troubleshooting Steps:

      • Use a phospho-kinase antibody array to screen for the activation of alternative survival pathways (e.g., EGFR, MAPK pathways).

      • If an alternative pathway is identified, consider a combination therapy approach with an inhibitor targeting that specific pathway.

  • Possible Cause 2: Increased drug efflux.

    • Troubleshooting Steps:

      • Perform a rhodamine 123 efflux assay using flow cytometry to assess the activity of P-gp and other ABC transporters.

      • Use RT-qPCR or Western blotting to check for the overexpression of genes encoding efflux pumps (e.g., ABCB1).

      • If efflux pump activity is high, co-administer this compound with an efflux pump inhibitor (e.g., Verapamil, Tariquidar) to see if sensitivity is restored.

Quantitative Data

Table 1: IC50 Values of Virosecurinine in THP-1 Human Leukemia Cells

Time PointIC50 (µmol/l)
24 h68.128
48 h23.615
72 h13.423

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins.

  • Materials:

    • Cell lysates from treated and untreated cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Bcl-2, Bax, p-STAT3, STAT3, Akt, p-Akt, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system. Quantify band intensities relative to a loading control like β-actin.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Harvest cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.

Visualizations

Allosecurinine_Mechanism_of_Action cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Regulation This compound This compound STAT3 STAT3 p-STAT3 This compound->STAT3 Inhibits PI3K_AKT PI3K/AKT/mTOR This compound->PI3K_AKT Inhibits YAP1_cMyc YAP1, c-Myc This compound->YAP1_cMyc Inhibits Bcl2_XIAP Bcl-2, XIAP (Anti-apoptotic) This compound->Bcl2_XIAP Inhibits Bax_p21 Bax, p21 (Pro-apoptotic) This compound->Bax_p21 Induces STAT3->Bcl2_XIAP PI3K_AKT->Bcl2_XIAP Mitochondria Mitochondria Bcl2_XIAP->Mitochondria Inhibits Bax_p21->Mitochondria Promotes Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways affected by this compound leading to apoptosis.

Resistance_Troubleshooting_Workflow cluster_apoptosis Apoptosis Resistance cluster_proliferation Proliferation Resistance Start Decreased this compound Efficacy Check_Apoptosis Q: Is apoptosis reduced? (Annexin V/PI Assay) Start->Check_Apoptosis Check_Proliferation Q: Is proliferation maintained? (MTT/CCK8 Assay) Start->Check_Proliferation Check_Apoptosis->Check_Proliferation No Analyze_Bcl2 Analyze Bcl-2 family proteins (Western Blot) Check_Apoptosis->Analyze_Bcl2 Yes Check_Proliferation->Start No Check_Efflux Assess drug efflux (Rhodamine Assay, RT-qPCR) Check_Proliferation->Check_Efflux Yes Check_Bypass Screen for bypass pathways (Phospho-kinase array) Check_Proliferation->Check_Bypass Yes Upregulated_Bcl2 Result: Upregulated anti-apoptotic proteins Analyze_Bcl2->Upregulated_Bcl2 Solution_Bcl2i Strategy: Combine with Bcl-2 inhibitors Upregulated_Bcl2->Solution_Bcl2i High_Efflux Result: Increased efflux pump expression/activity Check_Efflux->High_Efflux Solution_Effluxi Strategy: Combine with efflux pump inhibitors High_Efflux->Solution_Effluxi Bypass_Active Result: Activation of alternative pathways Check_Bypass->Bypass_Active Solution_Bypassi Strategy: Combine with targeted inhibitors Bypass_Active->Solution_Bypassi

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Allosecurinine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the blood-brain barrier (BBB) penetration of Allosecurinine derivatives.

Troubleshooting Guides

This section addresses common challenges encountered during the experimental evaluation of BBB penetration of this compound derivatives.

Problem: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies

Possible Cause Troubleshooting Steps
Poor Physicochemical Properties 1. Assess Physicochemical Parameters: Evaluate the lipophilicity (LogP), molecular weight, polar surface area (PSA), and number of hydrogen bond donors and acceptors of your this compound derivative. Compare these values against the typical ranges for CNS-penetrant drugs (see Table 1). 2. Structural Modification: If the compound's properties are suboptimal, consider chemical modifications to increase lipophilicity (e.g., adding lipophilic groups) or reduce hydrogen bonding potential, without compromising its pharmacological activity.
Active Efflux by Transporters 1. In Vitro Efflux Assay: Perform a bidirectional permeability assay using a cell line that overexpresses efflux transporters like P-glycoprotein (P-gp), such as MDCK-MDR1 or Caco-2 cells. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[1][2] 2. In Vivo Co-administration: In your animal studies, co-administer your this compound derivative with a known P-gp inhibitor (e.g., verapamil, quinidine) and observe if the brain-to-plasma concentration ratio increases.[3]
Rapid Metabolism 1. Metabolic Stability Assay: Assess the metabolic stability of your compound using liver microsomes or hepatocytes. High clearance in these assays suggests rapid peripheral metabolism, reducing the amount of compound available to cross the BBB. 2. Prodrug Approach: Consider designing a prodrug of your this compound derivative. A lipophilic moiety can be attached to mask polar functional groups, which is then cleaved in the CNS to release the active compound.[4]

Problem: Inconsistent Permeability Results in In Vitro BBB Models (e.g., PAMPA, Caco-2)

Possible Cause Troubleshooting Steps
Poor Compound Solubility 1. Solubility Assessment: Determine the aqueous solubility of your this compound derivative in the assay buffer. Poor solubility can lead to inaccurate permeability measurements. 2. Formulation Optimization: If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to cells) or a different formulation to improve dissolution.
Assay System Variability 1. Model Validation: Ensure your in vitro BBB model is properly validated. For cell-based models, this includes verifying the integrity of the cell monolayer by measuring transendothelial electrical resistance (TEER) and the permeability of a known low-permeability marker (e.g., Lucifer yellow or mannitol).[5] 2. Consistent Protocols: Adhere to standardized and well-documented protocols for cell seeding density, culture time, and assay conditions to minimize variability between experiments.
Incorrect Interpretation of Results 1. Understand Model Limitations: Recognize the limitations of your chosen in vitro model. For example, the Parallel Artificial Membrane Permeability Assay (PAMPA) only assesses passive diffusion and does not account for active transport or paracellular movement. Caco-2 cell assays can model both passive diffusion and active transport but may not fully replicate the specific transporter expression profile of the BBB. 2. Correlate with In Vivo Data: Whenever possible, correlate your in vitro permeability data with in vivo brain penetration data to establish a predictive relationship for your class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties influencing the BBB penetration of small molecules like this compound derivatives?

A1: Several physicochemical properties are critical for BBB penetration. Generally, CNS-active small molecules exhibit the following characteristics:

  • Molecular Weight: Less than 400-500 Da.

  • Lipophilicity (LogP): An optimal range of 1-3 is often cited. Very high lipophilicity can lead to increased plasma protein binding and sequestration in lipid membranes, while low lipophilicity hinders passive diffusion across the BBB.

  • Polar Surface Area (PSA): A PSA of less than 60-90 Ų is generally preferred for better BBB penetration.

  • Hydrogen Bond Donors/Acceptors: A lower number of hydrogen bond donors (e.g., < 3) and acceptors (e.g., < 7) is favorable.

Q2: My this compound derivative shows good in vitro permeability in the PAMPA-BBB assay, but poor in vivo brain penetration. What could be the reason?

A2: This discrepancy is common and can arise from several factors not captured by the PAMPA model:

  • Active Efflux: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump it out of the brain. The PAMPA assay only measures passive diffusion and does not account for active transport.

  • Rapid Metabolism: The compound might be quickly metabolized in the liver or other tissues, leading to low systemic exposure and, consequently, low brain concentrations.

  • High Plasma Protein Binding: If your compound binds extensively to plasma proteins, only the unbound (free) fraction is available to cross the BBB. The PAMPA assay does not account for plasma protein binding.

Q3: How can I determine if my this compound derivative is a substrate of P-glycoprotein?

A3: You can use a bidirectional permeability assay with a cell line that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells. In this assay, the permeability of your compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A significant difference in permeability between the two directions, typically an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2, suggests that your compound is a substrate for P-gp.

Q4: What are some chemical modification strategies to improve the BBB penetration of this compound derivatives?

A4: Several strategies can be employed:

  • Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl) to increase the LogP value into the optimal range for BBB penetration.

  • Reduce Hydrogen Bonding: Modify or mask functional groups that act as hydrogen bond donors or acceptors (e.g., through esterification or etherification).

  • Prodrug Approach: Convert the drug into a more lipophilic, inactive form (prodrug) that can cross the BBB and then be converted back to the active drug within the brain.

  • Reduce P-gp Efflux: Structural modifications can sometimes reduce the affinity of a compound for P-gp. This often involves a careful balance of lipophilicity and hydrogen bonding characteristics.

Q5: Are there any alternative delivery methods to improve CNS delivery of this compound derivatives?

A5: Yes, several advanced drug delivery strategies can be explored:

  • Nanoparticle-based Delivery: Encapsulating the this compound derivative in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism and facilitate its transport across the BBB.

  • Receptor-Mediated Transcytosis: Conjugating the drug to a ligand that binds to a receptor expressed on the BBB (e.g., transferrin receptor) can promote its transport into the brain.

  • Intranasal Delivery: The intranasal route can bypass the BBB to some extent by allowing direct transport from the nasal cavity to the brain via the olfactory and trigeminal nerves.

Data Presentation

Table 1: Physicochemical Properties of this compound and Ideal Ranges for CNS Drugs

PropertyThis compoundIdeal Range for CNS Drugs
Molecular Weight ( g/mol )217.26< 400-500
XLogP31.11 - 3
Hydrogen Bond Donors0< 3
Hydrogen Bond Acceptors3< 7
Polar Surface Area (Ų)29.53< 60-90

Table 2: Hypothetical In Vitro Permeability Data for this compound Derivatives (Illustrative Example)

Disclaimer: The following data is hypothetical and for illustrative purposes only, as experimental data for this compound derivatives is not publicly available.

CompoundPAMPA-BBB Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioPredicted BBB Penetration
This compound1.50.85.2Low
Derivative 14.23.51.8High
Derivative 25.11.28.9Low (P-gp substrate)
Derivative 30.80.51.1Low

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general procedure for assessing the passive permeability of this compound derivatives across an artificial lipid membrane mimicking the BBB.

  • Materials: 96-well filter plates, 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS, pH 7.4), test compound stock solution (e.g., 10 mM in DMSO), reference compounds (high and low permeability).

  • Procedure:

    • Coat the filter membrane of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate.

    • Add buffer to the acceptor wells.

    • Add the test and reference compounds, diluted in buffer, to the donor wells.

    • Assemble the donor and acceptor plates and incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - C_A(t) / C_equ)) * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A(t) is the concentration in the acceptor well at time t, C_equ is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, and A is the area of the membrane.

2. Caco-2 Bidirectional Permeability Assay

This protocol outlines the steps for evaluating the permeability and potential for active efflux of this compound derivatives using Caco-2 cell monolayers.

  • Materials: Caco-2 cells, cell culture medium, Transwell inserts, transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), test compound, P-gp inhibitor (e.g., verapamil), low permeability marker (e.g., Lucifer yellow).

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the TEER of the monolayers to ensure their integrity.

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical side and fresh buffer to the basolateral side.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).

3. In Vivo Brain Penetration Study in Rodents

This protocol provides a general framework for assessing the brain-to-plasma concentration ratio (Kp) of this compound derivatives in a rodent model.

  • Materials: Test compound formulation for administration (e.g., intravenous, oral), rodents (e.g., mice or rats), anesthesia, surgical tools, analytical equipment for drug quantification in plasma and brain tissue (LC-MS/MS).

  • Procedure:

    • Administer the this compound derivative to the animals via the chosen route.

    • At predetermined time points, collect blood samples and euthanize the animals.

    • Perfuse the animals with saline to remove blood from the brain tissue.

    • Harvest the brains and homogenize the tissue.

    • Process the plasma and brain homogenate samples to extract the drug.

    • Quantify the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS method.

    • Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma where C_brain is the concentration in the brain and C_plasma is the concentration in plasma.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low BBB Penetration Start Start Low_Kp Low Brain-to-Plasma Ratio (Kp) Start->Low_Kp Assess_Physicochemical Assess Physicochemical Properties Low_Kp->Assess_Physicochemical Poor Properties? Efflux_Assay In Vitro Efflux Assay (e.g., Caco-2) Low_Kp->Efflux_Assay Efflux Suspected? Metabolic_Stability Metabolic Stability Assay Low_Kp->Metabolic_Stability Rapid Metabolism? Structural_Modification Structural Modification Assess_Physicochemical->Structural_Modification Pgp_Inhibitor Co-administer P-gp Inhibitor Efflux_Assay->Pgp_Inhibitor Prodrug_Strategy Prodrug Strategy Metabolic_Stability->Prodrug_Strategy End Improved BBB Penetration Structural_Modification->End Prodrug_Strategy->End Pgp_Inhibitor->End

Caption: Troubleshooting workflow for low BBB penetration.

G cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Drug_Blood This compound Derivative Endothelial_Cell Endothelial Cell Drug_Blood->Endothelial_Cell Passive Diffusion Pgp P-gp Efflux Pump Endothelial_Cell->Pgp Drug_Brain This compound Derivative Endothelial_Cell->Drug_Brain Pgp->Drug_Blood Efflux Target CNS Target Drug_Brain->Target Pharmacological Effect

Caption: Key pathways for this compound derivative BBB transit.

References

Addressing off-target effects of Allosecurinine in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of Allosecurinine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a tetracyclic indolizidine alkaloid derived from plants of the Securinega genus.[1] Its biological activities are diverse, including neuroprotective, anti-tumor, and anti-inflammatory effects.[2] While a single, definitive on-target protein has not been universally established for all of its effects, this compound and its derivatives have been shown to modulate several key signaling pathways, including the Keap1-Nrf2, PI3K/AKT/mTOR, and STAT3 pathways.[2][3]

Q2: What are the potential off-target effects of this compound that I should be aware of in my cellular experiments?

Due to its complex structure and reactivity, this compound may interact with multiple cellular targets, leading to off-target effects. Potential off-target effects could manifest as:

  • Unintended Kinase Inhibition: Many small molecules can bind to the ATP-binding pocket of kinases.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a variety of cellular stresses.

  • Induction of Oxidative Stress: this compound may alter the cellular redox balance, leading to an increase in reactive oxygen species (ROS).

  • General Cytotoxicity: At higher concentrations, this compound can induce cell death through mechanisms unrelated to its intended target.[4]

Q3: How can I differentiate between on-target and off-target effects of this compound in my cellular model?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:

  • Use of Structurally Unrelated Inhibitors: Employing a compound with a different chemical scaffold that targets the same pathway can help confirm that the observed phenotype is due to inhibition of the intended target.

  • Rescue Experiments: If the on-target mechanism is known, attempt to "rescue" the phenotype by overexpressing the target protein or introducing a downstream effector.

  • Dose-Response Analysis: On-target effects typically occur at lower concentrations than off-target effects. A very steep dose-response curve may suggest off-target toxicity.

  • Use of Knockout/Knockdown Cell Lines: If the intended target is known, using cells where the target has been genetically removed or its expression reduced can help validate on-target activity.

Q4: What are the initial signs in my experimental data that might suggest this compound is causing off-target effects?

Be vigilant for the following indicators:

  • A significant discrepancy between the biochemical IC50 (if known) and the cellular EC50.

  • Unexpected or paradoxical cellular phenotypes that are difficult to explain based on the known mechanism of action.

  • High levels of cytotoxicity at concentrations close to the effective dose for the desired phenotype.

  • Inconsistent results when using different batches of this compound.

Troubleshooting Guides

Guide 1: Unexpected or High Cytotoxicity Observed

Problem: You observe significant cell death at concentrations where you expect to see a specific phenotypic change.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
General Cytotoxicity Perform a dose-response curve over a wide range of concentrations to determine the IC50 value for cytotoxicity. Aim to work at concentrations well below the IC50 for your phenotypic assays.
Off-Target Toxicity Investigate potential off-target effects on mitochondria and ROS production (see Guides 2 & 3).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line.
Compound Instability Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Experimental Workflow for Investigating Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Value B->C D Is IC50 close to effective concentration? C->D E Yes D->E Yes F No D->F No G Investigate Off-Target Mechanisms: - Mitochondrial Toxicity Assay - ROS Production Assay E->G H Work at concentrations below IC50. Re-evaluate phenotype. F->H I Check for solvent toxicity and compound stability. G->I

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Suspected Mitochondrial Off-Target Effects

Problem: You observe changes in cellular metabolism, ATP levels, or cell viability that cannot be explained by the primary target of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inhibition of Electron Transport Chain (ETC) Measure mitochondrial respiration using an extracellular flux analyzer (e.g., Seahorse). Assess changes in oxygen consumption rate (OCR).
Disruption of Mitochondrial Membrane Potential (ΔΨm) Use a fluorescent dye such as TMRE or JC-1 to measure changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy.
Induction of Mitochondrial Permeability Transition (MPT) Assess for the opening of the mitochondrial permeability transition pore using assays that measure mitochondrial swelling or calcein release.
Guide 3: Suspected Induction of Reactive Oxygen Species (ROS)

Problem: You observe cellular stress responses, DNA damage, or apoptosis that may be linked to oxidative stress.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Increased Cellular ROS Production Use a fluorescent probe like DCFDA or CellROX to measure total cellular ROS by flow cytometry or fluorescence microscopy.
Increased Mitochondrial ROS Production Use a mitochondria-specific ROS indicator such as MitoSOX Red to specifically measure superoxide production in the mitochondria.
Activation of Oxidative Stress Response Pathways Perform western blotting to analyze the activation of key proteins in oxidative stress signaling, such as the phosphorylation of Nrf2.

Quantitative Data

Table 1: Representative Cytotoxicity Profile of this compound Derivatives in Human Cancer Cell Lines

Note: Specific IC50 values for this compound can vary significantly depending on the cell line and assay conditions. The following data for a derivative, BA-3, is provided as an example.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia1.56
SMMC-7721Hepatocellular Carcinoma2.34
A-549Lung Cancer3.12
MCF-7Breast Cancer4.68
SW480Colon Cancer5.43

Table 2: Hypothetical Kinome Scan Data for this compound

Disclaimer: This is a representative table to illustrate how kinome scan data for this compound would be presented. No public kinome scan data for this compound is currently available.

Kinase Target% Inhibition at 1 µM
On-Target Pathway Kinase (Hypothetical) >90%
Off-Target Kinase A75%
Off-Target Kinase B55%
Off-Target Kinase C30%

Interpretation: This hypothetical data would suggest that at 1 µM, this compound strongly interacts with its intended pathway kinase, but also shows significant binding to "Off-Target Kinase A" and moderate binding to "Off-Target Kinase B." These off-target interactions would warrant further investigation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies and can be used to verify the binding of this compound to a specific target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a predetermined time.

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

G A Treat cells with this compound or vehicle B Harvest and resuspend cells A->B C Heat aliquots to a range of temperatures B->C D Lyse cells C->D E Centrifuge to separate soluble and aggregated proteins D->E F Analyze soluble fraction for target protein (e.g., Western Blot) E->F G Plot protein abundance vs. temperature to generate melting curve F->G

Caption: General workflow for a Cellular Thermal Shift Assay.

Protocol 2: Competitive Binding Assay for Off-Target Kinase Identification

This protocol outlines a general method for identifying off-target kinases using a competitive binding assay format.

Methodology:

  • Assay Preparation: A library of purified kinases is immobilized on a solid support.

  • Competition: A known, broad-spectrum kinase inhibitor probe (often fluorescently or otherwise tagged) is added to the kinases at a fixed concentration.

  • Test Compound Addition: this compound is added at various concentrations to compete with the probe for binding to the kinases.

  • Quantification: After an incubation period, the amount of probe bound to each kinase is quantified. A reduction in the probe signal indicates that this compound is binding to that kinase.

  • Data Analysis: The results are typically expressed as the percentage of probe binding relative to a vehicle control. IC50 values can be calculated for kinases that show significant inhibition of probe binding.

Signaling Pathway Diagrams

Keap1-Nrf2 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination This compound This compound This compound->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation This compound This compound This compound->PI3K modulates This compound->Akt modulates This compound->mTORC1 modulates G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocation This compound This compound This compound->STAT3 inhibits phosphorylation DNA Target Gene Promoters STAT3_dimer_n->DNA binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

References

Validation & Comparative

Allosecurinine vs. Securinine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two stereoisomeric alkaloids, allosecurinine and securinine. The information presented is supported by experimental data to assist researchers in evaluating their potential for further investigation and drug development.

Overview of this compound and Securinine

This compound and securinine are tetracyclic indolizidine alkaloids, representing a class of natural products with a range of biological activities. Their structural difference lies in the stereochemistry at the C-2 position, which significantly influences their biological profiles. Securinine has been more extensively studied and is known primarily as a central nervous system (CNS) stimulant and a γ-aminobutyric acid (GABA) receptor antagonist.[1] this compound, its diastereomer, has also demonstrated biological activities, notably in the antifungal and cytotoxic domains.

Comparative Biological Activity Data

The following tables summarize the quantitative data from studies that have directly compared the biological activities of this compound and securinine.

Table 1: GABA Receptor Antagonist Activity and Convulsant Effects
Compound[³H]GABA Binding Inhibition IC₅₀ (µM)Convulsant Effect CD₅₀ (mg/kg, mice)
Securinine ~5011
This compound >1000-
Bicuculline (Control)~78
Data sourced from Beutler et al., 1985.[1]
Table 2: Cytotoxic Activity against HeLa (Cervical Cancer) Cells
CompoundIC₅₀ (µM)
Securinine 32.3
This compound 243.4
Data sourced from Stefanowicz-Hajduk et al., 2016.
Table 3: Antifungal Activity - Spore Germination Inhibition
Fungal SpeciesThis compoundSecurinine
Curvularia lunataComplete InhibitionComplete Inhibition
Collectotrichum sp.Complete Inhibition-
C. musaeComplete Inhibition-
Heterosporium sp.Complete Inhibition-
Alternaria brassicicola-Complete Inhibition
C. pallenscens-Complete Inhibition
Helminthosporium spiciferum-Complete Inhibition
Qualitative comparison based on studies by Singh et al., 2007 and Singh et al., 2008.

Experimental Protocols

[³H]GABA Receptor Binding Assay

Objective: To determine the affinity of securinine and this compound for the GABA receptor.

Methodology (adapted from Beutler et al., 1985):

  • Membrane Preparation: Rat brain membranes are prepared and used as the source of GABA receptors.

  • Binding Assay: The assay is conducted in a final volume of 1 mL containing the membrane preparation, [³H]GABA (a radiolabeled GABA analog), and varying concentrations of the test compounds (securinine or this compound).

  • Incubation: The mixture is incubated to allow for the binding of the radioligand and the competitor to the receptors.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]GABA (IC₅₀) is calculated.

Antifungal Spore Germination Assay

Objective: To assess the ability of this compound and securinine to inhibit the germination of fungal spores.

Methodology (adapted from Singh et al., 2007): [2]

  • Preparation of Test Solutions: Stock solutions of this compound and securinine are prepared and serially diluted to the desired concentrations.[2]

  • Spore Suspension: A suspension of fungal spores is prepared in sterile water.

  • Incubation: A drop of the test solution is placed on a glass slide, and a known number of fungal spores are added. The slides are then incubated in a moist chamber at 25 ± 2°C for 24 hours.[2]

  • Observation: After incubation, the spores are stained with cotton blue in lactophenol and observed under a microscope to determine the percentage of germination.

  • Data Analysis: The concentration of the compound that causes complete inhibition of spore germination is determined.

MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effects of this compound and securinine on cancer cell lines.

Methodology (adapted from Stefanowicz-Hajduk et al., 2016):

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or securinine and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms

Securinine's Mechanism of Action

Securinine exerts its biological effects through multiple mechanisms. Its primary mode of action in the central nervous system is as a GABA_A receptor antagonist. By blocking the inhibitory effects of GABA, securinine leads to increased neuronal excitability. In the context of its anticancer activity, securinine has been shown to induce apoptosis and modulate key signaling pathways.

Securinine_Anticancer_Pathway Securinine Securinine GABA_R GABAA Receptor Securinine->GABA_R Antagonism PI3K PI3K Securinine->PI3K Inhibition Apoptosis Apoptosis Securinine->Apoptosis Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation Inhibition mTOR->Cell_Proliferation Suppression

References

A Comparative Analysis of Allosecurinine and Bicuculline as GABA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable GABA receptor antagonists: Allosecurinine and the classical antagonist, Bicuculline. By examining their mechanisms of action, potency, and selectivity, this document aims to equip researchers with the critical information needed to select the appropriate tool for their studies in neuroscience and pharmacology.

Introduction to GABA Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting on two main classes of receptors: GABA-A and GABA-B.[1] GABA-A receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors responsible for slower, more prolonged inhibitory signals.[2][3] Antagonists of these receptors are invaluable for dissecting the roles of GABAergic signaling in various physiological and pathological processes. Bicuculline has long been the benchmark competitive antagonist for GABA-A receptors.[4][5] this compound, a member of the Securinega alkaloid family, also exhibits GABA antagonistic properties, prompting a comparative evaluation.

Mechanism of Action

Both this compound and Bicuculline exert their effects primarily by acting as antagonists at GABA-A receptors.

Bicuculline is a competitive antagonist, meaning it binds directly to the GABA recognition site on the GABA-A receptor, thereby preventing GABA from binding and activating the receptor. This competitive inhibition reduces the frequency of chloride channel opening, leading to decreased neuronal inhibition and, consequently, a state of hyperexcitability.

This compound , along with other securinine alkaloids, also functions as a GABA-A receptor antagonist. While less extensively characterized than Bicuculline, studies indicate that it similarly inhibits GABA's effects at the receptor level.

Quantitative Comparison of Potency and Efficacy

Experimental data reveals significant differences in the potency of this compound and Bicuculline as GABA-A receptor antagonists. Bicuculline is considerably more potent than this compound in both in vitro binding assays and in vivo functional assays.

ParameterThis compoundBicucullineReference
IC50 for [3H]GABA Binding > 1 mM~7.1 µM
CD50 for Tonic Seizures (mice) > 87 mg/kg (for related securinines)8 mg/kg
IC50 on GABA-A Receptors Not precisely determined2 µM

Table 1: Comparative quantitative data for this compound and Bicuculline.

The data clearly demonstrates that Bicuculline is a significantly more potent GABA-A antagonist than this compound. The half-maximal inhibitory concentration (IC50) for Bicuculline in inhibiting GABA binding is in the low micromolar range, whereas for this compound, it is greater than 1 millimolar. This disparity in potency is also reflected in their convulsant activity, where a much lower dose of Bicuculline is required to induce seizures in mice compared to securinine alkaloids.

Receptor Selectivity

Both compounds exhibit selectivity for GABA-A receptors over other neurotransmitter receptors.

Bicuculline is highly selective for GABA-A receptors and is a defining tool for their pharmacological characterization. It is insensitive to GABA-B receptors.

This compound and related securinines have been shown to be inactive as inhibitors of bicuculline-insensitive GABA binding (i.e., GABA-B receptors), as well as benzodiazepine, cholinergic muscarinic, and beta-adrenergic receptor binding. This suggests a selective action at GABA-A receptor sites.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GABA antagonists.

[3H]GABA Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat brains in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

  • Resuspend the final pellet in the assay buffer.

2. Binding Reaction:

  • In a reaction tube, add the membrane preparation, [3H]GABA (a radioactive GABA analog), and the test compound (this compound or Bicuculline) at various concentrations.

  • For determining non-specific binding, a separate set of tubes will contain a high concentration of unlabeled GABA.

  • Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound [3H]GABA.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the effect of the antagonist on GABA-evoked ion currents in individual neurons.

1. Cell/Slice Preparation:

  • Prepare acute brain slices or cultured neurons expressing GABA-A receptors.

  • Place the preparation in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

2. Recording Setup:

  • Fabricate glass micropipettes and fill them with an internal solution that mimics the intracellular environment of the neuron.

  • Under a microscope, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.

3. GABA Application and Antagonist Testing:

  • Apply a known concentration of GABA to the neuron to evoke an inward chloride current (at a holding potential more positive than the chloride reversal potential).

  • Once a stable baseline GABA-evoked current is established, co-apply the test antagonist (this compound or Bicuculline) at various concentrations with GABA.

  • Wash out the antagonist to ensure the reversibility of its effect.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizing the GABAergic Synapse and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_antagonists Antagonists Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA GAD->GABA_Vesicle GABA_Released GABA_Vesicle->GABA_Released Release GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA_Released->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization This compound This compound This compound->GABA_A_Receptor Blocks Bicuculline Bicuculline Bicuculline->GABA_A_Receptor Blocks

GABAergic synapse and antagonist action.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_electrophysiology Whole-Cell Patch-Clamp Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation with [3H]GABA & Antagonist Membrane_Prep->Incubation Filtration 3. Separation of Bound/Unbound Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting IC50_Calc_Binding 5. IC50 Determination Counting->IC50_Calc_Binding Comparative_Analysis Comparative Analysis IC50_Calc_Binding->Comparative_Analysis Slice_Prep 1. Brain Slice Preparation Recording 2. Whole-Cell Recording Slice_Prep->Recording GABA_App 3. GABA Application (Baseline Current) Recording->GABA_App Antagonist_App 4. Co-application of Antagonist GABA_App->Antagonist_App IC50_Calc_Electro 5. IC50 Determination Antagonist_App->IC50_Calc_Electro IC50_Calc_Electro->Comparative_Analysis Start Start Start->Membrane_Prep Start->Slice_Prep

References

Validating the Anticancer Targets of Allosecurinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Allosecurinine's anticancer properties with alternative targeted therapies. Experimental data is presented to validate its mechanism of action and to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound and its Anticancer Potential

This compound is a plant-derived alkaloid belonging to the Securinega family of compounds. Preclinical studies have demonstrated its potential as an anticancer agent, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. Its therapeutic effects are attributed to the modulation of key signaling pathways that are frequently dysregulated in cancer. This guide will delve into the validation of this compound's primary anticancer targets, comparing its efficacy with other inhibitors of these pathways.

Key Anticancer Targets of this compound

This compound and its related alkaloids exert their anticancer effects by targeting several critical signaling pathways involved in cell survival and proliferation. The primary validated targets include the STAT3, PI3K/Akt/mTOR, and Bcl-2 pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in a wide range of human cancers. This compound has been shown to suppress the STAT3 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death.

Comparative Analysis of Anticancer Activity

To objectively evaluate the anticancer potential of this compound, its cytotoxic activity is compared with that of established inhibitors targeting the STAT3, PI3K/Akt/mTOR, and Bcl-2 pathways. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Data for Securinine, a closely related stereoisomer of this compound, is used for comparative purposes due to the greater availability of public data.

Table 1: Comparison of IC50 Values of Securinine and STAT3 Inhibitors

CompoundTargetCancer Cell LineIC50 (µM)
SecurinineMultipleHeLa (Cervical)6[1]
MCF-7 (Breast)10[1]
A549 (Lung)11[1]
Stattic STAT3 UM-SCC-17B (Head and Neck) 2.56 [1]
OSC-19 (Head and Neck) 3.48 [1]
Cal33 (Head and Neck) 2.28
UM-SCC-22B (Head and Neck) 2.65
DU145 (Prostate) ~20
PC-3 (Prostate) ~10

Table 2: Comparison of IC50 Values of Securinine and PI3K/mTOR Inhibitors

CompoundTargetCancer Cell LineIC50 (nM)
SecurinineMultipleHeLa (Cervical)6000
MCF-7 (Breast)10000
A549 (Lung)11000
Gedatolisib PI3K/mTOR MDA-MB-361 (Breast) 4
PC3-MM2 (Prostate) 13.1
H1975 (Lung) Not specified

Table 3: Comparison of IC50 Values of Securinine and Bcl-2 Inhibitors

CompoundTargetCancer Cell LineIC50 (nM)
SecurinineMultipleHeLa (Cervical)6000
MCF-7 (Breast)10000
A549 (Lung)11000
Navitoclax Bcl-2/Bcl-xL RS4;11 (Leukemia) ~50
H146 (Small Cell Lung) ~35
MOLT-4 (Leukemia) >10,000

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 This compound's Effect on STAT3 Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes

Caption: this compound inhibits the STAT3 signaling pathway.

G cluster_1 Experimental Workflow for IC50 Determination start Seed Cancer Cells in 96-well plate treat Treat with serial dilutions of this compound/Comparator start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for determining IC50 values using the MTT assay.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

Protocol 1: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound and comparator compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and comparator compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as vehicle controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cells with constitutively active STAT3 (e.g., DU145)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for total STAT3 levels, the membrane can be stripped and re-probed with an anti-STAT3 antibody.

Protocol 3: In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay can be used to determine the inhibitory activity of compounds against PI3K or mTOR kinases.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα or mTOR)

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Kinase buffer

  • Test compounds (e.g., Gedatolisib)

  • 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a mixture of the kinase and the Eu-labeled antibody.

  • Assay Assembly: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). A decrease in the ratio indicates displacement of the tracer by the inhibitor. Determine the IC50 value by plotting the emission ratio against the log of the inhibitor concentration.

Conclusion

The experimental data presented in this guide validates that this compound and its related alkaloids are promising anticancer agents that exert their effects through the modulation of multiple critical signaling pathways, including STAT3, PI3K/Akt/mTOR, and Bcl-2. The comparative analysis with established inhibitors highlights its potential in the landscape of targeted cancer therapies. The provided detailed experimental protocols offer a foundation for researchers to further investigate the anticancer mechanisms of this compound and to evaluate its therapeutic potential in various cancer models. Further preclinical and in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical applications.

References

Comparing the efficacy of Allosecurinine with other natural product anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and effective cancer therapeutics, natural products remain a vital source of inspiration and innovation. This guide provides a comprehensive comparison of the anticancer efficacy of allosecurinine, a securinega alkaloid, with other prominent natural product anticancer agents: paclitaxel, vincristine, curcumin, and resveratrol. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to navigate the landscape of these promising compounds.

Quantitative Efficacy: A Head-to-Head Comparison

The following tables summarize the in vitro efficacy of this compound (and its close analog securinine), paclitaxel, vincristine, curcumin, and resveratrol across various cancer cell lines. The data presented includes IC50 values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth, as well as the induction of apoptosis and cell cycle arrest, two key mechanisms of anticancer activity.

Table 1: Comparative IC50 Values (µM) of Natural Anticancer Agents in Various Cancer Cell Lines

CompoundHeLa (Cervical)HCT116 (Colon)MCF-7 (Breast)A549 (Lung)PC-3 (Prostate)
This compound >32.3[1]----
Securinine *32.3[1]17.5 (p53-null)[2]---
Paclitaxel ~0.0025-0.0075[3]-0.005[4]>32 (3h exposure)-
Vincristine --0.0050.04-
Curcumin -10.26-13.311.3211.2-
Resveratrol 200-250-51.18400-500-

Note: Due to limited direct quantitative data for this compound, data for the closely related alkaloid securinine is included as a proxy.

Table 2: Comparative Induction of Apoptosis by Natural Anticancer Agents

CompoundCell LineConcentration (µM)Apoptotic Cells (%)
Securinine *HeLa5049.48
Paclitaxel MCF-70.02 (ng/ml)43
Vincristine SH-SY5Y0.1(Significant increase)
Curcumin PC-3(Indicated conc.)(Significant increase)
Resveratrol HT-29150~40

Note: Due to limited direct quantitative data for this compound, data for the closely related alkaloid securinine is included as a proxy. "Significant increase" indicates that the source reported a substantial rise in apoptosis without specifying the exact percentage.

Table 3: Comparative Effects on Cell Cycle Distribution by Natural Anticancer Agents

CompoundCell LineConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Securinine *HeLa10-34.58-
Paclitaxel BCap370.1(Decrease)(Decrease)(Significant increase)
Vincristine Sarcoma 180(Various)(Transient G2 block)-(Delayed increase)
Curcumin HEp-210(Decrease)-31.32
Resveratrol HCT116100(Increase)--

Note: Due to limited direct quantitative data for this compound, data for the closely related alkaloid securinine is included as a proxy. "-" indicates data not specified in the source. "Significant increase/decrease" indicates a notable change was reported without exact percentages.

Mechanisms of Action: A Look at the Signaling Pathways

The anticancer effects of these natural products are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and combination therapies.

This compound/Securinine

This compound and its analogs have been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. Furthermore, these compounds can inhibit the STAT3 signaling pathway, a key regulator of cell survival and proliferation.

Allosecurinine_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Bcl2 Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes permeabilization Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c release

This compound's apoptotic signaling pathway.
Paclitaxel

Paclitaxel is a well-established anticancer agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin Tubulin dimers Paclitaxel->Tubulin Binds to β-tubulin Microtubules Microtubules Tubulin->Microtubules Promotes polymerization Microtubules->Tubulin Inhibits depolymerization MitoticSpindle Mitotic Spindle (stabilized) Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Paclitaxel's mechanism of microtubule stabilization.
Vincristine

In contrast to paclitaxel, vincristine is a microtubule-destabilizing agent. It binds to tubulin and prevents its polymerization into microtubules, leading to mitotic arrest and apoptosis.

Vincristine_Pathway Vincristine Vincristine Tubulin Tubulin dimers Vincristine->Tubulin Binds to tubulin Microtubules Microtubules Tubulin->Microtubules Inhibits polymerization MitoticSpindle Mitotic Spindle (disrupted) Microtubules->MitoticSpindle CellCycleArrest M-phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Vincristine's mechanism of microtubule destabilization.
Curcumin

Curcumin, the active compound in turmeric, exhibits a multi-targeted approach to cancer therapy. It has been shown to modulate several signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Curcumin_Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Curcumin's inhibition of the PI3K/Akt signaling pathway.
Resveratrol

Resveratrol, found in grapes and other fruits, has been shown to exert its anticancer effects through various mechanisms, including the activation of Sirtuin 1 (SIRT1), a protein involved in regulating cellular processes like apoptosis and inflammation.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates & Activates Apoptosis Apoptosis p53->Apoptosis Induces

Resveratrol's activation of the SIRT1 signaling pathway.

Experimental Protocols: A Guide to Key Assays

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with compound Start->Treat Incubate1 Incubate for 24-72h Treat->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate for 2-4h AddMTT->Incubate2 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate2->AddSolvent Read Read absorbance at 570 nm AddSolvent->Read Analyze Calculate % viability Read->Analyze

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow Start Harvest treated and control cells Wash Wash cells with PBS Start->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark for 15 min Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Harvesting: Harvest both floating and adherent cells after treatment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

CellCycle_Workflow Start Harvest cells Fix Fix cells in cold 70% ethanol Start->Fix Wash Wash with PBS Fix->Wash TreatRNase Treat with RNase A Wash->TreatRNase Stain Stain with Propidium Iodide (PI) TreatRNase->Stain Analyze Analyze by flow cytometry Stain->Analyze

Workflow for PI-based cell cycle analysis.

Protocol:

  • Cell Harvesting: Harvest approximately 1x10^6 cells.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • PI Staining: Add PI staining solution and incubate at room temperature.

  • Flow Cytometry Analysis: Analyze the stained nuclei by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of changes in the expression of key apoptotic regulators.

WesternBlot_Workflow Start Prepare cell lysates Quantify Quantify protein concentration Start->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer to membrane Separate->Transfer Block Block membrane Transfer->Block IncubatePrimary Incubate with primary antibody Block->IncubatePrimary IncubateSecondary Incubate with secondary antibody IncubatePrimary->IncubateSecondary Detect Detect signal IncubateSecondary->Detect Analyze Analyze band intensity Detect->Analyze

Workflow for Western blotting analysis.

Protocol:

  • Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This guide provides a comparative overview of the anticancer efficacy of this compound and other well-known natural product-derived agents. While this compound and its analogs show promise, particularly in their ability to modulate the STAT3 and Bcl-2 family pathways, more extensive quantitative data is needed for a definitive comparison with established agents like paclitaxel and vincristine. The diverse mechanisms of action of curcumin and resveratrol also highlight the multifaceted nature of natural product anticancer activity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate these compounds and unlock their full therapeutic potential.

References

Unraveling the Multifaceted Mechanisms of Allosecurinine: A Comparative Guide to its Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the validated and potential mechanisms of action of Allosecurinine. By presenting supporting experimental data, detailed protocols, and visual pathways, this document serves as a critical resource for understanding the diverse biological activities of this securinine alkaloid.

This compound, a member of the securinine family of alkaloids, has been primarily identified as a modulator of the central nervous system. However, emerging research on its derivatives points towards a broader spectrum of activity, including neuroprotective, anti-inflammatory, and antitumor effects. This guide dissects the established and putative signaling pathways affected by this compound and its analogs, offering a clear comparison of the techniques used for their validation.

Established Mechanism of Action: GABA Receptor Antagonism

The principal established mechanism of action for this compound is its role as a competitive antagonist of the Gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] However, its potency in this regard is notably weaker compared to other securinine alkaloids like securinine and dihydrosecurinine.

Quantitative Data: GABA-A Receptor Binding Affinity
CompoundTechniqueParameterValueReference
This compound [³H]GABA Binding AssayIC50> 1 mM[1]
Securinine[³H]GABA Binding AssayIC50~50 µM[1]
Dihydrosecurinine[³H]GABA Binding AssayIC50~50 µM[1]
Bicuculline (Control)[³H]GABA Binding AssayIC50~7 µM[1]
Experimental Protocol: [³H]GABA Radioligand Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand ([³H]GABA) from its receptor binding site.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]GABA (radioligand)

  • Test compounds (e.g., this compound)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors.

  • Binding Reaction: Incubate the brain membranes with a fixed concentration of [³H]GABA and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]GABA (IC50 value) by non-linear regression analysis.

Cross-Validation Technique: Electrophysiology

Electrophysiological studies, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing GABA-A receptors or patch-clamp recordings in neurons, provide a functional measure of receptor antagonism. While specific data for this compound is limited, studies on securinine and dihydrosecurinine have shown that they block GABA-induced currents, confirming their antagonist activity. This technique directly assesses the functional consequences of receptor binding.

Emerging Mechanisms of Action: Insights from this compound Derivatives

Recent investigations into chemically modified derivatives of this compound have unveiled novel mechanisms of action, suggesting that the core structure of this compound can be leveraged to target other signaling pathways.

Keap1-Nrf2 Pathway Activation

A chemically modified derivative of this compound, 4,5-dehydro-6-oxothis compound, has been identified as a potent activator of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses.

Quantitative Data: Nrf2 Activation
CompoundTechniqueParameterValueReference
4,5-dehydro-6-oxothis compoundARE-Luciferase Reporter AssayEC50697.8 nM
Experimental Protocol: ARE-Luciferase Reporter Assay

This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds.

Materials:

  • Cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8)

  • Test compounds (e.g., 4,5-dehydro-6-oxothis compound)

  • Cell culture medium and reagents

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Plate the ARE-luciferase reporter cells in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period.

  • Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase enzyme.

  • Luminometry: Add the luciferase assay reagent to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Calculate the concentration of the test compound that produces 50% of the maximal luciferase activity (EC50 value).

Cross-Validation Technique: Fluorescence Polarization Assay

A fluorescence polarization (FP) assay can be used as an alternative, cell-free method to identify inhibitors of the Keap1-Nrf2 protein-protein interaction. This technique measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. Disruption of this interaction by a small molecule inhibitor results in a decrease in fluorescence polarization.

dot

Keap1_Nrf2_Pathway_Validation cluster_0 Cell-Based Assay cluster_1 Cell-Free Assay (Cross-Validation) Allosecurinine_Derivative This compound Derivative ARE_Luciferase_Assay ARE-Luciferase Reporter Assay Allosecurinine_Derivative->ARE_Luciferase_Assay Activates Nrf2_Activation Nrf2 Activation (EC50) ARE_Luciferase_Assay->Nrf2_Activation Measures Keap1 Keap1 Protein FP_Assay Fluorescence Polarization Assay Keap1->FP_Assay Fluorescent_Nrf2 Fluorescently-labeled Nrf2 Peptide Fluorescent_Nrf2->FP_Assay PPI_Inhibition Protein-Protein Interaction Inhibition FP_Assay->PPI_Inhibition Detects

Caption: Workflow for validating Keap1-Nrf2 pathway activation.

Antitumor Activity: STAT3 Inhibition and Mitochondrial Apoptosis

A novel derivative of this compound, designated BA-3, has demonstrated significant antitumor activity in leukemia cell lines. The mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the induction of mitochondrial-mediated apoptosis.

Quantitative Data: Antitumor Activity of this compound Derivative (BA-3)
Cell LineTechniqueParameterValueReference
HL-60MTT AssayIC502.85 µM
K562MTT AssayIC503.54 µM
MOLM-13MTT AssayIC504.21 µM
Experimental Protocol: Western Blot for STAT3 and Apoptosis Markers

Western blotting is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.

Materials:

  • Cancer cell lines (e.g., HL-60)

  • Test compound (e.g., BA-3)

  • Lysis buffer

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound and then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

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STAT3_Apoptosis_Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Mitochondrial Apoptosis Allosecurinine_Derivative This compound Derivative (BA-3) pSTAT3 p-STAT3 (Active) Allosecurinine_Derivative->pSTAT3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Allosecurinine_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Allosecurinine_Derivative->Bax Upregulates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound derivative's impact on STAT3 and apoptosis.

Putative Mechanisms of Action: Avenues for Future Research

While direct evidence for the parent compound this compound is lacking, the activities of other securinine alkaloids and this compound derivatives suggest that it may also modulate other critical signaling pathways. Further research is warranted to investigate the effects of this compound on the following:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Its modulation by other natural compounds suggests it as a potential target for this compound.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.

Cross-validation of these potential mechanisms can be achieved using a combination of techniques including Western blotting for key signaling proteins, reporter gene assays to measure transcriptional activity, and functional cell-based assays such as proliferation and migration assays.

Conclusion

This compound presents a fascinating pharmacological profile. While its established role as a weak GABA-A receptor antagonist provides a foundation for its neurological effects, the potent and diverse activities of its derivatives highlight the therapeutic potential of the this compound scaffold. The cross-validation of its mechanisms through a combination of biochemical, cell-based, and functional assays is crucial for a comprehensive understanding of its biological effects and for guiding future drug development efforts. This comparative guide provides a framework for researchers to navigate the current knowledge and to design future studies aimed at fully elucidating the therapeutic promise of this compound and its analogs.

References

A Head-to-Head Comparison of Allosecurinine Total Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allosecurinine, a member of the Securinega alkaloid family, has captivated synthetic chemists for decades due to its unique tetracyclic framework and interesting biological activities. This guide provides a head-to-head comparison of four distinct and notable total syntheses of this compound, offering an objective analysis of their strategies, efficiencies, and key chemical transformations. The syntheses developed by the research groups of de March, Gademann, Kerr, and Wood are examined in detail to provide valuable insights for researchers in organic synthesis and medicinal chemistry.

Strategic Overview

The four synthetic routes to this compound discussed herein showcase a variety of strategic bond disconnections and key methodologies. The de March synthesis employs a biomimetic vinylogous Mannich reaction to construct the core structure. Gademann's approach features a bio-inspired rearrangement of a secu'amamine E intermediate. The Kerr synthesis is distinguished by a novel cyclopropane-opening cascade. Finally, the Wood synthesis utilizes a rhodium-catalyzed domino reaction to assemble a key intermediate. These diverse strategies highlight the versatility of modern synthetic organic chemistry in tackling complex natural product targets.

Retrosynthetic Analysis

The fundamental differences in the strategic approach of each synthesis are best visualized through their retrosynthetic analyses. The following diagrams illustrate the key bond disconnections that form the basis of each synthetic route.

Allosecurinine_Retrosynthesis cluster_deMarch de March Strategy cluster_Gademann Gademann Strategy cluster_Kerr Kerr Strategy cluster_Wood Wood Strategy Allosecurinine_dM This compound Intermediate_dM1 Tricyclic Intermediate Allosecurinine_dM->Intermediate_dM1 Intramolecular N-alkylation Intermediate_dM2 Menisdaurilide Derivative Intermediate_dM1->Intermediate_dM2 Vinylogous Mannich Reaction Intermediate_dM3 Piperidine Derivative Intermediate_dM1->Intermediate_dM3 Allosecurinine_G This compound Intermediate_G1 Secu'amamine E Allosecurinine_G->Intermediate_G1 Rearrangement Intermediate_G2 Tetracyclic Precursor Intermediate_G1->Intermediate_G2 Intramolecular aza-Michael Addition Allosecurinine_K This compound Intermediate_K1 Tetracyclic Amine Allosecurinine_K->Intermediate_K1 Lactonization Intermediate_K2 Cyclopropane Precursor Intermediate_K1->Intermediate_K2 [3+2] Annulation Allosecurinine_W This compound Intermediate_W1 Indolizidine Intermediate Allosecurinine_W->Intermediate_W1 Horner-Wadsworth-Emmons Intermediate_W2 Acyclic Precursor Intermediate_W1->Intermediate_W2 Rh-catalyzed domino reaction

Figure 1: Retrosynthetic analysis of the de March, Gademann, Kerr, and Wood syntheses.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for each of the four total syntheses of this compound. This allows for a direct comparison of their overall efficiency.

Parameter de March et al. (2008) [1][2][3]Gademann et al. (2017) [4][5]Kerr et al. (2008) Wood et al. (2012)
Starting Material (+)-MenisdaurilideCommercially available starting materialsCommercially available starting materialsδ-Valerolactone
Longest Linear Sequence 7 steps12 steps (to Secu'amamine E)15 steps11 steps
Overall Yield 40%8.5% (to Secu'amamine E)5%Not explicitly stated for this compound
Key Reaction Vinylogous Mannich ReactionRearrangement of Secu'amamine E[3+2] Annulation of an imine with a vinyl cyclopropaneRhodium-catalyzed O-H insertion/Claisen rearrangement/1,2-allyl migration domino reaction
Stereocontrol Substrate-controlledReagent-controlledReagent-controlledReagent-controlled

Experimental Protocols for Key Transformations

This section provides detailed experimental procedures for the pivotal reactions in each synthetic route. These protocols are adapted from the original publications and their supporting information.

de March: Vinylogous Mannich Reaction

The key step in the de March synthesis is a highly diastereoselective vinylogous Mannich reaction between a silyl dienol ether derived from a menisdaurilide derivative and an in situ generated N-acyliminium ion.

Procedure: To a solution of the silyl dienol ether (1.0 equiv) and the hemiaminal (1.2 equiv) in CH₂Cl₂ at -78 °C is added Bu₂BOTf (1.5 equiv). The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tricyclic intermediate.

Gademann: Rearrangement of Secu'amamine E

Gademann and coworkers demonstrated that this compound can be accessed through a rearrangement of secu'amamine E.

Procedure: To a solution of secu'amamine E (1.0 equiv) in CH₂Cl₂ at 0 °C is added triethylamine (3.0 equiv) followed by methanesulfonyl chloride (1.5 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then warmed to room temperature and stirred for an additional 2 hours. The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield this compound.

Kerr: [3+2] Annulation

The cornerstone of the Kerr synthesis is a Lewis acid-promoted [3+2] annulation of an imine with a donor-acceptor cyclopropane.

Procedure: To a solution of the vinyl cyclopropane (1.0 equiv) and the appropriate imine (1.2 equiv) in toluene at room temperature is added Yb(OTf)₃ (10 mol%). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding pyrrolidine derivative.

Wood: Rhodium-Catalyzed Domino Reaction

The Wood synthesis features an elegant rhodium-catalyzed domino reaction to construct a key bicyclic intermediate.

Procedure: To a solution of the diazoester (1.0 equiv) and the allylic alcohol (1.5 equiv) in toluene at reflux is added Rh₂(OAc)₄ (1 mol%) in one portion. The reaction mixture is stirred at reflux for 1 hour, after which it is cooled to room temperature. The solvent is evaporated, and the crude product is purified by flash chromatography on silica gel to afford the product of the domino O-H insertion/Claisen rearrangement/1,2-allyl migration.

Workflow and Logic Diagrams

The following diagrams illustrate the overall workflow and logical progression of each synthetic strategy.

Synthetic_Workflows cluster_deMarch_flow de March Workflow cluster_Gademann_flow Gademann Workflow cluster_Kerr_flow Kerr Workflow cluster_Wood_flow Wood Workflow dM_start Menisdaurilide Derivative + Piperidine Derivative dM_key Vinylogous Mannich Reaction dM_start->dM_key dM_intermediate Tricyclic Adduct dM_key->dM_intermediate dM_cyclization Intramolecular N-alkylation dM_intermediate->dM_cyclization dM_end This compound dM_cyclization->dM_end G_start Acyclic Precursors G_assembly Fragment Coupling G_start->G_assembly G_cyclization Intramolecular aza-Michael Addition G_assembly->G_cyclization G_intermediate Secu'amamine E G_cyclization->G_intermediate G_rearrangement Mesylation-induced Rearrangement G_intermediate->G_rearrangement G_end This compound G_rearrangement->G_end K_start Cyclopropane Precursor + Imine K_key [3+2] Annulation K_start->K_key K_intermediate Pyrrolidine Intermediate K_key->K_intermediate K_elaboration Functional Group Interconversions K_intermediate->K_elaboration K_cyclization Ring-Closing Metathesis K_elaboration->K_cyclization K_end This compound K_cyclization->K_end W_start Diazoester + Allylic Alcohol W_key Rh-catalyzed Domino Reaction W_start->W_key W_intermediate Bicyclic Intermediate W_key->W_intermediate W_elaboration Ring Formation and Functionalization W_intermediate->W_elaboration W_endgame Horner-Wadsworth-Emmons W_elaboration->W_endgame W_end This compound W_endgame->W_end

Figure 2: High-level workflow for each of the four this compound syntheses.

Conclusion

The total syntheses of this compound by de March, Gademann, Kerr, and Wood each offer unique and insightful solutions to the challenges posed by this complex natural product. The de March synthesis is notable for its high overall yield and biomimetic approach. The Gademann synthesis provides a fascinating entry into the this compound framework through a skeletal rearrangement, lending support to biosynthetic hypotheses. Kerr's synthesis showcases the power of cyclopropane chemistry in the rapid construction of heterocyclic systems. Finally, the Wood synthesis demonstrates the efficiency of domino reactions in assembling complex molecular architectures from simple starting materials. The choice of a particular synthetic route will depend on the specific goals of the researcher, including the need for enantiopurity, scalability, and the desire to explore novel chemical transformations. This comparative guide serves as a valuable resource for chemists engaged in the synthesis of complex alkaloids and the development of new synthetic methodologies.

References

Comparative study of Allosecurinine's effect on various GABA receptor subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of allosecurinine, a securinega alkaloid, on the major subtypes of the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutics. This document synthesizes available experimental data to objectively compare this compound's performance across GABA-A, GABA-B, and GABA-C receptor subtypes.

Executive Summary

Experimental evidence indicates that this compound is a very weak antagonist at GABA-A receptor recognition sites. In contrast, it has been found to be inactive at bicuculline-insensitive GABA binding sites, strongly suggesting a lack of significant interaction with GABA-B and GABA-C receptors.

Data Presentation: this compound's Effect on GABA Receptor Subtypes

The following table summarizes the quantitative data available for this compound's interaction with different GABA receptor subtypes.

Receptor SubtypeParameterValueReference
GABA-A IC50 (Inhibition of [3H]GABA binding)> 1 mM[1]
GABA-B Activity (Bicuculline-insensitive binding)Inactive[1]
GABA-C Activity (Bicuculline-insensitive binding)Inactive[1]

Note: The high IC50 value for GABA-A indicates very low potency. For GABA-B and GABA-C receptors, the term "inactive" is based on the lack of inhibition of bicuculline-insensitive [3H]GABA binding, a characteristic of these receptor subtypes.[1]

Comparative Analysis

This compound's pharmacological profile reveals a selective, albeit weak, interaction with the GABA-A receptor subtype. Equilibrium binding assays have demonstrated that this compound's ability to inhibit the binding of GABA to rat brain membranes is minimal, with an IC50 value exceeding 1 mM.[1] This positions it as a significantly less potent compound compared to other securinine alkaloids like securinine and dihydrosecurinine, which have IC50 values of approximately 50 µM.

Crucially, studies on securinine and its analogs, including this compound, found them to be inactive as inhibitors of bicuculline-insensitive GABA binding. This is a key finding for a comparative analysis, as both GABA-B and GABA-C receptors are characterized by their insensitivity to the classic GABA-A antagonist, bicuculline. Therefore, it can be inferred from this data that this compound does not significantly interact with GABA-B and GABA-C receptor subtypes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the three major GABA receptor subtypes and a typical experimental workflow for assessing the effect of a compound like this compound.

GABA_Receptor_Signaling cluster_GABA_A_C Ionotropic Receptors cluster_GABA_B Metabotropic Receptor GABA_A GABA-A Receptor Cl_channel_A Cl- Channel Opening GABA_A->Cl_channel_A GABA_C GABA-C Receptor GABA_C->Cl_channel_A Hyperpolarization_A Hyperpolarization (Fast IPSP) Cl_channel_A->Hyperpolarization_A GABA GABA GABA->GABA_A GABA->GABA_C GABA_B GABA-B Receptor GABA->GABA_B This compound This compound This compound->GABA_A Weak Antagonist G_protein G-protein Activation (Gi/o) GABA_B->G_protein Adenylyl_cyclase ↓ Adenylyl Cyclase G_protein->Adenylyl_cyclase K_channel ↑ K+ Channel Opening G_protein->K_channel Ca_channel ↓ Ca2+ Channel Opening G_protein->Ca_channel Hyperpolarization_B Hyperpolarization (Slow IPSP) K_channel->Hyperpolarization_B

Caption: Signaling pathways of GABA-A, GABA-B, and GABA-C receptors.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Electrophysiology Functional Analysis Membrane_Prep Brain Membrane Preparation Radioligand_Assay Radioligand Binding Assay ([3H]GABA) Membrane_Prep->Radioligand_Assay Data_Analysis Determine IC50 Radioligand_Assay->Data_Analysis Cell_Culture Oocyte/Neuronal Culture Receptor_Expression Receptor Subtype Expression Cell_Culture->Receptor_Expression Patch_Clamp Two-Electrode Voltage Clamp or Patch Clamp Receptor_Expression->Patch_Clamp GABA_Response Measure GABA-evoked Currents Patch_Clamp->GABA_Response This compound This compound This compound->Radioligand_Assay Test Compound This compound->Patch_Clamp Test Compound

Caption: Experimental workflow for assessing this compound's effects.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol is adapted from standard methods for measuring the binding of a radiolabeled ligand to the GABA-A receptor complex.

1. Membrane Preparation:

  • Homogenize rat brains in an ice-cold sucrose buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Perform a series of centrifugations to isolate the crude synaptic membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.

  • Wash the membranes multiple times by resuspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA and other interfering substances.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a reaction tube, combine the prepared brain membranes, the radioligand (e.g., [3H]GABA), and varying concentrations of this compound (the competitor).

  • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled GABA to saturate the receptors.

  • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Electrophysiology for GABA-A Receptor Function

This protocol describes a method to functionally assess the effect of this compound on GABA-A receptors expressed in a heterologous system like Xenopus oocytes or mammalian cell lines.

1. Receptor Expression:

  • Prepare Xenopus oocytes or a suitable mammalian cell line (e.g., HEK293 cells).

  • Inject the oocytes or transfect the cells with cRNAs or cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).

  • Incubate the cells for 2-5 days to allow for receptor expression on the cell surface.

2. Electrophysiological Recording:

  • Use the two-electrode voltage-clamp technique for oocytes or whole-cell patch-clamp for cultured cells.

  • Continuously perfuse the recording chamber with a saline solution.

  • Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

  • Co-apply this compound with GABA to the cell and record any changes in the GABA-evoked current.

  • To determine if this compound acts as an antagonist, construct a GABA concentration-response curve in the absence and presence of a fixed concentration of this compound. A rightward shift in the curve without a change in the maximal response is indicative of competitive antagonism.

3. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents.

  • Normalize the currents recorded in the presence of this compound to the control GABA response.

  • Plot the normalized current against the concentration of this compound to determine its inhibitory effect.

  • For antagonism studies, analyze the shift in the GABA EC50 value to quantify the potency of this compound.

Conclusion

The available evidence strongly indicates that this compound is a very weak antagonist of the GABA-A receptor and does not exhibit significant activity at GABA-B or GABA-C receptor subtypes. Its high IC50 value at GABA-A receptors suggests a low therapeutic potential as a direct modulator of GABAergic neurotransmission. Further research could explore potential allosteric or indirect effects, but based on current data, its utility in targeting GABA receptors appears limited. The detailed protocols provided herein offer a framework for further investigation into the pharmacological properties of this compound and other novel compounds.

References

Unveiling the Antifungal Potential of Allosecurinine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents is a critical endeavor in the face of growing resistance to existing treatments. Allosecurinine, a naturally occurring alkaloid, has demonstrated notable antifungal properties against a range of plant pathogenic fungi. This guide provides a comprehensive comparison of the antifungal spectrum of this compound, presenting available experimental data alongside related alkaloids and conventional antifungal agents. The objective is to offer a clear perspective on its potential as a lead compound for the development of new antifungal therapies.

Comparative Antifungal Activity

The antifungal efficacy of this compound and its related alkaloids, Securinine and Nor-securinine, has been primarily evaluated through spore germination inhibition assays. The following tables summarize the available data, showcasing the percentage of spore germination inhibition at various concentrations. For a broader context, a separate table provides Minimum Inhibitory Concentration (MIC) values for standard antifungal drugs against some of the same fungal genera, although it is important to note that the experimental methodologies differ, making direct quantitative comparisons challenging.

Table 1: Antifungal Spectrum of this compound and Related Alkaloids (Spore Germination Inhibition %)

Fungal SpeciesCompound200 ppm400 ppm600 ppm800 ppm1000 ppm
Alternaria alternataThis compound----Mild Inhibition
Alternaria brassicaeThis compound----Mild Inhibition
Alternaria brassicicolaThis compound----Mild Inhibition
Alternaria solaniThis compound----Mild Inhibition
Colletotrichum musaeThis compound100%100%100%100%100%
Colletotrichum sp.This compound100%100%100%100%100%
Curvularia lunataThis compound100%100%100%100%100%
Curvularia sp.This compound100%100%100%100%100%
Helminthosporium echinoclovaThis compound----100%
Helminthosporium pennisettiThis compound----100%
Helminthosporium spiciferumThis compound----100%
Heterosporium sp.This compound100%100%100%100%100%
Alternaria brassicicolaSecurinine100%----
Curvularia lunataSecurinine100%----
Curvularia pallenscensSecurinine100%----
Helminthosporium spiciferumSecurinine100%----
Alternaria brassicaeNor-securinine----Complete Inhibition (at 2000 µg/ml)
Curvularia pennisetiNor-securinine----Complete Inhibition (at 2000 µg/ml)
Helminthosporium frumentaceiNor-securinine----Complete Inhibition (at 1500 µg/ml)

Data sourced from studies on the antifungal activity of alkaloids from Phyllanthus amarus.[1][2] Note: "-" indicates that data for that specific concentration was not provided in the source material. "Mild inhibition" indicates that the effect was observed but not quantified as a percentage.

Table 2: MIC Values of Standard Antifungal Agents Against Selected Fungal Genera

Fungal GenusAntifungal AgentMIC Range (µg/mL)
AlternariaAmphotericin B≤1 - ≥4
Fluconazole≥64 (Resistant)
Itraconazole0.25 - >16
CurvulariaAmphotericin B2
Fluconazole8 - 16
ItraconazoleNot widely reported
ColletotrichumAmphotericin BNot widely reported
FluconazoleNot widely reported
ItraconazoleNot widely reported
HelminthosporiumAmphotericin BNot widely reported
FluconazoleNot widely reported
ItraconazoleNot widely reported

This table presents a summary of MIC values from various sources and is intended for contextual comparison only. Direct comparison with the spore germination inhibition data is not feasible due to differing methodologies.

Experimental Protocols

The data presented for this compound and its related alkaloids were primarily generated using a spore germination inhibition assay. The general methodology is outlined below.

Spore Germination Inhibition Assay

  • Fungal Cultures: The fungal strains were isolated from their respective hosts on Potato Dextrose Agar (PDA). The cultures were purified by single spore isolation and maintained on PDA slants for further experiments. Seven to ten-day-old cultures were typically used.

  • Preparation of Test Solutions: A stock solution of the test compound (e.g., this compound) was prepared by dissolving it in a small amount of a suitable solvent (e.g., methanol) and then diluting it with sterile distilled water to the desired concentration. The solvent was often evaporated before use.

  • Spore Suspension: Fungal spores were harvested from the PDA cultures and suspended in sterile distilled water. The concentration of the spore suspension was adjusted to a predetermined level.

  • Assay Procedure: A drop of the test solution at a specific concentration was placed on a sterile glass slide. A small volume of the fungal spore suspension was then added to the drop and mixed.

  • Incubation: The slides were placed in a moist chamber and incubated at a controlled temperature (e.g., 25 ± 2°C) for a specified period (e.g., 24 hours) to allow for spore germination.

  • Observation and Data Collection: After incubation, the spores were stained (e.g., with cotton blue in lactophenol) and observed under a microscope. The number of germinated and non-germinated spores was counted to determine the percentage of inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the spore germination inhibition assay used to evaluate the antifungal activity of this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis culture Fungal Culture (7-10 days old) spore_suspension Spore Suspension Preparation culture->spore_suspension mixing Mixing Spores and Test Solution on Slide spore_suspension->mixing test_solution This compound Solution Preparation test_solution->mixing incubation Incubation (24h at 25°C) mixing->incubation staining Staining with Cotton Blue incubation->staining microscopy Microscopic Observation staining->microscopy data_analysis Calculation of % Inhibition microscopy->data_analysis

Caption: Experimental workflow for the spore germination inhibition assay.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways in fungi that are inhibited by this compound have not been elucidated in the reviewed literature. The primary mechanism observed is the inhibition of spore germination, a critical step in the fungal life cycle and pathogenesis. Further research is required to understand the molecular targets and signaling cascades affected by this alkaloid. The logical relationship for its observed antifungal activity is straightforward:

logical_relationship This compound This compound inhibition Inhibition of Spore Germination This compound->inhibition no_growth Prevention of Fungal Growth inhibition->no_growth

Caption: Logical relationship of this compound's antifungal action.

Conclusion

This compound demonstrates significant antifungal activity against a variety of plant pathogenic fungi, with complete inhibition of spore germination observed at concentrations as low as 200 ppm for several species.[1] When compared to its related alkaloids, Securinine and Nor-securinine, this compound exhibits a broad spectrum of activity. While a direct comparison with standard antifungal drugs is limited by the different experimental methodologies, the potent in vitro activity of this compound suggests its potential as a valuable scaffold for the development of novel antifungal agents. Further studies to determine its MIC values against a wider range of fungi, including clinically relevant strains, and to elucidate its mechanism of action are warranted to fully validate its therapeutic potential.

References

Allosecurinine: A Comparative Analysis of its Potency Against Established Clinical Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allosecurinine, a naturally occurring alkaloid, has garnered significant interest within the scientific community for its diverse biological activities, including anticancer, neuroprotective, and antifungal properties. This guide provides a comparative analysis of this compound's potency against known clinical drugs in these therapeutic areas, supported by available experimental data. The information is intended to offer a benchmark for researchers and professionals engaged in drug discovery and development.

Anticancer Potency

This compound has demonstrated cytotoxic effects against cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway and modulation of the STAT3 signaling pathway. A direct comparison of its potency with clinically used anticancer agents targeting similar mechanisms reveals the following:

CompoundMechanism of ActionCancer Cell LineIC50 Value
This compound Induces apoptosis, STAT3 pathway inhibitionHeLa243.4 µM
SecurinineInduces apoptosisHeLa32.3 µM
Napabucasin STAT3 InhibitorVariousVaries by cell line
AZD9150 STAT3 Inhibitor (Antisense Oligonucleotide)VariousVaries by cell line
Venetoclax BCL-2 Inhibitor (promotes apoptosis)VariousVaries by cell line

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, clinical drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO, isopropanol).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound or Clinical Drug (Serial Dilutions) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Figure 1: Workflow of the MTT assay for determining cytotoxicity.

Neuroprotective Potential

A derivative of this compound has been shown to activate the Keap1-Nrf2 pathway, a critical signaling cascade in cellular defense against oxidative stress, which is implicated in neurodegenerative diseases. While direct quantitative data for this compound is pending, a comparison with known Nrf2 activators provides a preliminary benchmark.

CompoundMechanism of ActionAssay SystemEC50 Value
4,5-dehydro-6-oxothis compound Nrf2 ActivatorLuciferase Reporter Assay (in vitro)697.8 nM
Dimethyl Fumarate (Tecfidera®) Nrf2 ActivatorVariesVaries
Bardoxolone Methyl Nrf2 ActivatorVariesVaries

Experimental Protocol: Nrf2 Activation Luciferase Reporter Assay

The half-maximal effective concentration (EC50) for Nrf2 activation can be determined using a luciferase reporter gene assay.[4][5]

  • Cell Transfection: A suitable cell line (e.g., neuronal cells) is transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the luciferase enzyme.

  • Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • EC50 Calculation: The EC50 value is determined from the dose-response curve, indicating the concentration of the compound that produces 50% of the maximal luciferase activity.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative Keap1 Keap1 This compound->Keap1 inhibition Nrf2_c Nrf2 Keap1->Nrf2_c degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation ARE ARE Nrf2_n->ARE binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activation

Figure 2: Simplified signaling pathway of Nrf2 activation.

Antifungal Activity

This compound has demonstrated inhibitory effects on the spore germination of various pathogenic fungi. However, quantitative data in the form of Minimum Inhibitory Concentration (MIC) values are not yet widely available, making a direct comparison with the potency of clinical antifungal drugs challenging. The available qualitative data is presented below.

CompoundFungal SpeciesPotency
This compound Curvularia lunata, Curvularia sp., Colletotrichum sp., Colletotrichum musae, Heterosporium sp.Complete inhibition of spore germination at 200-1000 ppm
Anidulafungin Candida spp., Aspergillus spp.MIC90: 0.06 - 2 µg/mL
Terbinafine DermatophytesPotent activity (specific MICs vary)

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

The Minimum Inhibitory Concentration (MIC) of an antifungal agent is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Serial Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under controlled conditions for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is visually or spectrophotometrically determined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus.

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serial Dilution of Antifungal Agent in 96-well Plate B->C D Incubate Plate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Figure 3: Experimental workflow for antifungal susceptibility testing.

Conclusion

The available data suggests that this compound and its derivatives possess promising biological activities. In the realm of anticancer research, while this compound itself shows moderate potency against the HeLa cell line, its diastereomer, securinine, exhibits significantly higher activity. For neuroprotection, a derivative of this compound demonstrates potent activation of the Nrf2 pathway, indicating a potential therapeutic avenue. The antifungal properties of this compound warrant further investigation with quantitative MIC testing to establish its efficacy relative to current clinical treatments. This comparative guide highlights the potential of this compound as a scaffold for the development of novel therapeutics and underscores the need for more extensive quantitative studies to fully elucidate its clinical potential.

References

Unveiling the Bioactive Potential of Allosecurinine: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published data on the biological activities of Allosecurinine, a member of the Securinega alkaloid family. We delve into its therapeutic effects, compare its performance with related compounds where data is available, and provide detailed experimental methodologies from the cited literature.

This compound, a tetracyclic indolizidine alkaloid, has garnered significant interest for its diverse biological activities, including neuroprotective, antitumor, and antifungal properties. Research into this compound and its derivatives has highlighted their potential as scaffolds for novel therapeutic agents. This guide summarizes key quantitative findings from published studies, outlines the experimental protocols used to generate this data, and visualizes the key signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The following tables provide a structured overview of the reported biological activities of this compound and its derivatives. It is important to note that much of the recent research has focused on synthetic derivatives to enhance potency and explore structure-activity relationships.

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Securingine A (this compound derivative)A549 (Lung Carcinoma)Not Specified1.5[1]
Securingine A (this compound derivative)SK-OV-3 (Ovarian Cancer)Not Specified6.8[1]
Securingine A (this compound derivative)SK-MEL-2 (Melanoma)Not SpecifiedNot Specified[1]
Securingine A (this compound derivative)HCT15 (Colon Cancer)Not SpecifiedNot Specified[1]
BA-3 (this compound derivative)Various (9 human cancer cell lines)MTT & CCK8Not Specified[2]

Table 2: Antifungal Activity of this compound

Fungal SpeciesAssayConcentration for Complete Inhibition (ppm)Reference
Curvularia lunataSpore Germination Inhibition200, 400, 600, 800, 1000
Curvularia sp.Spore Germination Inhibition200, 400, 600, 800, 1000
Colletotrichum sp.Spore Germination Inhibition200, 400, 600, 800, 1000
Colletotrichum musaeSpore Germination Inhibition200, 400, 600, 800, 1000
Heterosporium sp.Spore Germination Inhibition200, 400, 600, 800, 1000
Helminthosporium echinoclovaSpore Germination Inhibition1000
Helminthosporium pennisettiSpore Germination Inhibition1000
Helminthosporium spiciferumSpore Germination Inhibition1000

Key Signaling Pathways

Published research indicates that this compound and its derivatives exert their biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

STAT3_Signaling_Pathway Allosecurinine_Derivative This compound Derivative (BA-3) p_STAT3 p-STAT3 (Phosphorylated) Allosecurinine_Derivative->p_STAT3 Inhibits Bax Bax Allosecurinine_Derivative->Bax Induces p21 p21 Allosecurinine_Derivative->p21 Induces STAT3 STAT3 p_STAT3->STAT3 Dephosphorylation Bcl_2 Bcl-2 STAT3->Bcl_2 Upregulates XIAP XIAP STAT3->XIAP Upregulates YAP1 YAP1 STAT3->YAP1 Upregulates c_Myc c-Myc STAT3->c_Myc Upregulates Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits XIAP->Apoptosis Inhibits Bax->Apoptosis Promotes p21->Apoptosis Promotes

Figure 1: Postulated mechanism of an this compound derivative (BA-3) inducing apoptosis via the STAT3 signaling pathway.

PI3K_Akt_MAPK_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation MAPK MAPK MAPK->Cell_Survival_Proliferation Securinega_Alkaloids Securinega Alkaloids (including this compound) Securinega_Alkaloids->PI3K Modulates Securinega_Alkaloids->MAPK Modulates

Figure 2: Overview of the modulatory effects of Securinega alkaloids on the PI3K/Akt/mTOR and MAPK signaling pathways.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies to evaluate the biological activities of this compound and its derivatives.

Antitumor Activity Assessment (MTT and CCK8 Assays)
  • Objective: To determine the cytotoxic effects of this compound derivatives on various human cancer cell lines.

  • Cell Lines: A panel of nine human cancer cell lines was used.

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the this compound derivatives for 72 hours.

    • For the MTT assay, MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals were then solubilized, and the absorbance was measured.

    • For the CCK8 assay, a CCK8 solution was added to each well, and the absorbance was measured after a specified incubation period.

    • Cell viability was calculated as a percentage of the control (untreated cells), and IC50 values were determined.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Objective: To investigate the mechanism of cell death induced by this compound derivatives.

  • Methodology:

    • Cancer cells were treated with the test compounds for a specified duration.

    • For apoptosis analysis, cells were harvested, washed, and stained with Annexin V and Propidium Iodide (PI). The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • For cell cycle analysis, treated cells were fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Mitochondrial Membrane Potential (MMP) Assay
  • Objective: To assess the effect of this compound derivatives on mitochondrial function, a key indicator of apoptosis.

  • Methodology:

    • Treated and untreated cancer cells were incubated with a fluorescent cationic dye (e.g., JC-1 or TMRE).

    • In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

    • The change in fluorescence was quantified using flow cytometry or a fluorescence microscope to determine the loss of MMP.

Western Blot Analysis
  • Objective: To determine the effect of this compound derivatives on the expression levels of proteins involved in key signaling pathways.

  • Methodology:

    • Cancer cells were treated with the test compounds, and total protein was extracted.

    • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

    • The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane was blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, XIAP, YAP1, PARP, STAT3, p-STAT3, c-Myc, p21).

    • After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands were visualized using a chemiluminescent substrate and imaged.

Antifungal Spore Germination Assay
  • Objective: To evaluate the antifungal activity of this compound by assessing its effect on spore germination.

  • Methodology:

    • A stock solution of this compound was prepared and diluted to various concentrations (200, 400, 600, 800, and 1000 ppm).

    • A small volume of the this compound solution was placed on a microscope slide.

    • Fungal spores were mixed into the solution on the slide.

    • The slides were incubated in a moist chamber at 25 ± 2°C for 24 hours.

    • After incubation, the spores were stained with cotton blue in lactophenol and observed under a microscope to determine the percentage of germination.

    • The inhibition of spore germination was calculated relative to a control (spores in distilled water without this compound).

Validation and Replication of Findings

A comprehensive review of the current literature reveals a notable gap in studies specifically designed to replicate and validate the initial findings on this compound. The majority of contemporary research has shifted towards the synthesis and evaluation of novel derivatives, aiming to enhance the therapeutic potential of the parent compound. While this approach is valuable for drug discovery, it underscores the need for further independent verification of the foundational bioactivities attributed to this compound itself. The consistency of findings across different derivatives and related Securinega alkaloids, particularly concerning their impact on key signaling pathways like STAT3 and PI3K/Akt, provides a degree of indirect validation. However, direct replication studies would be instrumental in solidifying the understanding of this compound's pharmacological profile and establishing a robust baseline for the evaluation of its analogs.

Conclusion

This compound and its derivatives represent a promising class of natural products with multifaceted therapeutic potential. The available data, primarily from studies on its synthetic analogs, point towards significant antitumor and antifungal activities, mediated through the modulation of critical cellular signaling pathways. While the current body of research provides a strong foundation, there is a clear need for further investigation, including direct validation of the bioactivities of the parent this compound molecule and more extensive in vivo studies. Such research will be crucial for translating the promising preclinical findings into tangible clinical applications.

References

A Comparative In Silico Analysis of Allosecurinine and Other Alkaloids as Potential Tubulin Binders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking of Allosecurinine, benchmarked against other well-known alkaloids, with a primary focus on their interaction with tubulin. The following information is synthesized from multiple independent computational studies to offer a broader perspective for researchers, scientists, and drug development professionals. It is important to note that due to the limited number of direct comparative docking studies involving this compound, data for its stereoisomer, Securinine, has been utilized as a proxy in this analysis.

Comparative Docking Analysis

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with their target proteins. In this synthesized analysis, tubulin, a critical protein in cell division and a validated target for many anticancer alkaloids, was identified as a common target for comparative assessment. The binding energies of Securinine and other notable alkaloids from various studies are presented below. A lower binding energy generally indicates a more stable protein-ligand complex.

AlkaloidTarget ProteinDocking Score/Binding EnergyKey Interacting Residues (if reported)Reference Study
Securinine α/β-tubulin (pironetin-binding site)-44.60 kcal/mol (Empirical Energy of Interaction, ΔE)Not specified in detail, binds at the interface of α/β-tubulin.[1][2][1]
α/β-tubulinKd = 9.7 μMNot specified in detail.[3][4]
Vinblastine α/β-tubulin (Vinca domain)-9.43 kcal/mol (ΔG)Pro222, Asn329
Vincristine α/β-tubulin (Vinca domain)-7.45 kcal/mol (ΔG)Not specified in detail.
Vinorelbine α/β-tubulin (Vinca domain)-9.29 kcal/mol (ΔG)Not specified in detail.
Colchicine α/β-tubulin (Colchicine site)-35.63 kcal/mol (Binding Free Energy, ΔG)αN101, βN258, βV238, βL242, βL248, βA250, βL255, βM259, βA316, βI318, βI378
Nitidine Tubulin-14.45 kcal/mol (Docking Score)Asn101, Ala317

Disclaimer: The binding energies presented in this table are compiled from different studies that may have employed varied docking software, force fields, and computational parameters. Therefore, these values should be considered for relative comparison and not as absolute definitive measurements. A direct comparative study under identical conditions is recommended for more conclusive results.

Experimental Protocols: A Generalized Approach for Comparative Docking

The following is a generalized methodology for conducting a comparative molecular docking study of alkaloids against a target protein, based on protocols reported in the referenced literature.

1. Protein Preparation:

  • Retrieval: The three-dimensional crystal structure of the target protein (e.g., α/β-tubulin) is obtained from the Protein Data Bank (PDB; e.g., PDB IDs: 1Z2B, 5FNV).

  • Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and charges are assigned using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the alkaloids (this compound, and other comparative alkaloids) are drawn using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

3. Molecular Docking Simulation:

  • Software: A validated molecular docking program such as AutoDock, GOLD, or Glide is used for the simulations.

  • Grid Box Definition: A grid box is defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box are determined based on the binding site of a known co-crystallized ligand or by using a binding site prediction tool.

  • Docking Parameters: The docking algorithm is run with specified parameters, such as the number of genetic algorithm runs, population size, and the number of evaluations.

  • Flexible Residues: To account for protein flexibility, key amino acid residues within the binding pocket can be defined as flexible during the docking process. For tubulin, residues such as Phe135, Ser165, Phe169, Cys200, Phe202, Ser241, Leu242, Phe255, Cys316, and Lys352 have been treated as flexible in some studies.

4. Analysis of Docking Results:

  • Binding Affinity: The binding affinities (e.g., binding energy, docking score) of the different alkaloid-protein complexes are calculated and compared.

  • Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the alkaloids and the amino acid residues of the target protein.

Visualizing the Scientific Workflow and Biological Pathways

Experimental Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (e.g., Tubulin from PDB) docking Molecular Docking Simulation (e.g., AutoDock, GOLD) p_prep->docking l_prep Ligand Preparation (this compound & other alkaloids) l_prep->docking results Analysis of Docking Poses - Binding Energy - Interactions docking->results comparison Comparative Analysis results->comparison

Caption: A generalized workflow for in silico comparative molecular docking studies.

Relevant Signaling Pathways

Securinine, the stereoisomer of this compound, has been reported to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Additionally, a derivative of this compound has been shown to activate the Keap1-Nrf2 pathway, which is involved in the cellular stress response.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Keap1-Nrf2 Signaling Pathway

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits Ub Ubiquitination & Degradation Nrf2->Ub leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to GeneExpression Antioxidant Gene Expression ARE->GeneExpression

Caption: An overview of the Keap1-Nrf2 antioxidant response pathway.

References

Comparative analysis of the safety profiles of Allosecurinine and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of Allosecurinine and its derivatives. The information is intended to assist researchers and professionals in drug development in understanding the toxicological characteristics of these compounds. The data presented is a synthesis of available preclinical information.

Executive Summary

This compound, a member of the Securinega alkaloid family, and its derivatives are being investigated for various therapeutic applications, including anticancer and neuroprotective activities. Understanding the safety profile of these compounds is crucial for their potential clinical development. This analysis reveals that while Securinine, a stereoisomer of this compound, exhibits significant toxicity, this compound and certain of its synthetic derivatives demonstrate potentially improved safety profiles. In vitro studies suggest that this compound is considerably less cytotoxic than Securinine. Furthermore, specific synthetic derivatives of Securinine have shown enhanced anticancer potency while exhibiting lower toxicity in normal human cell lines, indicating an improved therapeutic index. However, a notable gap exists in the publicly available literature regarding in vivo toxicity data, specifically LD50 values, for this compound and its derivatives.

In Vivo Toxicity Data

Comprehensive in vivo toxicity data for this compound and its derivatives is limited. However, the acute toxicity of Securinine, a stereoisomer of this compound, has been determined in rodent models. These values provide a critical benchmark for assessing the potential toxicity of related compounds.

CompoundAnimal ModelRoute of AdministrationLD50
Securinine MouseOral270 mg/kg
MouseIntraperitoneal31.8 mg/kg
MouseSubcutaneous20.42 mg/kg
MouseIntravenous6.23 mg/kg
RatOral>800 mg/kg
RatIntraperitoneal41 mg/kg
RatIntravenous15.1 mg/kg
This compound --Data not available
This compound Derivatives --Data not available

In Vitro Cytotoxicity Data

In vitro studies provide valuable insights into the cytotoxic potential of this compound and its derivatives against various cell lines. A key finding is the significantly lower cytotoxicity of this compound compared to its stereoisomer, Securinine.

CompoundCell LineAssayIC50
This compound HeLa (Cervical Cancer)MTT Assay243.4 µM[1]
Securinine HeLa (Cervical Cancer)MTT Assay32.3 µM[1]
Virosecurinine Various Tumor Cell Lines-Cytotoxic
Virothis compound Various Tumor Cell Lines-Cytotoxic
Synthetic Securinine Derivatives (most potent) A-375 (Melanoma)MTT Assay60 nM
L02 (Normal Human Hepatocyte)MTT AssayLower toxicity than against cancer cell lines

Key Observations on Safety Profiles

  • Stereochemistry Influences Toxicity: The significant difference in cytotoxicity between this compound and Securinine highlights the critical role of stereochemistry in determining the biological activity and safety of these alkaloids.

  • Potential for Improved Therapeutic Index: The development of synthetic derivatives has shown promise in enhancing therapeutic efficacy while reducing toxicity to normal cells. Certain Securinine derivatives exhibit potent anticancer activity at nanomolar concentrations with comparatively lower toxicity in normal human hepatocytes[2].

  • Structural Requirements for Cytotoxicity: Studies on Virosecurinine and its derivatives suggest that the presence of an α,β- and a γ,δ-unsaturated lactone within a strained ring system is a key structural feature for significant cytotoxicity.

  • Pro-convulsant Activity of Securinine: Securinine is a known GABA-A antagonist and has demonstrated pro-convulsant effects, with severe convulsions observed in mice at a dose of 20 mg/kg. This central nervous system activity is a critical safety consideration for this class of compounds.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compounds (this compound and its derivatives)

  • 96-well microtiter plates

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Acute Toxicity Assessment: LD50 Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following is a general protocol outline based on OECD guidelines.

Materials:

  • Test animals (e.g., mice or rats of a specific strain, age, and sex)

  • Test compounds

  • Vehicle for compound administration

  • Dosing equipment (e.g., gavage needles)

  • Animal housing facilities

Procedure:

  • Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses.

  • Main Study:

    • Divide animals into several groups, including a control group receiving only the vehicle.

    • Administer the test compound to the experimental groups at a range of graded doses. The route of administration (e.g., oral, intraperitoneal) should be relevant to the intended use of the compound.

    • Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50 value and its confidence limits.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (e.g., 24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (2-4h) add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Experimental_Workflow_LD50 start Start: Select Animal Model & Compound dose_range_finding Dose Range-Finding Study (Small animal groups) start->dose_range_finding main_study_design Main Study Design (Multiple dose groups + control) dose_range_finding->main_study_design administration Compound Administration (e.g., Oral Gavage) main_study_design->administration observation Observation Period (14 days) - Monitor for toxicity signs - Record mortality administration->observation data_analysis Data Analysis observation->data_analysis ld50_calculation Calculate LD50 (e.g., Probit Analysis) data_analysis->ld50_calculation end End: Report LD50 Value ld50_calculation->end

Caption: General workflow for in vivo LD50 determination in rodents.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal Procedures for Allosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the safe disposal of Allosecurinine, a plant-derived alkaloid. Adherence to these protocols is critical due to the compound's toxicity and environmental hazards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. It is crucial to prevent this compound from entering drains or water systems due to its high toxicity to aquatic life.

This compound Safety Data Summary

The following table summarizes the key hazard information for this compound, compiled from safety data sheets (SDS).

Hazard ClassificationGHS Hazard StatementsPrecautionary Statements
Acute Toxicity (Oral), Category 3 H301: Toxic if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Serious Eye Damage, Category 1 H318: Causes serious eye damage.P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Sensitization, Category 1 H317: May cause an allergic skin reaction.P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Reproductive Toxicity, Category 1B H360: May damage fertility or the unborn child.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective clothing.
Hazardous to the Aquatic Environment (Acute & Chronic), Category 1 H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound from a laboratory setting is through a licensed and approved chemical waste disposal service.

1. Waste Identification and Segregation:

  • Hazardous Waste: this compound waste must be treated as hazardous chemical waste.

  • Segregation: It should be segregated from general laboratory waste and other non-hazardous materials to prevent cross-contamination.

2. Containerization:

  • Original Containers: Whenever feasible, store the waste this compound in its original container.

  • Waste Containers: If the original container is not available or suitable, use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environment).

3. Management of Spills and Contaminated Materials:

  • Small Spills: In the event of a small spill, carefully collect the material using an absorbent, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Contaminated PPE: Any PPE that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste.

4. Storage Prior to Disposal:

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Locked Storage: Access to the storage area should be restricted to authorized personnel.

5. Final Disposal:

  • Licensed Disposal Service: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with national, state, and local environmental regulations.

Experimental Workflow for this compound Disposal

Allosecurinine_Disposal_Workflow cluster_preparation Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Segregate as Hazardous Waste A->B C Use Designated Leak-Proof Container A->C D Label with 'Hazardous Waste: this compound' and Hazard Symbols C->D E Store in Secure, Ventilated Area D->E F Restrict Access to Authorized Personnel E->F G Arrange Collection by Licensed Waste Disposal Service F->G H Ensure Regulatory Compliance G->H

Caption: Logical workflow for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Allosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document furnishes critical safety and logistical protocols for the handling and disposal of Allosecurinine, a potent alkaloid. Developed for researchers, scientists, and drug development professionals, these procedural guidelines are designed to ensure a safe laboratory environment and mitigate risks associated with this compound. Adherence to these protocols is paramount for personal safety and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. Due to its potential toxicity as an alkaloid, a multi-layered approach to PPE is essential. The following table summarizes the recommended PPE based on the specific handling activity.

PPE ComponentSpecificationRecommended Use
Gloves Double-gloved with chemotherapy-tested nitrile gloves (ASTM D6978 compliant).Required for all handling activities, including weighing, reconstitution, administration, and disposal. Change outer glove immediately if contaminated.
Gown Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.Required for all handling activities.
Eye/Face Protection Safety glasses with side shields or splash goggles.[1] A face shield worn over goggles is required when there is a significant risk of splashing.Required for all handling activities.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling powders or when aerosols may be generated.[1] For larger spills, a respirator with a chemical cartridge may be necessary.
Hair/Shoe Covers Disposable hair and shoe covers.Recommended for all handling activities to prevent contamination of personal clothing and workspaces.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step operational plan should be integrated into your laboratory's standard operating procedures.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Don appropriate PPE (gloves and lab coat) before handling the package.

  • Store this compound in a designated, locked, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.

Preparation and Handling
  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Before starting, assemble all necessary materials, including the compound, solvents, and waste containers, inside the ventilated enclosure.

  • Don the full required PPE as outlined in the table above.

  • When weighing the powdered form, do so carefully to avoid generating dust.

  • Handle all solutions containing this compound with the same level of precaution as the solid form.

Disposal Plan
  • All waste materials, including empty vials, used gloves, gowns, and other contaminated disposables, must be treated as hazardous waste.

  • Dispose of contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste. Do not dispose of this compound down the drain.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Response
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment: If safe to do so, prevent the spread of the spill using absorbent pads.

  • PPE: Don the appropriate PPE, including respiratory protection, double gloves, a disposable gown, and eye protection.

  • Cleanup: For small spills, carefully cover the spill with absorbent material. For larger spills, consult your institution's environmental health and safety (EHS) department.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a rinse with water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing Safety Workflows

To further clarify the procedural flow of handling and emergency response, the following diagrams have been generated.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don PPE b Prepare Designated Area a->b c Assemble Materials b->c d Weigh/Reconstitute c->d Proceed to Handling e Perform Experiment d->e f Segregate Waste e->f Post-Experiment g Dispose in Labeled Container f->g

Figure 1: A stepwise workflow for the safe handling of this compound.

EmergencyResponse cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill Occurs alert Alert & Evacuate spill->alert contain Contain Spill alert->contain cleanup Clean & Decontaminate contain->cleanup dispose_spill Dispose of Waste cleanup->dispose_spill exposure Exposure Occurs remove Remove from Exposure exposure->remove decontaminate Decontaminate Body remove->decontaminate medical Seek Medical Attention decontaminate->medical

Figure 2: Immediate actions for spill and exposure incidents involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.